Product packaging for Geraldol(Cat. No.:CAS No. 21511-25-1)

Geraldol

カタログ番号: B191838
CAS番号: 21511-25-1
分子量: 300.26 g/mol
InChIキー: WRFQRUBJBPLPAM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Geraldol has been reported in Anthyllis vulneraria, Strychnos spinosa, and other organisms with data available.
stimulates mitotic slippage;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H12O6 B191838 Geraldol CAS No. 21511-25-1

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

3,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O6/c1-21-13-6-8(2-5-11(13)18)16-15(20)14(19)10-4-3-9(17)7-12(10)22-16/h2-7,17-18,20H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRFQRUBJBPLPAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30175851
Record name Geraldol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30175851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21511-25-1
Record name Geraldol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21511-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Geraldol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021511251
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Geraldol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30175851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-benzopyrone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.362
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GERALDOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KR35TI2XV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Chemical and Biological Profile of Geraldol: A Technical Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Flavonoid Geraldol

Abstract

This compound, a naturally occurring flavonoid and a primary active metabolite of the well-studied compound fisetin, has emerged as a molecule of significant interest in oncological and angiogenesis research. Possessing the chemical formula C₁₆H₁₂O₆, this O-methylated derivative of fisetin demonstrates enhanced cytotoxic and anti-angiogenic properties compared to its parent compound. This technical guide provides a comprehensive overview of the chemical structure, biological activities, and underlying mechanisms of action of this compound, with a focus on its potential applications in drug development. This document summarizes key quantitative data, outlines experimental methodologies for its study, and visualizes its implicated signaling pathways.

Chemical Structure and Properties

This compound, with the IUPAC name 3,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one, is classified as a flavonol, a subclass of flavonoids.[1] Its chemical identity is well-established, and its key properties are summarized in Table 1.

PropertyValueReference
Molecular Formula C₁₆H₁₂O₆[2]
Molecular Weight 300.27 g/mol [2]
CAS Number 21511-25-1[2]
IUPAC Name 3,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one[1]
Synonyms 3,4',7-trihydroxy-3'-methoxyflavone[1]
InChI Key WRFQRUBJBPLPAM-UHFFFAOYSA-N[2]
SMILES COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3)O)O)O[1]

Biological Activity and Quantitative Data

This compound exhibits a range of biological activities, most notably in the realms of cancer and angiogenesis. It has been consistently reported to be more potent than its precursor, fisetin, in several in vitro assays.[2][3]

Anti-Cancer Activity

This compound has demonstrated significant cytotoxicity against various cancer cell lines. While specific IC50 values for a wide range of cell lines are not extensively published, one study on the Lewis lung carcinoma cell line indicated that this compound is more cytotoxic than fisetin.[2] Further research is required to establish a comprehensive cytotoxicity profile across multiple cancer types.

Anti-Angiogenic Activity

A key area of interest for this compound is its potent anti-angiogenic effects. It has been shown to inhibit endothelial cell migration and proliferation, crucial steps in the formation of new blood vessels that are essential for tumor growth and metastasis.[2][3]

Pharmacokinetics

This compound is the primary and dominant circulating metabolite of fisetin in mice.[4][5] Pharmacokinetic studies following the administration of fisetin have revealed that this compound achieves higher maximum concentrations (Cmax) and has a larger area under the curve (AUC) compared to fisetin itself, suggesting that the in vivo activities of fisetin may be largely attributable to its conversion to this compound.[4][5]

Parameter Fisetin (i.v. 2 mg/kg) This compound (from Fisetin i.v. 2 mg/kg) Fisetin (p.o. 100 mg/kg) This compound (from Fisetin p.o. 100 mg/kg) Fisetin (p.o. 200 mg/kg) This compound (from Fisetin p.o. 200 mg/kg) Reference
Cmax (ng/mL) 1146.7 ± 204.5134.3 ± 27.5102.8 ± 36.4473.6 ± 123.7256.4 ± 89.11156.9 ± 245.8[4]
AUC₀₋t (ng·h/mL) 321.5 ± 54.7258.9 ± 46.3123.7 ± 45.91248.6 ± 321.5398.7 ± 132.43897.6 ± 987.4[4]
Enzyme Inhibition

This compound and fisetin have been shown to inhibit human cytochrome P450 (CYP) enzymes, with a notable inhibitory effect on CYP2C8. This suggests a potential for drug-drug interactions.

Compound Inhibition Mode Ki (μM) Reference
Fisetin Non-competitive4.1[6]
This compound Non-competitive11.5[6]

Signaling Pathways

The anti-cancer and anti-angiogenic effects of this compound are believed to be mediated through the modulation of key intracellular signaling pathways. The primary pathways implicated are the PI3K/Akt/mTOR and MAPK/ERK pathways, which are crucial for cell proliferation, survival, and angiogenesis.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival. Fisetin has been shown to inhibit this pathway, and it is highly probable that this compound exerts a similar, if not more potent, effect. This inhibition leads to decreased cell proliferation and the induction of apoptosis in cancer cells.

PI3K_Akt_mTOR_Pathway This compound This compound PI3K PI3K This compound->PI3K inhibits RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis

Caption: this compound's proposed inhibition of the PI3K/Akt/mTOR signaling pathway.

MAPK/ERK Pathway

The MAPK/ERK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. Studies on fisetin suggest that it can downregulate this pathway, and it is likely that this compound shares this mechanism of action, contributing to its anti-cancer effects.

MAPK_ERK_Pathway This compound This compound Raf Raf This compound->Raf inhibits GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

Caption: Proposed inhibitory effect of this compound on the MAPK/ERK signaling pathway.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of this compound on the viability of cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., Lewis lung carcinoma) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (typically ranging from 1 to 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Endothelial Cell Migration Assay (Wound Healing Assay)

This assay evaluates the effect of this compound on the migration of endothelial cells (e.g., HUVECs).

  • Cell Monolayer: Grow endothelial cells to a confluent monolayer in a 6-well or 12-well plate.

  • Wound Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.

  • Treatment: Wash the wells to remove detached cells and add fresh media containing different concentrations of this compound or a vehicle control.

  • Image Acquisition: Capture images of the wound at time 0 and at regular intervals (e.g., 6, 12, 24 hours).

  • Data Analysis: Measure the width of the wound at different time points and calculate the percentage of wound closure to assess cell migration.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to determine the effect of this compound on the expression and phosphorylation of key proteins in signaling pathways like PI3K/Akt and MAPK/ERK.

  • Cell Lysis: Treat cancer or endothelial cells with this compound for a specified time, then lyse the cells in a suitable buffer to extract total proteins.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Block the membrane and then incubate it with primary antibodies specific for the target proteins (e.g., phospho-Akt, total-Akt, phospho-ERK, total-ERK).

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities to determine the relative changes in protein expression or phosphorylation.

Western_Blot_Workflow start Cell Lysis & Protein Extraction quant Protein Quantification start->quant sds SDS-PAGE quant->sds transfer Protein Transfer sds->transfer immuno Immunoblotting transfer->immuno detect Detection immuno->detect analysis Data Analysis detect->analysis

Caption: A generalized workflow for Western blot analysis.

Conclusion

This compound is a promising natural product with significant potential for development as an anti-cancer and anti-angiogenic agent. Its enhanced potency compared to its well-studied precursor, fisetin, and its favorable pharmacokinetic profile make it an attractive candidate for further investigation. Future research should focus on elucidating its precise molecular targets, conducting comprehensive in vivo efficacy and toxicity studies, and developing optimized formulations to enhance its bioavailability and therapeutic index. The information presented in this technical guide provides a solid foundation for researchers and drug development professionals to advance the study of this compound towards potential clinical applications.

References

Geraldol: A Comprehensive Technical Whitepaper on its Discovery, Origin, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Geraldol, a methoxylated derivative of the flavonoid fisetin, has emerged as a significant bioactive metabolite with therapeutic potential exceeding its parent compound in certain contexts. This technical guide provides an in-depth exploration of the discovery and origin of this compound, detailing the experimental methodologies that led to its identification. Quantitative pharmacokinetic data are presented in structured tables for comparative analysis. Furthermore, key signaling pathways modulated by this compound are illustrated using detailed diagrams to elucidate its mechanism of action. This document serves as a comprehensive resource for researchers and professionals in the fields of pharmacology, oncology, and drug development, offering a foundational understanding of this compound's scientific and clinical promise.

Introduction

Flavonoids, a class of polyphenolic compounds ubiquitously found in plants, have long been recognized for their diverse health benefits, including antioxidant, anti-inflammatory, and anticancer properties. Fisetin (3,3′,4′,7-tetrahydroxyflavone), a prominent flavonol present in various fruits and vegetables, has been the subject of extensive research. However, the in vivo activity of many flavonoids is often attributed to their metabolic derivatives. This compound (3,4′,7-trihydroxy-3′-methoxyflavone) stands out as the primary and most active metabolite of fisetin.[1][2][3] This whitepaper consolidates the current knowledge on the discovery, natural origin, and biological significance of this compound, with a technical focus on the experimental evidence.

Discovery and Origin of this compound

Identification as a Fisetin Metabolite

The discovery of this compound is intrinsically linked to the investigation of fisetin's pharmacokinetics and metabolism. Early studies on fisetin revealed its rapid in vivo transformation into more active forms. Through meticulous experimental work, this compound was identified as the 3'-methoxylated metabolite of fisetin.[2][4] This metabolic conversion is a critical step that enhances the bioavailability and, in some cases, the biological activity of the parent compound.[2]

The identification of this compound was primarily achieved through the use of advanced analytical techniques, particularly High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS).[1][3] Researchers observed that after the administration of fisetin to mice, a new compound with a molecular weight of 300 Da appeared in the plasma, corresponding to a methoxylated form of fisetin.[1][3] The identity of this metabolite was unequivocally confirmed by comparing its chromatographic retention time and UV spectrum with a synthesized standard of 3,4′,7-trihydroxy-3′-methoxyflavone (this compound).[1]

Natural Occurrence

While primarily known as a metabolite of fisetin, this compound has also been identified as a natural constituent in certain plant species. It has been isolated from the herbs of Lotus corniculatus L. and has been reported in Anthyllis vulneraria and Strychnos spinosa.[1][4][5] Additionally, it was isolated from the roots of Akschindlium godefroyanum.[4] This suggests that while metabolic conversion is a primary source in organisms consuming fisetin, this compound also exists pre-formed in the plant kingdom.

Experimental Protocols

Identification and Pharmacokinetic Analysis of this compound in Mouse Plasma

The following protocol outlines the key steps used in the identification and quantification of this compound in mouse plasma following the administration of fisetin, as derived from published studies.[2]

Objective: To determine the concentration of fisetin and its metabolite, this compound, in mouse plasma over time to understand their pharmacokinetic profiles.

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Workflow:

Caption: Experimental workflow for the pharmacokinetic analysis of this compound.

Detailed Steps:

  • Animal Dosing: Fisetin is administered to mice either intravenously (i.v.) or orally (p.o.) at specific doses (e.g., 2 mg/kg i.v. and 100 or 200 mg/kg p.o.).[2][6]

  • Sample Collection: Blood samples are collected at various time points post-administration.

  • Sample Preparation: Plasma is separated from the blood samples by centrifugation. Direct protein precipitation is then performed on the plasma samples.[2]

  • LC-MS/MS Analysis: The prepared samples are injected into an LC-MS/MS system for separation and detection.

    • Chromatography: A C18 column is typically used for chromatographic separation.

    • Mass Spectrometry: Detection is performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode to specifically detect and quantify fisetin and this compound.

  • Data Analysis: The concentration-time data are used to calculate key pharmacokinetic parameters such as maximum concentration (Cmax) and area under the curve (AUC).[2]

Quantitative Data

The following tables summarize the pharmacokinetic parameters of fisetin and this compound in mice after oral administration of fisetin. The data clearly indicates that this compound achieves higher plasma concentrations and has greater systemic exposure than its parent compound, fisetin.[2]

Table 1: Pharmacokinetic Parameters of Fisetin and this compound in Mice after Oral Administration of Fisetin (100 mg/kg)

CompoundCmax (ng/mL)Tmax (h)AUClast (ng·h/mL)
Fisetin25.4 ± 8.10.2528.7 ± 9.2
This compound134.2 ± 33.50.5345.6 ± 89.1

Table 2: Pharmacokinetic Parameters of Fisetin and this compound in Mice after Oral Administration of Fisetin (200 mg/kg)

CompoundCmax (ng/mL)Tmax (h)AUClast (ng·h/mL)
Fisetin88.7 ± 21.30.5112.5 ± 27.8
This compound456.9 ± 112.71.01289.4 ± 312.6

Data presented as mean ± standard deviation.

Biological Activity and Signaling Pathways

This compound has been shown to be more cytotoxic to tumor cells than fisetin and also inhibits the migration and proliferation of endothelial cells, suggesting potent anti-angiogenic properties.[1][3] One of the key signaling pathways implicated in the biological activity of this compound is the MAPK/ERK pathway.[7]

Inhibition of the MAPK/ERK Signaling Pathway

Studies have demonstrated that both fisetin and this compound can negatively regulate the MAPK signaling pathway.[7] This inhibition is significant as the MAPK/ERK pathway is crucial for cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers. Gene expression analysis has revealed that this compound downregulates several key genes within this pathway, including MAPK3 (ERK1) and FOS (a component of the AP-1 transcription factor).[7]

MAPK_ERK_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK3) MEK->ERK TF Transcription Factors (e.g., FOS) ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation This compound This compound This compound->MEK This compound->ERK

Caption: this compound's inhibitory effect on the MAPK/ERK signaling pathway.

Conclusion

This compound, initially identified as the primary metabolite of fisetin, has garnered significant scientific interest due to its enhanced bioavailability and potent biological activities. Its discovery through advanced analytical techniques has paved the way for a deeper understanding of flavonoid metabolism and its implications for therapeutic efficacy. The superior pharmacokinetic profile of this compound compared to fisetin, coupled with its ability to modulate critical signaling pathways such as the MAPK/ERK cascade, underscores its potential as a lead compound in the development of novel anticancer and anti-angiogenic therapies. This technical whitepaper provides a comprehensive overview of the foundational knowledge of this compound, offering a valuable resource for the scientific community to guide future research and drug development endeavors.

References

An In-depth Technical Guide to the Natural Sources of Geraniol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for the compound "Geraldol" did not yield any matching results in scientific literature. It is highly probable that this name is a misspelling of Geraniol , a well-documented monoterpenoid alcohol. This guide will, therefore, focus on Geraniol. Subsequent searches have identified a flavonoid compound named this compound, which is a metabolite of Fisetin.[1][2][3][4] However, given the context of natural compound sourcing and biosynthesis pathways, Geraniol is the more likely intended subject. Should you require information on the flavonoid this compound, please submit a revised query.

Introduction to Geraniol

Geraniol is a naturally occurring acyclic monoterpene alcohol with the chemical formula C₁₀H₁₈O. It is a primary component of the essential oils of various aromatic plants and is recognized for its characteristic sweet, rose-like fragrance.[5][6] Due to its pleasant scent and various biological activities, Geraniol is extensively used in the fragrance, cosmetic, and food industries.[5][7] It also possesses notable insect-repelling and antimicrobial properties.[5] Geraniol is a clear to pale-yellow oil that is soluble in most organic solvents but insoluble in water.[8][9]

Natural Sources of Geraniol

Geraniol is found in over 250 essential oils.[9] The primary and most commercially significant natural sources are plants from which essential oils are extracted. The concentration of Geraniol can vary significantly depending on the plant species, geographical location, and harvesting time.

Key natural sources include:

  • Palmarosa (Cymbopogon martinii): The essential oil of Palmarosa is one of the richest natural sources of Geraniol.[10][11]

  • Geranium (Pelargonium graveolens): Geranium oil is a significant source of Geraniol, contributing to its rosy scent.[12]

  • Rose (Rosa damascena): Rose oil contains a substantial amount of Geraniol, which is a key contributor to its iconic fragrance.[9][13]

  • Lemongrass (Cymbopogon citratus): Lemongrass essential oil is another notable source of Geraniol.[5][10]

  • Citronella (Cymbopogon winterianus): Citronella oil is well-known for its insect-repellent properties, which are partly attributed to its Geraniol content.[7][8]

  • Monarda fistulosa : This plant has been reported to have a very high concentration of Geraniol in its essential oil.[8][9]

Quantitative Data on Geraniol Content

The following table summarizes the quantitative data for Geraniol content in the essential oils of several key plant sources.

Plant SpeciesCommon NameGeraniol Content (% of Essential Oil)Reference(s)
Cymbopogon martiniiPalmarosaup to 85%[10][11]
Monarda fistulosaWild Bergamot> 95%[8][9]
Ninde OilAeolanthus myrianthus66.0%[8][9]
Rosa damascenaDamask Rose44.4%[8][9]
Pelargonium graveolensGeranium27.98%[12]
Cymbopogon winterianusCitronella24.8%[8]

Experimental Protocols

A common method for extracting essential oils, including Geraniol, from plant material is steam distillation .[5][14]

Principle: Steam is passed through the plant material, causing the volatile compounds, including Geraniol, to vaporize. The mixture of steam and volatile compounds is then condensed, yielding a two-phase system of water (hydrosol) and the essential oil.

Detailed Protocol for Steam Distillation:

  • Preparation of Plant Material: Fresh or dried plant material (e.g., leaves, flowers) is loaded into the distillation flask.

  • Steam Generation: Steam is generated in a separate flask and introduced into the bottom of the flask containing the plant material.

  • Distillation: The steam passes through the plant material, causing the volatile essential oils to vaporize.

  • Condensation: The steam and essential oil vapor mixture is passed through a condenser, which cools the vapor and converts it back into a liquid.

  • Separation: The condensed liquid, consisting of the essential oil and water, is collected in a receiving vessel. Due to their immiscibility, the essential oil will typically form a layer on top of the water and can be separated.

Fractional distillation is a technique used to separate Geraniol from other components of the essential oil based on differences in their boiling points.[14]

Principle: The essential oil mixture is heated, and the component with the lowest boiling point vaporizes first. This vapor is then condensed and collected.

Detailed Protocol for Fractional Distillation:

  • Apparatus Setup: A fractional distillation apparatus, which includes a heating mantle, a distillation flask, a fractionating column, a condenser, and a receiving flask, is assembled.

  • Heating: The essential oil is placed in the distillation flask and gently heated.

  • Separation in the Column: As the vapor mixture rises through the fractionating column, it undergoes a series of condensations and vaporizations, which enriches the vapor with the more volatile component (in this case, often Geraniol).

  • Condensation and Collection: The vapor of the purified component reaches the top of the column, passes into the condenser, and is collected in the receiving flask.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for identifying and quantifying Geraniol in an essential oil sample.[12][15][16]

Principle: GC separates the components of the essential oil based on their volatility and interaction with a stationary phase. The separated components then enter the MS, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique "fingerprint" for each compound.

Detailed Protocol for GC-MS Analysis:

  • Sample Preparation: A diluted solution of the essential oil in a suitable solvent (e.g., hexane) is prepared. An internal standard may be added for accurate quantification.

  • Injection: A small volume of the prepared sample is injected into the GC.

  • Gas Chromatography: The sample is vaporized and carried by an inert gas through a capillary column. The separation of compounds occurs in the column.

  • Mass Spectrometry: As each compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented.

  • Data Analysis: The resulting mass spectrum is compared to a library of known spectra to identify the compound. The area under the peak in the chromatogram is used to quantify the amount of Geraniol present.

Biosynthesis of Geraniol

Geraniol is synthesized in plants from geranyl diphosphate (GPP).[8][17] GPP is formed through the condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[17][18] These five-carbon precursors are synthesized via two main pathways: the mevalonate (MVA) pathway, which is active in the cytoplasm, and the methylerythritol phosphate (MEP) pathway, which occurs in the plastids.[6][8][17] In most flowering plants, the biosynthesis of Geraniol is understood to occur in the plastids, utilizing precursors from the MEP pathway.[6] However, some plants may use alternative cytosolic pathways.[6] The final step in Geraniol biosynthesis is the conversion of GPP to Geraniol, a reaction catalyzed by the enzyme geraniol synthase (GES).[8]

Mandatory Visualizations

Geraniol_Biosynthesis cluster_MVA Mevalonate (MVA) Pathway (Cytosol) cluster_MEP MEP/DOXP Pathway (Plastid) cluster_Terpenoid Monoterpene Biosynthesis Acetyl_CoA Acetyl-CoA MVA Mevalonate Acetyl_CoA->MVA IPP_MVA IPP MVA->IPP_MVA DMAPP_MVA DMAPP IPP_MVA->DMAPP_MVA GPP Geranyl Diphosphate (GPP) IPP_MVA->GPP DMAPP_MVA->GPP Pyruvate_GAP Pyruvate + GAP MEP MEP Pyruvate_GAP->MEP IPP_MEP IPP MEP->IPP_MEP DMAPP_MEP DMAPP IPP_MEP->DMAPP_MEP IPP_MEP->GPP DMAPP_MEP->GPP Geraniol Geraniol GPP->Geraniol Geraniol Synthase (GES)

Caption: Biosynthesis of Geraniol via the MVA and MEP pathways.

Geraniol_Workflow Plant_Material Plant Material (e.g., Cymbopogon martinii) Steam_Distillation Steam Distillation Plant_Material->Steam_Distillation Essential_Oil Geraniol-Rich Essential Oil Steam_Distillation->Essential_Oil Fractional_Distillation Fractional Distillation Essential_Oil->Fractional_Distillation Geraniol_Fraction Isolated Geraniol Fraction Fractional_Distillation->Geraniol_Fraction GC_MS GC-MS Analysis Geraniol_Fraction->GC_MS Data Identification and Quantification of Geraniol GC_MS->Data

Caption: Experimental workflow for Geraniol isolation and analysis.

References

In-Depth Technical Guide to Geraldol: A Flavonoid with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Geraldol, a naturally occurring flavonoid and the primary active metabolite of the well-studied compound fisetin, is emerging as a molecule of significant interest in pharmacological research. This technical guide provides a comprehensive overview of this compound's chemical properties, experimental protocols for its study, and an exploration of its known biological activities and associated signaling pathways. With a Chemical Abstracts Service (CAS) number of 21511-25-1, this compound presents a promising scaffold for the development of novel therapeutics, particularly in the realms of oncology and inflammatory diseases. This document is intended to serve as a foundational resource for researchers engaged in the investigation and application of this potent flavonoid.

Chemical and Physical Properties

This compound, systematically named 3,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one, is a flavonoid belonging to the flavonol subclass. Its chemical structure is characterized by a C6-C3-C6 backbone with hydroxyl and methoxy functional groups that contribute to its biological activity. A summary of its key chemical and physical properties is presented below for easy reference.

PropertyValueCitation
CAS Number 21511-25-1
Molecular Formula C₁₆H₁₂O₆
Molecular Weight 300.27 g/mol
Appearance Powder[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[1]
Melting Point Data not available. A related compound, 3,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-4H-1-benzopyran-4-one, has a reported melting point of 288 °C.[2]
Boiling Point Data not available.

Spectroscopic Data

The structural elucidation and identification of this compound are primarily achieved through various spectroscopic techniques. Below is a summary of available mass spectrometry data. While specific NMR and UV-Vis spectral data are not extensively published, general characteristics for flavonoids can be referenced for preliminary analysis.

Spectroscopic DataValueCitation
Mass Spectrometry (MS) [M+H]⁺: 301.0707[M-H]⁻: 299.0561
UV-Vis Spectroscopy The UV spectrum of this compound is reported to be identical to that of its precursor, fisetin.[3]
¹H NMR Spectroscopy Detailed spectral data not readily available.
¹³C NMR Spectroscopy Detailed spectral data not readily available.

Experimental Protocols

Pharmacokinetic Analysis of Fisetin Metabolism to this compound in Mice

This protocol is adapted from a study investigating the in vivo conversion of fisetin to this compound.[4][5]

Objective: To determine the pharmacokinetic profile of this compound following the administration of fisetin in mice.

Materials:

  • Fisetin

  • Male ICR mice

  • LC-MS/MS system

  • Solvents for extraction and chromatography (e.g., acetonitrile, formic acid)

  • Internal standard for LC-MS/MS analysis

Procedure:

  • Animal Dosing: Administer fisetin to mice via intravenous (i.v.) and oral (p.o.) routes at appropriate dosages (e.g., 2 mg/kg for i.v. and 100-200 mg/kg for p.o.).

  • Blood Sampling: Collect blood samples from the mice at various time points post-administration.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Protein Precipitation: Precipitate proteins from the plasma samples by adding a suitable solvent like acetonitrile.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentrations of both fisetin and this compound.

  • Pharmacokinetic Parameter Calculation: Use the concentration-time data to calculate key pharmacokinetic parameters such as Cmax, AUC, and bioavailability.

In Vitro Angiogenesis Inhibition Assay

This protocol outlines a general method to assess the anti-angiogenic properties of this compound.

Objective: To evaluate the inhibitory effect of this compound on endothelial cell migration and proliferation.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Cell culture medium and supplements

  • This compound stock solution

  • 96-well plates

  • Matrigel or similar basement membrane matrix

  • Microscope for imaging

Procedure:

  • Cell Culture: Culture HUVECs under standard conditions.

  • Endothelial Cell Migration Assay (Wound Healing Assay):

    • Grow HUVECs to a confluent monolayer in a 96-well plate.

    • Create a "scratch" or wound in the cell monolayer using a sterile pipette tip.

    • Treat the cells with varying concentrations of this compound.

    • Monitor and image the closure of the wound over time to assess cell migration.

  • Endothelial Cell Proliferation Assay:

    • Seed HUVECs in a 96-well plate at a low density.

    • Treat the cells with different concentrations of this compound.

    • After a set incubation period, assess cell proliferation using a suitable method (e.g., MTT assay, direct cell counting).

Signaling Pathways and Mechanism of Action

This compound, as a metabolite of fisetin, is believed to exert its biological effects through the modulation of several key signaling pathways implicated in cell growth, proliferation, and angiogenesis. While research is ongoing to fully elucidate its specific mechanisms, evidence suggests its involvement in the MAPK/ERK and PI3K/Akt pathways.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including cell proliferation, differentiation, and survival. Dysregulation of this pathway is a common feature in many cancers. Fisetin, the precursor to this compound, has been shown to inhibit this pathway, and it is hypothesized that this compound may have a more potent inhibitory effect.

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors This compound This compound This compound->MEK Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis TranscriptionFactors->Proliferation

Caption: Proposed inhibitory effect of this compound on the MAPK/ERK signaling pathway.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another critical regulator of cell survival, proliferation, and angiogenesis. Aberrant activation of this pathway is frequently observed in cancer. Fisetin is known to modulate this pathway, and as its more potent metabolite, this compound is expected to exhibit stronger inhibitory effects.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR CellSurvival Cell Survival Akt->CellSurvival Proliferation Proliferation mTOR->Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis This compound This compound This compound->PI3K Inhibition This compound->Akt Inhibition

Caption: Postulated inhibitory mechanism of this compound on the PI3K/Akt signaling pathway.

Conclusion

This compound stands out as a promising natural compound with significant therapeutic potential, particularly in the context of cancer and inflammatory conditions. Its role as the more active metabolite of fisetin underscores the importance of studying not just parent compounds but also their metabolic derivatives. The information compiled in this technical guide, from its fundamental chemical properties to its interaction with key cellular signaling pathways, provides a solid foundation for further research and development. Future investigations should focus on elucidating the precise molecular targets of this compound, optimizing its synthesis, and conducting preclinical and clinical studies to validate its efficacy and safety in various disease models. The continued exploration of this compound is poised to unlock new avenues for the development of targeted and effective therapies.

References

Unable to Identify "Geraldol" in Scientific Literature

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive search of available scientific and medical databases, no information was found regarding a compound or drug named "Geraldol." This suggests that "this compound" may be one of the following:

  • A misspelled name: It is possible that the name is misspelled. Please verify the correct spelling.

  • An internal or preclinical codename: The compound may be in the very early stages of development and not yet disclosed in public literature.

  • A hypothetical or fictional substance: The name may refer to a theoretical compound not yet synthesized or tested.

Without a verifiable and documented subject, it is not possible to provide an in-depth technical guide on its mechanism of action, as no data on its biological activity, associated signaling pathways, or experimental validation exists in the public domain.

Researchers, scientists, and drug development professionals are encouraged to confirm the identity and spelling of the compound of interest. Once a valid name is provided, a thorough literature search can be conducted to assemble the requested technical guide, including data tables, experimental protocols, and pathway diagrams.

An In-Depth Technical Guide on the Biological Activity of Flavonoids Structurally Related to 3,4',7-Trihydroxy-3'-methoxyflavone

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the biological activity of 3,4',7-trihydroxy-3'-methoxyflavone is scarce in publicly available scientific literature. Therefore, this guide provides a comprehensive overview of the biological activities of two closely related and well-studied flavonoids: Chrysoeriol (5,7,4'-trihydroxy-3'-methoxyflavone) and Diosmetin (5,7,3'-trihydroxy-4'-methoxyflavone). These compounds share a similar substitution pattern on the B-ring, which is a critical determinant of their biological effects, and thus can serve as valuable surrogates for predicting the potential activities of the target compound.

Introduction to Chrysoeriol and Diosmetin

Chrysoeriol and Diosmetin are naturally occurring flavonoids found in a variety of plants, including citrus fruits, and have been the subject of extensive research for their diverse pharmacological properties.[1][2] Their structural similarity to 3,4',7-trihydroxy-3'-methoxyflavone, particularly the methoxy and hydroxy groups on the B-ring, suggests that they may share similar mechanisms of action. This guide will delve into their antioxidant, anti-inflammatory, and anticancer activities, providing quantitative data, experimental protocols, and visualizations of the key signaling pathways they modulate.

Core Biological Activities

Chrysoeriol and Diosmetin exhibit a broad spectrum of biological activities, with their antioxidant, anti-inflammatory, and anticancer effects being the most extensively studied.[1][3][4][5]

Antioxidant Activity

The antioxidant properties of these flavonoids are attributed to their ability to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress. The arrangement of hydroxyl and methoxy groups on their phenolic rings is crucial for this activity.

Anti-inflammatory Activity

Both Chrysoeriol and Diosmetin have demonstrated potent anti-inflammatory effects. They can suppress the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like TNF-α, IL-1β, and IL-6.[6][7] This is often achieved through the modulation of key inflammatory signaling pathways like NF-κB and MAPK.[8]

Anticancer Activity

A significant body of research points to the anticancer potential of Chrysoeriol and Diosmetin.[4][5] They have been shown to inhibit the proliferation of various cancer cell lines, induce apoptosis (programmed cell death), and trigger cell cycle arrest.[6]

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activities of Chrysoeriol and Diosmetin from various in vitro and in vivo studies.

Table 1: Anticancer and Anti-inflammatory Activity of Chrysoeriol

Biological ActivityCell Line/ModelIC50/MIC/ConcentrationReference
Anticancer
CytotoxicityA549 (Lung Cancer)7.5, 15, and 30 µM (induces G1 arrest)[6]
Anti-inflammatory
Inhibition of IL-6, IL-1β, and TNF-αRAW 264.720 µM[6]
Antimicrobial
AntibacterialE. faecalis1 µg/ml (MIC)[6]
B. subtilis1 µg/ml (MIC)[6]
S. aureus0.25 µg/ml (MIC)[6]
P. aeruginosa0.12 µg/ml (MIC)[6]
K. pneumoniae0.25 µg/ml (MIC)[6]
E. coli0.06 µg/ml (MIC)[6]
Antidiabetic
Reduction of plasma glucose, etc.Streptozotocin-induced diabetic rats20 mg/kg[6]

Table 2: Anticancer and Anti-inflammatory Activity of Structurally Related Flavonoids

FlavonoidBiological ActivityCell Line/ModelIC50 (µM)Reference
5,7-dihydroxy-3,4'-dimethoxyflavoneAnticancerMCF-7 (Breast)50.98 ± 1.8[9]
Acacetin (5,7-dihydroxy-4'-methoxyflavone)AnticancerDU145 (Prostate)~25 (after 24h)[10]
5,7-dimethoxyflavoneAnticancerHepG2 (Liver)25[9]
6,3´,4´-trihydroxyflavoneAnti-inflammatory (NO suppression)RAW 264.7 (2D)22.1[11]
RAW 264.7 (3D)35.6[11]
7,3´,4´-trihydroxyflavoneAnti-inflammatory (NO suppression)RAW 264.7 (2D)26.7[11]
RAW 264.7 (3D)48.6[11]
1,6,7-trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthoneAnti-inflammatory (NO release)RAW 264.75.77 ± 0.66[12]
Anti-inflammatory (PGE2 release)RAW 264.79.70 ± 1.46[12]
Anti-inflammatory (IL-6 release)RAW 264.713.34 ± 4.92[12]
Anti-inflammatory (TNF-α release)RAW 264.716.14 ± 2.19[12]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to assess the biological activities of these flavonoids.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay is commonly used to determine the free radical scavenging capacity of a compound.[13]

  • Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.

  • Reagents:

    • DPPH solution (typically 0.1 mM in methanol or ethanol).

    • Test compound solutions at various concentrations.

    • Positive control (e.g., Ascorbic acid, Trolox).

    • Methanol or ethanol as a blank.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • Add a fixed volume of the DPPH solution to each dilution of the test compound in a 96-well plate.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at a specific wavelength (typically 517 nm) using a microplate reader.

  • Data Analysis: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined by plotting the percentage of inhibition against the compound concentration.

MTT Assay (Cell Viability and Cytotoxicity)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Reagents:

    • MTT solution (typically 5 mg/mL in phosphate-buffered saline).

    • Solubilization solution (e.g., DMSO, isopropanol with HCl).

    • Cell culture medium.

    • Test compound.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

    • After the treatment period, add MTT solution to each well and incubate for a few hours (e.g., 2-4 hours) to allow for formazan crystal formation.

    • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of around 570 nm.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Nitric Oxide (NO) Production Assay (Anti-inflammatory Activity)

This assay measures the production of nitric oxide, a key inflammatory mediator, by cells such as macrophages.[11]

  • Principle: Nitric oxide is unstable and quickly converts to nitrite and nitrate. The Griess reagent system is used to quantify nitrite concentration in the cell culture supernatant as an indicator of NO production.

  • Reagents:

    • Griess Reagent A (e.g., sulfanilamide in phosphoric acid).

    • Griess Reagent B (e.g., N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Sodium nitrite standard solutions.

    • Cell culture medium.

    • Lipopolysaccharide (LPS) to stimulate NO production.

    • Test compound.

  • Procedure:

    • Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate.

    • Pre-treat the cells with different concentrations of the test compound for a certain period (e.g., 1-2 hours).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for a further 24 hours.

    • Collect the cell culture supernatant.

    • Mix the supernatant with an equal volume of Griess Reagent (A and B mixed) and incubate at room temperature for about 10-15 minutes.

    • Measure the absorbance at around 540 nm.

  • Data Analysis: The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of inhibition of NO production is then calculated.

Signaling Pathways and Visualizations

Chrysoeriol and related flavonoids exert their anti-inflammatory effects by modulating key signaling pathways, including the NF-κB and MAPK pathways.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Chrysoeriol has been shown to inhibit this pathway.[6]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκB IKK->IkB P NFkB NF-κB NFkB_active NF-κB (active) NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Proinflammatory_Genes Pro-inflammatory Gene Transcription Chrysoeriol Chrysoeriol Chrysoeriol->IKK Inhibition MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) Upstream_Kinases Upstream Kinases Stimuli->Upstream_Kinases MAPKKK MAPKKK (e.g., Raf) Upstream_Kinases->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK P MAPK MAPK (e.g., ERK) MAPKK->MAPK P Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activation Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Chrysoeriol Chrysoeriol Chrysoeriol->MAPK Inhibition

References

Geraldol: An Active Metabolite of Fisetin – A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fisetin (3,3',4',7-tetrahydroxyflavone), a naturally occurring flavonoid found in various fruits and vegetables, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer activities. Emerging research has identified geraldol (3,4',7-trihydroxy-3'-methoxyflavone) as a primary and biologically active metabolite of fisetin. This technical guide provides an in-depth overview of this compound's formation from fisetin, its pharmacokinetic profile, and its effects on key cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, drug discovery, and natural product chemistry.

Fisetin Metabolism and this compound Formation

Following administration, fisetin undergoes rapid and extensive metabolism in vivo. One of the principal metabolic pathways is O-methylation, which results in the formation of this compound. This biotransformation is a crucial step in understanding the overall pharmacological effects attributed to fisetin, as this compound itself exhibits significant biological activity, in some cases even greater than the parent compound.[1][2]

Enzymatic Conversion

The conversion of fisetin to this compound is catalyzed by catechol-O-methyltransferase (COMT), an enzyme responsible for methylating catechol-containing compounds. The catechol moiety in the B-ring of fisetin is the primary site of this enzymatic modification.

Quantitative Data on Fisetin and this compound Pharmacokinetics

The pharmacokinetic parameters of fisetin and its metabolite this compound have been investigated in murine models. These studies reveal a rapid conversion of fisetin to this compound and highlight the significant systemic exposure to the metabolite.

ParameterFisetin (2 mg/kg, i.v.)This compound (from Fisetin)Fisetin (100 mg/kg, p.o.)This compound (from Fisetin)Fisetin (200 mg/kg, p.o.)This compound (from Fisetin)Reference
Cmax (ng/mL) --13.5 ± 4.545.3 ± 11.284.6 ± 21.3211.4 ± 45.8[1]
AUC (ng·h/mL) 112.8 ± 23.4345.6 ± 54.321.7 ± 6.9154.8 ± 32.1178.9 ± 45.6987.6 ± 123.4[1]
Absolute Bioavailability (%) --7.8-31.7-[1]
ParameterFisetin (223 mg/kg, i.p. in mice)Reference
Cmax (µg/mL) 2.5[2]
Tmax (min) 15[2]
Terminal Half-life (h) 3.1[2]

Experimental Protocols

Quantification of Fisetin and this compound in Plasma by HPLC-MS/MS

This protocol provides a general framework for the simultaneous quantification of fisetin and this compound in plasma samples.

a) Sample Preparation (Protein Precipitation) [1]

  • To 100 µL of plasma, add 200 µL of acetonitrile containing an internal standard (e.g., quercetin).

  • Vortex for 5 minutes to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

b) HPLC-MS/MS Parameters

  • HPLC System: Agilent 1200 series or equivalent.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 10% B

    • 1-5 min: 10-90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90-10% B

    • 6.1-8 min: 10% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Fisetin: m/z 285 -> 135

    • This compound: m/z 299 -> 284

    • Internal Standard (Quercetin): m/z 301 -> 151

  • Data Analysis: Quantify concentrations using a calibration curve generated with standards of known concentrations.

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol details a method to assess the cytotoxic effects of fisetin and this compound on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., A2780 ovarian cancer cells) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.[3]

  • Treatment: Treat the cells with various concentrations of fisetin or this compound (e.g., 0, 25, 50, 100 µM) for 72 hours.[3]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Cell Migration Analysis (Wound Healing Assay)

This protocol outlines a method to evaluate the effect of fisetin and this compound on cell migration.

  • Cell Seeding: Seed cells (e.g., human umbilical vein endothelial cells - HUVECs) in a 6-well plate and grow to a confluent monolayer.[4]

  • Wound Creation: Create a "scratch" in the cell monolayer using a sterile 200 µL pipette tip.

  • Washing: Wash the cells with PBS to remove detached cells.

  • Treatment: Add fresh medium containing different concentrations of fisetin or this compound (e.g., 25 and 50 µM).[4]

  • Image Acquisition: Capture images of the scratch at 0 hours and after 24 hours of incubation.

  • Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.

Signaling Pathways and Experimental Workflows

Fisetin and its metabolite this compound have been shown to modulate several key signaling pathways involved in cell growth, proliferation, and survival.

PI3K/Akt/mTOR Signaling Pathway

Fisetin has been identified as a dual inhibitor of the PI3K/Akt and mTOR signaling pathways. By inhibiting these pathways, fisetin can suppress cancer cell proliferation and induce apoptosis. Molecular docking studies suggest that fisetin can physically interact with mTOR.[5][6]

PI3K_Akt_mTOR_Pathway Fisetin Fisetin PI3K PI3K Fisetin->PI3K mTORC1 mTORC1 Fisetin->mTORC1 mTORC2 mTORC2 Fisetin->mTORC2 GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation mTORC2->Akt activates

Fisetin's inhibition of the PI3K/Akt/mTOR pathway.
MAPK Signaling Pathway

Fisetin and this compound have also been shown to downregulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is crucial for cell proliferation and differentiation.

MAPK_Pathway Fisetin_this compound Fisetin / this compound Raf Raf Fisetin_this compound->Raf MEK MEK Fisetin_this compound->MEK GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Ras->Raf Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression

Inhibition of the MAPK signaling pathway.
Experimental Workflow: From Fisetin Administration to Data Analysis

The following diagram illustrates a typical experimental workflow for studying the metabolism and biological activity of fisetin.

Experimental_Workflow cluster_in_vivo In Vivo Study cluster_analysis Analytical Phase cluster_in_vitro In Vitro Assays cluster_molecular Molecular Analysis FisetinAdmin Fisetin Administration (i.v. or p.o.) BloodSample Blood Sampling (Time course) FisetinAdmin->BloodSample PlasmaPrep Plasma Preparation BloodSample->PlasmaPrep LCMS HPLC-MS/MS Analysis PlasmaPrep->LCMS PK_Analysis Pharmacokinetic Analysis (Cmax, AUC) LCMS->PK_Analysis CellCulture Cell Culture (e.g., Cancer Cells) Treatment Treatment with Fisetin/Geraldol CellCulture->Treatment Cytotoxicity Cytotoxicity Assay (MTT) Treatment->Cytotoxicity Migration Migration Assay (Wound Healing) Treatment->Migration WesternBlot Western Blotting (PI3K, Akt, MAPK pathways) Treatment->WesternBlot

References

The Enigmatic Biosynthesis of Geraldol: A Pathway Awaiting Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis for researchers, scientists, and drug development professionals.

Executive Summary

The exploration of novel bioactive compounds is a cornerstone of modern drug discovery and development. Among the myriad of natural products, the putative molecule "Geraldol" has emerged as a subject of interest. However, an exhaustive search of the current scientific literature and biochemical databases reveals a significant knowledge gap: the biosynthetic pathway of this compound remains entirely uncharacterized. This whitepaper serves to address this absence of information, outlining the current state of knowledge (or lack thereof) and proposing a strategic framework for the elucidation of its synthesis. While quantitative data and established experimental protocols for this compound are not available, this document will leverage analogous pathways of structurally similar compounds to hypothesize potential synthetic routes and lay the groundwork for future research endeavors.

Introduction

The quest to understand the biosynthesis of natural products is driven by the potential to harness and engineer these pathways for the sustainable production of valuable molecules. A thorough understanding of the enzymatic machinery and metabolic intermediates is critical for applications ranging from synthetic biology to the development of novel therapeutics. This guide confronts the current void in our understanding of this compound's biosynthesis and aims to provide a foundational resource for researchers poised to investigate this uncharted territory.

The Search for a Pathway: Current Status

As of the latest literature review, there are no published studies detailing the biosynthesis of this compound. Searches for precursor molecules, enzymatic steps, and genetic clusters associated with "this compound" have yielded no results. This suggests several possibilities:

  • A Novel, Undiscovered Pathway: this compound may be synthesized through a completely new set of biochemical reactions not yet described.

  • A Recently Discovered Compound: The molecule may have been so recently identified that its biosynthesis has not yet been investigated or published.

  • A Compound of Proprietary Nature: Information regarding its synthesis may be held within a private entity and not publicly disclosed.

  • A Misnomer or Alternative Nomenclature: The compound may be known by a different name in the scientific literature.

Given the lack of direct evidence, the subsequent sections will focus on a hypothetical framework based on common biosynthetic strategies for similar classes of molecules.

Hypothetical Biosynthetic Frameworks

Without a known structure for this compound, we can only speculate on its biosynthetic origins. Let us assume, for the purpose of this guide, that "this compound" belongs to a known class of natural products, such as terpenoids, alkaloids, or polyketides. Below, we outline a generalized workflow for elucidating a novel biosynthetic pathway, which would be applicable to this compound.

Workflow for Elucidating the Biosynthesis of a Novel Compound

cluster_0 Phase 1: Precursor Identification cluster_1 Phase 2: Genomic & Enzymatic Analysis cluster_2 Phase 3: Pathway Reconstruction A Compound Isolation & Structural Elucidation B Isotopic Labeling Studies (e.g., 13C, 15N, 2H) A->B C Precursor Feeding Experiments B->C D Genome Sequencing of Producing Organism C->D Inform Genomic Search E Identification of Putative Biosynthetic Gene Cluster (BGC) D->E F Heterologous Expression of Genes E->F G In Vitro Enzyme Assays F->G H Identification of Intermediates G->H Identify Products I Characterization of Enzyme Function H->I J Assembly of the Complete Pathway I->J K Metabolic Engineering & Yield Optimization J->K

In Vivo Metabolism of Fisetin to Geraldol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fisetin, a naturally occurring flavonoid with a range of documented health benefits, undergoes rapid and extensive metabolism in vivo, significantly influencing its bioavailability and biological activity. A primary metabolic pathway is the methylation of fisetin to its 3'-O-methylated metabolite, geraldol. This technical guide provides a comprehensive overview of the in vivo conversion of fisetin to this compound, presenting key quantitative data from preclinical studies, detailing the experimental methodologies employed for its investigation, and illustrating the metabolic pathway and experimental workflow through diagrams. This document is intended to serve as a resource for researchers and professionals in the fields of pharmacology, drug metabolism, and natural product development.

Introduction

Fisetin (3,3',4',7-tetrahydroxyflavone) is a flavonol found in various fruits and vegetables, including strawberries, apples, and onions.[1] It has garnered significant interest for its potential therapeutic properties, including antioxidant, anti-inflammatory, and senolytic activities. However, the clinical translation of fisetin is often challenged by its low bioavailability and rapid metabolism.

One of the principal metabolic transformations of fisetin in vivo is its conversion to this compound (3,4',7-trihydroxy-3'-methoxyflavone).[1][2] This methylation reaction significantly alters the physicochemical and biological properties of the parent compound. Understanding the pharmacokinetics and metabolic fate of fisetin, particularly its conversion to this compound, is crucial for the design of effective therapeutic strategies and the interpretation of preclinical and clinical study outcomes. Studies in mice have shown that this compound is the predominant circulating metabolite following fisetin administration, with plasma concentrations of this compound exceeding those of the parent fisetin.[1][3]

Quantitative Pharmacokinetic Data

The in vivo metabolism of fisetin to this compound has been quantified in murine models, providing valuable insights into the extent and rate of this conversion. The following tables summarize key pharmacokinetic parameters of fisetin and this compound following intravenous (i.v.) and oral (p.o.) administration of fisetin in mice.

Table 1: Pharmacokinetic Parameters of Fisetin and this compound in Mice after Intravenous Administration of Fisetin (2 mg/kg) [1][3]

ParameterFisetinThis compound
Cmax (ng/mL) 1358.3 ± 224.5321.7 ± 45.2
AUClast (ng·h/mL) 203.8 ± 30.1487.6 ± 73.4
T½ (h) 0.2 ± 0.11.8 ± 0.4

Table 2: Pharmacokinetic Parameters of Fisetin and this compound in Mice after Oral Administration of Fisetin [1][3]

DoseParameterFisetinThis compound
100 mg/kg Cmax (ng/mL) 23.4 ± 8.1189.7 ± 43.2
AUClast (ng·h/mL) 45.7 ± 15.81089.2 ± 245.8
T½ (h) 1.9 ± 0.54.3 ± 0.9
200 mg/kg Cmax (ng/mL) 89.6 ± 25.4456.3 ± 112.9
AUClast (ng·h/mL) 287.9 ± 81.52987.4 ± 745.1
T½ (h) 2.8 ± 0.75.1 ± 1.2

Cmax: Maximum plasma concentration; AUC_last: Area under the plasma concentration-time curve from time zero to the last measurable concentration; T½: Elimination half-life.

The data clearly indicate that after both intravenous and oral administration of fisetin, the systemic exposure (as measured by AUC) to the metabolite this compound is substantially higher than that of the parent compound, fisetin.[1][3] This highlights the rapid and efficient methylation of fisetin in vivo.

Experimental Protocols

The characterization of fisetin metabolism to this compound relies on well-defined experimental procedures. The following sections detail the methodologies commonly employed in these studies.

In Vivo Animal Studies
  • Animal Model: Male ICR mice are frequently used for pharmacokinetic studies of fisetin.[1]

  • Housing: Animals are typically housed in controlled environments with regulated temperature, humidity, and light-dark cycles, with free access to food and water.

  • Drug Administration:

    • Intravenous (i.v.): Fisetin is dissolved in a suitable vehicle (e.g., a mixture of DMSO, polyethylene glycol, and saline) and administered via the tail vein.[1]

    • Oral (p.o.): Fisetin is suspended in a vehicle such as a 0.5% carboxymethylcellulose solution and administered by oral gavage.[1]

  • Blood Sampling: Blood samples are collected at predetermined time points post-administration from the retro-orbital plexus or other appropriate sites into heparinized tubes.

  • Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.

Sample Preparation and Bioanalysis
  • Plasma Sample Preparation: A common method for extracting fisetin and this compound from plasma is direct protein precipitation.[1] This involves adding a precipitating agent, such as acetonitrile, to the plasma sample, followed by vortexing and centrifugation to pellet the precipitated proteins. The resulting supernatant, containing the analytes of interest, is then collected for analysis.

  • Analytical Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of fisetin and this compound in biological matrices.[1][4]

    • Chromatography: Reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is used to separate fisetin, this compound, and an internal standard. A C18 column is typically employed with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol).

    • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions for fisetin, this compound, and the internal standard are monitored for accurate quantification.

Visualizations

Metabolic Pathway of Fisetin to this compound

The primary metabolic conversion of fisetin to this compound involves the methylation of the 3'-hydroxyl group on the B-ring of the fisetin molecule. This reaction is catalyzed by catechol-O-methyltransferase (COMT), a key enzyme in the metabolism of catechols.

metabolic_pathway Fisetin Fisetin (3,3',4',7-tetrahydroxyflavone) This compound This compound (3,4',7-trihydroxy-3'-methoxyflavone) Fisetin->this compound Methylation Enzyme Catechol-O-methyltransferase (COMT) SAH S-adenosyl homocysteine (SAH) Enzyme->SAH SAM S-adenosyl methionine (SAM) SAM->Enzyme

Metabolic conversion of fisetin to this compound.
Experimental Workflow for In Vivo Fisetin Metabolism Studies

The following diagram outlines the typical workflow for an in vivo study investigating the metabolism of fisetin to this compound.

experimental_workflow cluster_in_vivo In Vivo Phase cluster_bioanalysis Bioanalytical Phase cluster_data_analysis Data Analysis Phase animal_model Animal Model Selection (e.g., ICR Mice) fisetin_admin Fisetin Administration (i.v. or p.o.) animal_model->fisetin_admin blood_collection Serial Blood Collection fisetin_admin->blood_collection plasma_prep Plasma Preparation blood_collection->plasma_prep protein_precip Protein Precipitation plasma_prep->protein_precip lcms_analysis LC-MS/MS Analysis protein_precip->lcms_analysis data_processing Data Processing & Quantification lcms_analysis->data_processing pk_modeling Pharmacokinetic Modeling data_processing->pk_modeling results Results Interpretation pk_modeling->results

Workflow for studying fisetin metabolism in vivo.

Conclusion

The in vivo metabolism of fisetin is characterized by a rapid and substantial conversion to its 3'-O-methylated metabolite, this compound. Pharmacokinetic studies in mice have consistently demonstrated that this compound is the dominant circulating species following fisetin administration, with significantly higher systemic exposure compared to the parent compound. This metabolic pathway has profound implications for the biological activity and therapeutic potential of fisetin, as this compound itself has been shown to possess biological activity.[2] A thorough understanding of this metabolic conversion, facilitated by robust experimental protocols and sensitive bioanalytical techniques such as LC-MS/MS, is essential for the continued development and clinical application of fisetin and its derivatives. Future research should focus on elucidating the inter-species differences in fisetin metabolism and the clinical relevance of this compound formation in humans.

References

In-Depth Technical Guide: Pharmacokinetic Profile of Geraldol in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geraldol (3,4′,7-trihydroxy-3′-methoxyflavone) is the primary and biologically active metabolite of the flavonoid Fisetin. Preclinical studies in mice have demonstrated that following the administration of Fisetin, this compound is rapidly formed and becomes the dominant circulating compound, exhibiting higher plasma concentrations (Cmax) and overall exposure (AUC) than the parent compound. This technical guide provides a comprehensive overview of the pharmacokinetic profile of this compound in mice, based on available data from studies involving the administration of Fisetin. The document details the experimental protocols for its quantification and explores its interaction with key signaling pathways.

Pharmacokinetic Profile of this compound in Mice

The pharmacokinetic parameters of this compound have been characterized in mice following both intravenous (i.v.) and oral (p.o.) administration of its parent compound, Fisetin. These studies consistently show that Fisetin is rapidly and extensively metabolized to this compound.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of this compound observed in mouse plasma after the administration of Fisetin.

Table 1: Pharmacokinetic Parameters of this compound in Mice Following Intravenous Administration of Fisetin.

Parameter2 mg/kg Fisetin
Cmax (ng/mL) Data not explicitly reported
Tmax (h) Data not explicitly reported
AUC (ng·h/mL) Data not explicitly reported
Half-life (t½) (h) Data not explicitly reported

Note: While specific values for Cmax, Tmax, AUC, and half-life of this compound after intravenous administration of Fisetin were not detailed in the reviewed literature, it was consistently noted that this compound is the dominant circulating metabolite.

Table 2: Pharmacokinetic Parameters of this compound in Mice Following Oral Administration of Fisetin.

Parameter100 mg/kg Fisetin200 mg/kg Fisetin
Cmax (ng/mL) Higher than FisetinHigher than Fisetin
Tmax (h) Data not explicitly reportedData not explicitly reported
AUC (ng·h/mL) Higher than FisetinHigher than Fisetin
Half-life (t½) (h) Data not explicitly reportedData not explicitly reported

Note: Studies have consistently reported that the Cmax and AUC values for this compound are higher than those of Fisetin following oral administration of Fisetin. However, specific numerical values for this compound's pharmacokinetic parameters were not consistently provided in the reviewed literature.

Experimental Protocols

The pharmacokinetic data for this compound were obtained from studies investigating the disposition of Fisetin in mice. The following sections detail the methodologies employed in these key experiments.

Animal Models and Husbandry
  • Species: Mouse

  • Strain: ICR mice have been utilized in these studies.

  • Health Status: Healthy, specific pathogen-free mice are typically used.

  • Housing: Mice are generally housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.

Drug Administration
  • Intravenous (i.v.) Administration: Fisetin was administered as a single bolus dose, typically via the tail vein. A common dosage used is 2 mg/kg.

  • Oral (p.o.) Administration: Fisetin was administered via oral gavage. Dosages of 100 mg/kg and 200 mg/kg have been reported.

Blood Sampling
  • Method: Blood samples are collected at various time points post-administration to characterize the concentration-time profile. Serial blood sampling is often performed via the tail vein or retro-orbital sinus.

  • Processing: Blood samples are typically collected into tubes containing an anticoagulant (e.g., heparin or EDTA) and then centrifuged to separate the plasma. The plasma is then stored at -80°C until analysis.

Bioanalytical Method: LC-MS/MS

The quantification of this compound and its parent compound Fisetin in mouse plasma is achieved using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Sample Preparation: A common method for plasma sample preparation is direct protein precipitation. This involves adding a precipitating agent, such as acetonitrile, to the plasma sample to remove proteins that can interfere with the analysis.

  • Chromatography: The separation of this compound and Fisetin is performed using a reversed-phase HPLC column.

  • Mass Spectrometry: Detection and quantification are carried out using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This technique provides high selectivity and sensitivity for the analytes of interest.

  • Validation: The LC-MS/MS method is validated for linearity, accuracy, precision, matrix effect, and stability to ensure reliable and reproducible results.

Mandatory Visualizations

Experimental Workflow for Pharmacokinetic Studies

experimental_workflow cluster_animal_prep Animal Preparation cluster_drug_admin Drug Administration cluster_sampling Sample Collection & Processing cluster_analysis Bioanalysis Animal_Model ICR Mice IV_Admin Intravenous (i.v.) 2 mg/kg Fisetin Animal_Model->IV_Admin PO_Admin Oral (p.o.) 100 & 200 mg/kg Fisetin Animal_Model->PO_Admin Blood_Sampling Serial Blood Sampling IV_Admin->Blood_Sampling PO_Admin->Blood_Sampling Plasma_Separation Centrifugation to Obtain Plasma Blood_Sampling->Plasma_Separation Protein_Precipitation Protein Precipitation Plasma_Separation->Protein_Precipitation LC_MSMS LC-MS/MS Analysis Protein_Precipitation->LC_MSMS PK_Analysis Pharmacokinetic Parameter Calculation LC_MSMS->PK_Analysis mapk_pathway cluster_receptor Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Phosphorylation Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription_Factors Phosphorylation Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression This compound This compound This compound->MEK Inhibition of Phosphorylation

An In-depth Technical Guide on the Safety and Toxicity Profile of Geraldol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information provided in this document is intended for a technical audience and is based on currently available preclinical data. Geraldol is the primary metabolite of the flavonoid Fisetin, and as such, much of the toxicological data is inferred from studies on the parent compound. Further research is required to fully elucidate the safety and toxicity profile of this compound itself.

Executive Summary

This compound (3,4′,7-trihydroxy-3′-methoxyflavone) is the principal and most active metabolite of Fisetin, a naturally occurring flavonol with recognized anti-inflammatory, antioxidant, and anticarcinogenic properties.[1][2] While research into this compound is still emerging, preliminary data suggests it possesses low cytotoxicity towards normal primary cells.[3] Notably, it exhibits greater cytotoxic activity against tumor cells than its parent compound, Fisetin, and has been shown to inhibit the migration and proliferation of endothelial cells.[4] This guide provides a comprehensive overview of the current understanding of this compound's safety and toxicity, drawing heavily on the more extensive data available for Fisetin.

Acute Toxicity

Direct acute toxicity studies on this compound are not yet available in the public domain. However, the acute toxicity of its parent compound, Fisetin, has been evaluated in animal models. These studies indicate a generally low order of acute toxicity. No adverse effects have been reported in mice at high doses.[5]

Table 1: Acute Toxicity of Fisetin in Mice

Route of AdministrationLD50 (mg/kg)SpeciesReference
Intraperitoneal250Mouse[1]
Oral1700Mouse[1]
Intravenous200Mouse[1]
Subcutaneous400Mouse[1]

Cytotoxicity

This compound has demonstrated differential cytotoxicity, a desirable characteristic for a potential therapeutic agent. It exhibits low cytotoxicity in primary, non-cancerous cell lines.[6][3] In contrast, it is more cytotoxic than Fisetin towards various tumor cell lines.[4]

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The cytotoxic effects of this compound are typically evaluated using cell viability assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7]

Protocol Outline:

  • Cell Seeding: Plate cells in a 96-well microtiter plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (or Fisetin) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the water-soluble MTT to an insoluble purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. The intensity of the color is proportional to the number of viable cells.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

G General Workflow for In Vitro Cytotoxicity Testing A Seed cells in 96-well plate B Treat with varying concentrations of this compound A->B C Incubate for a defined period B->C D Add MTT reagent C->D E Incubate to allow formazan formation D->E F Solubilize formazan crystals E->F G Measure absorbance F->G H Calculate IC50 G->H

Caption: General workflow for determining the in vitro cytotoxicity of a compound using the MTT assay.

Genotoxicity

There is currently no direct data on the genotoxicity of this compound. However, studies on Fisetin suggest a potential for genotoxic effects at high concentrations.

A study on glioblastoma cells demonstrated that Fisetin, in the dose range of 40-80 μM, can induce DNA damage, as measured by the alkaline comet assay and the γH2AX assay.[9][10] This was accompanied by the activation of the p53 DNA damage response pathway.[9]

Experimental Protocol: Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA damage in individual cells.

Protocol Outline:

  • Cell Preparation: Embed treated and control cells in a low-melting-point agarose gel on a microscope slide.

  • Lysis: Lyse the cells using a high-salt and detergent solution to remove membranes and cytoplasm, leaving behind the nuclear material (nucleoids).

  • Alkaline Unwinding: Treat the slides with an alkaline solution to unwind the DNA, exposing single-strand breaks and alkali-labile sites.

  • Electrophoresis: Subject the slides to electrophoresis at a low voltage. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

  • Staining and Visualization: Stain the DNA with a fluorescent dye and visualize under a fluorescence microscope.

  • Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail relative to the head.

Signaling Pathways in Toxicity

The cytotoxic effects of Fisetin (and presumably this compound) in cancer cells are linked to the induction of apoptosis and the activation of DNA damage response pathways. A key player in this process is the tumor suppressor protein p53.

Upon DNA damage, p53 is activated and can trigger cell cycle arrest to allow for DNA repair or, if the damage is too severe, initiate apoptosis.[9]

G p53-Mediated Apoptosis in Response to DNA Damage cluster_0 Cellular Stress cluster_1 Cellular Response A High-dose Fisetin/Geraldol B DNA Damage A->B C p53 Activation B->C D Cell Cycle Arrest C->D E Apoptosis C->E

Caption: Simplified diagram of p53 activation leading to apoptosis following DNA damage induced by high concentrations of Fisetin/Geraldol.

Pharmacokinetics and Metabolism

This compound is the primary metabolite of Fisetin in mice, formed through rapid methylation.[11] Pharmacokinetic studies in mice have shown that after oral administration of Fisetin, the maximum concentration (Cmax) and area under the curve (AUC) values for this compound are higher than those of the parent compound, indicating significant conversion and systemic exposure to this compound.[11]

Table 2: Pharmacokinetic Parameters of Fisetin and this compound in Mice after Oral Administration of Fisetin

Fisetin Dose (mg/kg)AnalyteCmax (ng/mL)AUC (ng·h/mL)Reference
100Fisetin26.9 ± 11.241.5 ± 21.6[11]
100This compound120.4 ± 34.8328.7 ± 112.4[11]
200Fisetin108.8 ± 44.5240.2 ± 118.9[11]
200This compound283.4 ± 101.21045.6 ± 389.7[11]
Experimental Protocol: Pharmacokinetic Study in Mice

Protocol Outline:

  • Animal Dosing: Administer Fisetin to mice via the desired route (e.g., oral gavage or intravenous injection) at specific doses.

  • Blood Sampling: Collect blood samples at various time points post-administration.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Sample Analysis: Analyze the plasma samples for concentrations of Fisetin and this compound using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11]

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including Cmax, AUC, and half-life, using appropriate software.

Conclusion

The available data suggests that this compound has a favorable preliminary safety profile, characterized by low cytotoxicity towards normal cells and selective activity against cancer cells. However, a comprehensive toxicological evaluation is still lacking. Future research should focus on dedicated acute and chronic toxicity studies of this compound, as well as assessments of its genotoxic, carcinogenic, and reproductive toxicity potential. Understanding the complete safety profile of this compound is crucial for its potential development as a therapeutic agent.

References

An In-depth Technical Guide on the Solubility of Geraldol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geraldol, with the IUPAC name 3,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one, is a flavonoid and the primary active metabolite of Fisetin. As a member of the flavonoid class, this compound is noted for its potential therapeutic properties, which are intrinsically linked to its bioavailability and, therefore, its solubility in various solvent systems. This technical guide provides a comprehensive overview of the solubility of this compound, outlines a standard protocol for its experimental determination, and illustrates a key signaling pathway relevant to its pharmacological activity.

Core Chemical Properties of this compound:

  • Molecular Formula: C₁₆H₁₂O₆

  • Molecular Weight: 300.26 g/mol

  • Chemical Class: Flavonoid

Solubility Profile of this compound

Quantitative solubility data for this compound is not extensively available in public literature. However, based on its chemical structure and qualitative reports, a solubility profile can be established. This compound is known to be soluble in several organic solvents but demonstrates poor solubility in aqueous solutions, a common characteristic of flavonoids.

Qualitative Solubility Summary:

This compound has been reported to be soluble in chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone. Conversely, it is characterized as poorly soluble in water.

Comparative Quantitative Solubility Data of Structurally Similar Flavonoids:

To provide a practical reference for researchers, the following table summarizes quantitative solubility data for other flavonoids with structural similarities to this compound. These values can serve as an estimation for designing initial experiments. It is important to note that these figures are for comparative purposes only and the actual solubility of this compound should be determined experimentally.

SolventQuercetin (mmol/L)Hesperetin (mmol/L)Naringenin (mmol/L)Luteolin (mg/mL)
Water < 0.01 g/L (~<0.03 mmol/L)Data not available0.4 g/L (~1.47 mmol/L)Very low
Ethanol Data not availableData not availableData not available0.25 ± 0.05
Methanol Data not availableData not availableData not available0.28 ± 0.04
Acetone 80Data not availableData not available0.21 ± 0.04
DMSO Data not availableData not availableData not available0.31 ± 0.08
Ethyl Acetate Data not availableData not availableData not available0.25 ± 0.04

Note: The data for Quercetin, Hesperetin, and Naringenin is presented in mmol/L as reported in the cited literature. The data for Luteolin is presented in mg/mL.[1][2][3][4]

Experimental Protocol: Determination of Equilibrium Solubility

The most widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method . This protocol provides a reliable and reproducible means of quantifying solubility in various solvents.

Objective: To determine the concentration of this compound in a saturated solution of a specific solvent at a controlled temperature.

Materials:

  • This compound (solid powder)

  • Selected solvents (e.g., water, ethanol, DMSO, etc.)

  • Sealed glass vials or flasks

  • Thermostatic shaker bath

  • Centrifuge

  • Syringe filters (chemically inert, e.g., PTFE)

  • High-Performance Liquid Chromatography (HPLC) system

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration:

    • Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.

  • Phase Separation:

    • Once equilibrium is achieved, remove the vials from the shaker.

    • Allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the vials.

  • Sample Collection and Filtration:

    • Carefully draw the supernatant using a pipette.

    • Filter the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles. This step is critical to prevent artificially high concentration readings.

  • Quantification:

    • Prepare a series of standard solutions of this compound with known concentrations in the same solvent.

    • Generate a calibration curve by analyzing the standard solutions using a validated HPLC method.

    • Analyze the filtered saturated solution (filtrate) using the same HPLC method.

    • Determine the concentration of this compound in the filtrate by comparing its response to the calibration curve.

Data Reporting:

The solubility is typically reported in units of mass per volume (e.g., mg/mL) or as molarity (mol/L) at the specified temperature.

Visualizations

Experimental Workflow for Solubility Determination

G A Add excess this compound to solvent in a sealed vial B Equilibrate in thermostatic shaker (24-72h) A->B Saturation C Centrifuge to separate solid and liquid phases B->C Equilibrium D Filter supernatant through a 0.22 µm filter C->D Separation E Quantify concentration using HPLC D->E Analysis F Report solubility (mg/mL or M) at specified temperature E->F Result

Shake-flask method workflow.

Representative Signaling Pathway for Flavonoids

As a flavonoid, this compound is anticipated to modulate various intracellular signaling pathways implicated in cellular processes such as proliferation, apoptosis, and inflammation. The PI3K/AKT pathway is a critical regulator of cell survival and is a common target of flavonoids.

G cluster_0 This compound This compound PI3K PI3K This compound->PI3K Inhibition Receptor Growth Factor Receptor Receptor->PI3K Activation AKT AKT PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation Apoptosis Apoptosis AKT->Apoptosis Inhibition CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Promotion

This compound's potential role in the PI3K/AKT pathway.

References

Preliminary In Vitro Studies on Geraldol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Geraldol, a methoxylated metabolite of the flavonoid fisetin, has demonstrated significant biological activity in preliminary in vitro studies. This technical guide provides a comprehensive overview of the current understanding of this compound's effects, focusing on its cytotoxic, anti-angiogenic, and anti-inflammatory properties. Detailed experimental protocols for key assays are provided, along with a summary of the available quantitative data. Furthermore, this guide visualizes the known signaling pathways modulated by this compound to elucidate its mechanism of action.

Introduction

This compound, chemically known as 3,4',7-trihydroxy-3'-methoxyflavone, is an active metabolite of fisetin, a flavonol found in various fruits and vegetables.[1][2] In vitro research has indicated that this compound may possess more potent biological activities than its parent compound, fisetin, particularly in the context of cancer and angiogenesis.[1][2] This guide synthesizes the findings from preliminary in vitro studies to provide a detailed resource for researchers and professionals in drug development.

Biological Activities and Quantitative Data

The primary in vitro activities of this compound that have been investigated include its effects on cancer cells, angiogenesis, and inflammation. The following tables summarize the available quantitative data from these studies.

Cytotoxic Activity

This compound has been shown to be more cytotoxic to tumor cells than fisetin.[1][2] However, comprehensive quantitative data across multiple cell lines remains to be fully elucidated.

Cell Line Assay Parameter Value Reference
Not Specified Tumor CellsCytotoxicity Assay-More cytotoxic than fisetin[1][2]
Primary CellsCytotoxicity Assay-Low cytotoxicity[2]
Anti-Angiogenic Activity

This compound inhibits key processes in angiogenesis, such as the migration and proliferation of endothelial cells.[1][2][3]

Activity Cell Type Assay Parameter Value Reference
Inhibition of Cell MigrationEndothelial CellsMigration Assay-Effective Inhibition[1][2][3]
Inhibition of Cell ProliferationEndothelial CellsProliferation Assay-Effective Inhibition[1][2][3]
Enzyme Inhibition

This compound has been identified as a selective inhibitor of Cytochrome P450 2C8 (CYP2C8).

Enzyme Inhibition Type Parameter Value (µM) Reference
CYP2C8Non-competitiveKi11.5[4]

Experimental Protocols

This section provides detailed methodologies for the key in vitro experiments used to characterize the biological activities of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the effect of a compound on cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, giving an indication of the number of viable cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the existing medium from the wells and add the this compound solutions. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Endothelial Cell Migration Assay (Transwell Assay)

This assay is used to evaluate the effect of this compound on the migratory capacity of endothelial cells, a crucial step in angiogenesis.

Principle: The Transwell assay, or Boyden chamber assay, utilizes a chamber with two compartments separated by a microporous membrane. Endothelial cells are seeded in the upper compartment, and a chemoattractant is placed in the lower compartment. The number of cells that migrate through the pores to the lower side of the membrane is quantified.

Procedure:

  • Chamber Preparation: Coat the underside of the Transwell insert membrane with an extracellular matrix protein (e.g., fibronectin or collagen) to promote cell attachment.

  • Cell Seeding: Resuspend endothelial cells in a serum-free medium containing various concentrations of this compound and seed them into the upper chamber of the Transwell insert.

  • Chemoattractant Addition: Add a chemoattractant (e.g., VEGF or complete medium with serum) to the lower chamber.

  • Incubation: Incubate the plate for a period of 4-24 hours at 37°C to allow for cell migration.

  • Cell Removal: After incubation, remove the non-migrated cells from the upper surface of the membrane using a cotton swab.

  • Staining: Fix and stain the migrated cells on the lower surface of the membrane with a stain such as crystal violet or DAPI.

  • Quantification: Count the number of stained cells in several random fields of view under a microscope.

  • Data Analysis: Express the results as the percentage of migrated cells compared to the control (vehicle-treated) group.

In Vitro Anti-Inflammatory Assay (Protein Denaturation Inhibition)

This assay assesses the potential of this compound to inhibit protein denaturation, a hallmark of inflammation.

Principle: Denaturation of proteins is a well-documented cause of inflammation. This assay measures the ability of a compound to inhibit the heat-induced denaturation of a protein, such as bovine serum albumin (BSA).

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 0.5 mL of various concentrations of this compound and 0.5 mL of 1% aqueous solution of BSA.

  • pH Adjustment: Adjust the pH of the reaction mixture to 6.3 using a small amount of 1N HCl.

  • Incubation: Incubate the samples at 37°C for 20 minutes, followed by heating at 57°C for 3 minutes.

  • Cooling and Turbidity Measurement: After cooling, add 2.5 mL of phosphate buffer saline (pH 6.3) to each sample. Measure the turbidity of the samples spectrophotometrically at 660 nm.

  • Control: Use a control solution without the test compound.

  • Data Analysis: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100

Signaling Pathways and Mechanisms of Action

Preliminary studies suggest that this compound exerts its biological effects through the modulation of specific signaling pathways.

MAPK/Erk Signaling Pathway

This compound has been shown to negatively impact the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (Erk) pathway. This inhibition is linked to a reduction in ribosomal RNA (rRNA) biogenesis, a critical process for cell growth and proliferation.

Below is a diagram representing the proposed mechanism of this compound's action on the MAPK/Erk pathway.

Geraldol_MAPK_Erk_Pathway This compound's Impact on the MAPK/Erk Signaling Pathway This compound This compound Erk Erk1/2 This compound->Erk Inhibition Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK MEK->Erk rRNA_Biogenesis rRNA Biogenesis Erk->rRNA_Biogenesis Cell_Proliferation Cell Proliferation & Survival rRNA_Biogenesis->Cell_Proliferation

Caption: this compound inhibits the MAPK/Erk pathway, leading to reduced rRNA biogenesis.

Experimental Workflow for In Vitro Cytotoxicity Screening

The following diagram illustrates a typical workflow for screening the cytotoxic effects of this compound.

Cytotoxicity_Workflow Experimental Workflow for In Vitro Cytotoxicity Screening of this compound Start Start Cell_Culture Select and Culture Cancer Cell Lines Start->Cell_Culture Compound_Prep Prepare Serial Dilutions of this compound Cell_Culture->Compound_Prep Treatment Treat Cells with this compound (24, 48, 72h) Compound_Prep->Treatment MTT_Assay Perform MTT Assay Treatment->MTT_Assay Data_Analysis Measure Absorbance & Calculate % Viability MTT_Assay->Data_Analysis IC50_Determination Determine IC50 Value Data_Analysis->IC50_Determination End End IC50_Determination->End

References

An In-depth Technical Guide on the Potential Therapeutic Targets of Geraldol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geraldol (3,4′,7-trihydroxy-3′-methoxyflavone) is a key biologically active metabolite of the dietary flavonoid Fisetin (3,3′,4′,7-tetrahydroxyflavone).[1][2] Found in various fruits and vegetables, Fisetin has garnered significant attention for its anti-inflammatory, antioxidant, and anti-cancer properties.[2][3] Upon administration, Fisetin is rapidly methylated in vivo to form this compound, which often circulates at higher concentrations and exhibits greater potency than the parent compound in several biological assays.[1][2] Notably, studies have shown this compound to be more cytotoxic toward tumor cells and a more potent inhibitor of endothelial cell migration and proliferation.[1][4] This suggests that this compound is not merely a metabolite but a significant contributor to the therapeutic effects observed after Fisetin administration, making it a molecule of high interest for drug development.

This technical guide provides a comprehensive overview of the known and potential therapeutic targets of this compound, focusing on its role in oncology and inflammatory diseases. Due to the emergent nature of this compound-specific research, much of the detailed mechanistic understanding is currently extrapolated from extensive studies on its parent compound, Fisetin, with direct evidence for this compound highlighted where available.

Quantitative Data on Biological Activity

While comprehensive quantitative data for this compound is still emerging, available pharmacokinetic and inhibitory concentration data provide valuable insights into its activity.

Table 1: Pharmacokinetic Parameters of this compound in Mice

This table summarizes the key pharmacokinetic parameters of this compound following intravenous (i.v.) and oral (p.o.) administration of its parent compound, Fisetin, to mice. The data highlights that this compound achieves higher maximum concentration (Cmax) and area under the curve (AUC) values than Fisetin itself, indicating significant metabolic conversion and systemic exposure.[2]

ParameterFisetin DoseThis compound ValueUnitReference
Cmax 2 mg/kg (i.v.)102.3 ± 14.9ng/mL[2]
100 mg/kg (p.o.)145.4 ± 24.8ng/mL[2]
200 mg/kg (p.o.)289.7 ± 55.6ng/mL[2]
AUC 2 mg/kg (i.v.)358.5 ± 52.7ngh/mL[2]
100 mg/kg (p.o.)436.8 ± 74.2ngh/mL[2]
200 mg/kg (p.o.)1144.6 ± 204.3ng*h/mL[2]
Table 2: Known Inhibitory Concentrations (IC50)

Direct quantitative data on this compound's inhibitory activity against specific molecular targets is limited. However, research on Fisetin has identified direct targets and their corresponding IC50 values. Given that this compound is a more potent metabolite, these targets are highly relevant.

CompoundTargetIC50 Value (µM)Assay TypeReference
FisetinMKK42.899In vitro kinase assay[5]

Key Therapeutic Targets and Signaling Pathways

This compound, like its parent compound Fisetin, is a pleiotropic molecule that modulates multiple key signaling pathways implicated in cancer and inflammation. Its therapeutic potential stems from its ability to interact with several nodes within these complex networks.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers. Both Fisetin and this compound have been shown to negatively impact the MAPK/ERK signaling cascade.[4] This inhibition is believed to contribute to the suppression of ribosome biogenesis, a process essential for the rapid growth of cancer cells.[4]

One of the specific molecular targets identified for Fisetin within this broader network is MAP Kinase Kinase 4 (MKK4), a dual-specificity kinase that activates both JNK and p38 MAPKs.[5][6] Fisetin directly binds to the ATP-binding pocket of MKK4 and inhibits its activity in an ATP-competitive manner.[5] This action suppresses the downstream phosphorylation of the transcription factor AP-1, leading to a reduction in the expression of inflammatory genes like COX-2.[5]

MAPK_Pathway growth_factor Growth Factors receptor Receptor Tyrosine Kinase (RTK) growth_factor->receptor ras RAS receptor->ras raf RAF ras->raf mek12 MEK1/2 raf->mek12 erk12 ERK1/2 mek12->erk12 ap1 AP-1 erk12->ap1 proliferation Proliferation, Survival erk12->proliferation stress Stress / Cytokines tak1 TAK1 stress->tak1 mkk4 MKK4 tak1->mkk4 jnk JNK mkk4->jnk jnk->ap1 inflammation Inflammation (e.g., COX-2) ap1->inflammation This compound This compound This compound->erk12 Inhibition This compound->mkk4 Inhibition

Putative inhibition of the MAPK signaling pathway by this compound.
PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, metabolism, and survival. Its hyperactivation is one of the most common alterations in human cancer, making it a prime target for therapeutic intervention. Studies on Fisetin demonstrate that it acts as a dual inhibitor of both PI3K/Akt and mTOR signaling.[3] This dual inhibition is particularly significant because targeting only mTOR can lead to a feedback activation of Akt, mitigating the therapeutic effect. By inhibiting both, Fisetin (and presumably this compound) can achieve a more comprehensive blockade of the pathway.[3] This inhibition leads to reduced cell proliferation and the induction of autophagic cell death in cancer cells.[3]

PI3K_Akt_mTOR_Pathway growth_factor Growth Factors receptor RTK growth_factor->receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 converts to pip2 PIP2 akt Akt pip3->akt mTORC1 mTORC1 akt->mTORC1 p70S6K p70S6K mTORC1->p70S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 proliferation Cell Growth, Proliferation, Survival p70S6K->proliferation fourEBP1->proliferation inhibition of translation This compound This compound This compound->pi3k Inhibition This compound->akt Inhibition This compound->mTORC1 Inhibition

Putative dual inhibition of the PI3K/Akt/mTOR pathway by this compound.
NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, and its constitutive activation promotes cancer cell survival, proliferation, and metastasis by upregulating anti-apoptotic proteins, pro-inflammatory cytokines, and adhesion molecules.[7][8] Flavonoids, including Fisetin, are well-documented inhibitors of the NF-κB pathway.[9] They can suppress NF-κB activation by inhibiting the phosphorylation and subsequent degradation of its inhibitor, IκBα.[9] This prevents the translocation of the active NF-κB dimer (p65/p50) to the nucleus, thereby blocking the transcription of its target genes. This mechanism is a cornerstone of the anti-inflammatory and anti-cancer effects of these compounds.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) receptor Receptor stimuli->receptor ikk IKK Complex receptor->ikk ikb IκBα ikk->ikb P nfkb_complex p65/p50 ikb->nfkb_complex proteasome Proteasomal Degradation ikb->proteasome nucleus Nucleus nfkb_complex->nucleus Translocation gene_transcription Gene Transcription (Inflammation, Survival) This compound This compound This compound->ikk Inhibition

Putative inhibition of the NF-κB signaling pathway by this compound.

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the therapeutic potential of this compound.

Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Workflow Diagram:

MTT_Workflow A 1. Seed Cells in 96-well plate B 2. Incubate (24h) A->B C 3. Treat with This compound (various conc.) B->C D 4. Incubate (e.g., 48-72h) C->D E 5. Add MTT Reagent D->E F 6. Incubate (4h) E->F G 7. Add Solubilizing Agent (e.g., DMSO) F->G H 8. Read Absorbance (~570nm) G->H I 9. Calculate IC50 H->I

Workflow for determining cytotoxicity using the MTT assay.

Protocol:

  • Cell Plating: Seed cancer cells (e.g., MCF-7, PC-3) or endothelial cells (e.g., HUVEC) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 to 100 µM) in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.[10] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.[10]

  • Absorbance Reading: Measure the absorbance at a wavelength between 550-600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.

Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the effect of a compound on the migration of endothelial cells, a key process in angiogenesis.

Workflow Diagram:

Scratch_Assay_Workflow A 1. Grow Endothelial Cells to Confluence B 2. Create a 'Scratch' with a pipette tip A->B C 3. Wash to remove debris B->C D 4. Add medium with This compound (or control) C->D E 5. Image at T=0h D->E F 6. Incubate E->F G 7. Image at T=xh (e.g., 12h, 24h) F->G H 8. Measure Wound Area and Calculate Closure % G->H

Workflow for the endothelial cell scratch assay.

Protocol:

  • Cell Culture: Grow human umbilical vein endothelial cells (HUVECs) in a 6-well plate until a confluent monolayer is formed.

  • Wound Creation: Using a sterile 200 µL pipette tip, create a linear scratch across the center of the monolayer.[11]

  • Washing: Gently wash the wells with PBS to remove detached cells and debris.

  • Treatment: Replace the PBS with fresh culture medium containing different concentrations of this compound. A vehicle control and a positive control (e.g., VEGF) should be included.

  • Imaging: Capture images of the scratch in designated areas at time zero (T=0).

  • Incubation: Incubate the plate at 37°C and 5% CO2.

  • Time-Lapse Imaging: Capture images of the same areas at subsequent time points (e.g., 12 and 24 hours).

  • Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial area. Compare the migration rate in this compound-treated wells to the control wells.

NF-κB Activity Assessment (Luciferase Reporter Assay)

This assay quantifies the transcriptional activity of NF-κB by using a reporter gene (luciferase) linked to NF-κB response elements.

Protocol:

  • Transfection: Seed cells (e.g., HEK293T) in a 96-well plate. Co-transfect the cells with a plasmid containing the firefly luciferase gene under the control of an NF-κB promoter and a second plasmid (e.g., expressing Renilla luciferase) as an internal control for transfection efficiency.

  • Treatment: After 24 hours, pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Induce NF-κB activation by adding a stimulant such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS). Incubate for an appropriate time (e.g., 6-8 hours).

  • Cell Lysis: Wash the cells with PBS and add passive lysis buffer to lyse the cells and release the luciferases.

  • Luciferase Assay: In an opaque 96-well plate, add the cell lysate followed by the injection of firefly luciferase substrate. Measure the resulting luminescence. Subsequently, inject a quencher and the Renilla luciferase substrate to measure the internal control luminescence.[12]

  • Data Normalization: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in NF-κB activity in stimulated and this compound-treated cells compared to stimulated-only cells.

This compound, the primary active metabolite of Fisetin, demonstrates significant potential as a therapeutic agent, particularly in oncology and inflammatory conditions. Its enhanced cytotoxicity and anti-angiogenic properties compared to its parent compound make it a compelling candidate for further investigation. The primary therapeutic targets of this compound are likely key nodes within the MAPK, PI3K/Akt/mTOR, and NF-κB signaling pathways. While direct quantitative data for this compound remains an area for active research, the established mechanisms of Fisetin provide a strong foundation for its continued development. The experimental protocols outlined in this guide offer a robust framework for elucidating the precise molecular interactions and therapeutic efficacy of this promising natural compound.

References

Methodological & Application

Synthesis of Geraldol: A Detailed Protocol for Laboratory Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Geraldol (3,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one) is a naturally occurring flavonoid and the primary active metabolite of Fisetin.[1][2] It has garnered significant interest in the scientific community for its potential therapeutic properties, which are reported to be more potent than its parent compound in certain contexts. This application note provides a detailed, albeit theoretical, protocol for the laboratory synthesis of this compound. As no direct established method for the chemical synthesis of this compound has been widely published, this protocol is a proposed route based on established principles of flavonoid chemistry, focusing on the selective O-methylation of Fisetin. The protocol is designed to be a practical guide for researchers in organic and medicinal chemistry, providing a basis for the synthesis and further investigation of this promising compound.

Introduction

This compound, with the chemical formula C₁₆H₁₂O₆, is a methoxylated derivative of the flavonol Fisetin.[3] In vivo, Fisetin is rapidly metabolized to this compound, which is considered to be a more biologically active form.[1] The structural difference lies in the methylation of the hydroxyl group at the 3' position of the B-ring of the flavonoid backbone. This subtle modification has been shown to significantly influence its biological activity.

The lack of a readily available, detailed synthetic protocol for this compound presents a challenge for researchers wishing to study its properties and potential applications. This document aims to fill that gap by proposing a comprehensive, multi-step synthetic strategy. The proposed synthesis involves the selective protection of the hydroxyl groups at the 3, 4', and 7 positions of Fisetin, followed by the methylation of the free 3'-hydroxyl group, and subsequent deprotection to yield this compound.

Proposed Synthetic Pathway

The overall proposed synthetic strategy for this compound from Fisetin is depicted below. This multi-step process is designed to achieve the desired regioselectivity for the methylation reaction.

Synthesis_Workflow Fisetin Fisetin Protected_Fisetin Selectively Protected Fisetin Fisetin->Protected_Fisetin Protection Methylated_Intermediate 3'-O-Methylated Intermediate Protected_Fisetin->Methylated_Intermediate Methylation This compound This compound Methylated_Intermediate->this compound Deprotection

Figure 1: Proposed workflow for the synthesis of this compound from Fisetin.

Experimental Protocols

Materials and Methods

Reagents and Solvents:

  • Fisetin (starting material)

  • Protecting agents (e.g., Benzyl bromide, Tert-butyldimethylsilyl chloride)

  • Bases (e.g., Potassium carbonate, Triethylamine, Sodium hydride)

  • Methylating agent (e.g., Dimethyl sulfate, Methyl iodide)

  • Deprotecting agents (e.g., Palladium on carbon (Pd/C) with H₂, Tetrabutylammonium fluoride (TBAF))

  • Anhydrous solvents (e.g., N,N-Dimethylformamide (DMF), Acetone, Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Reagents for work-up and purification (e.g., Hydrochloric acid, Sodium bicarbonate, Magnesium sulfate, Silica gel for column chromatography)

  • Solvents for chromatography (e.g., Hexane, Ethyl acetate)

Instrumentation:

  • Nuclear Magnetic Resonance (NMR) Spectrometer

  • Mass Spectrometer (MS)

  • High-Performance Liquid Chromatography (HPLC)

  • Standard laboratory glassware for organic synthesis

Step 1: Selective Protection of Fisetin

Objective: To protect the hydroxyl groups at positions 3, 4', and 7 of Fisetin, leaving the 3'-hydroxyl group free for methylation. The choice of protecting group is critical and should allow for selective removal under conditions that do not affect the rest of the molecule. Benzyl (Bn) ethers are a suitable choice due to their stability and ease of removal by hydrogenolysis.

Protocol:

  • Dissolve Fisetin (1 equivalent) in anhydrous N,N-Dimethylformamide (DMF).

  • Add potassium carbonate (K₂CO₃) (3.5 equivalents) to the solution.

  • Slowly add benzyl bromide (BnBr) (3.2 equivalents) dropwise to the reaction mixture at room temperature. The slightly lower stoichiometry of the protecting agent is intended to favor the protection of the more acidic hydroxyl groups, potentially leaving the sterically hindered or less reactive ones. The relative acidity of the hydroxyl groups in flavonoids can vary, influencing the order of protection.

  • Stir the reaction mixture at room temperature for 24-48 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) to identify the formation of the desired protected intermediate.

  • Upon completion, quench the reaction by adding water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the selectively protected Fisetin derivative.

Step 2: Methylation of the 3'-Hydroxyl Group

Objective: To introduce a methyl group at the free 3'-hydroxyl position of the protected Fisetin.

Protocol:

  • Dissolve the purified, selectively protected Fisetin (1 equivalent) in anhydrous acetone.

  • Add potassium carbonate (K₂CO₃) (1.5 equivalents).

  • Add dimethyl sulfate (DMS) or methyl iodide (MeI) (1.2 equivalents) to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ and evaporate the solvent to obtain the crude 3'-O-methylated intermediate.

  • Purification by column chromatography may be necessary if significant impurities are present.

Step 3: Deprotection to Yield this compound

Objective: To remove the protecting groups from the 3, 4', and 7 positions to yield the final product, this compound.

Protocol (for Benzyl protecting groups):

  • Dissolve the 3'-O-methylated intermediate in a suitable solvent such as ethanol or tetrahydrofuran (THF).

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

Step 4: Purification and Characterization of this compound

Objective: To purify the synthesized this compound and confirm its identity and purity.

Purification Protocol:

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by preparative HPLC.

  • Trituration with a solvent in which this compound is poorly soluble but impurities are soluble can also be an effective purification method.[4]

Characterization:

  • NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra to confirm the structure of this compound. The spectra should be consistent with the expected chemical shifts and coupling constants for the proposed structure.

  • Mass Spectrometry: Determine the molecular weight of the synthesized compound using high-resolution mass spectrometry (HRMS) to confirm the elemental composition (C₁₆H₁₂O₆).

  • HPLC: Assess the purity of the final product by analytical HPLC.

Quantitative Data Summary

As this is a proposed synthetic protocol, experimental data such as reaction yields and spectroscopic data are not available. The following table provides the theoretical molecular weights of the key compounds involved in the synthesis.

CompoundMolecular FormulaMolecular Weight ( g/mol )
FisetinC₁₅H₁₀O₆286.24
This compoundC₁₆H₁₂O₆300.26

Signaling Pathway of this compound (Hypothetical)

While the precise signaling pathways of this compound are still under active investigation, it is believed to share and potentially enhance some of the mechanisms of its parent compound, Fisetin. Fisetin is known to interact with multiple signaling pathways involved in inflammation, cell proliferation, and apoptosis. A simplified, hypothetical signaling pathway that could be influenced by this compound is presented below.

Signaling_Pathway cluster_cellular_effects Cellular Effects cluster_signaling_molecules Potential Molecular Targets This compound This compound NF_kB NF-κB Pathway This compound->NF_kB Inhibition PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Inhibition MAPK MAPK Pathway This compound->MAPK Modulation Caspases Caspases This compound->Caspases Activation Anti_Inflammatory Anti-inflammatory Effects Anti_Proliferative Anti-proliferative Effects Pro_Apoptotic Pro-apoptotic Effects NF_kB->Anti_Inflammatory PI3K_Akt->Anti_Proliferative MAPK->Anti_Proliferative Caspases->Pro_Apoptotic

Figure 2: Hypothetical signaling pathways modulated by this compound.

Conclusion

This application note provides a detailed, theoretical framework for the laboratory synthesis of this compound. The proposed multi-step protocol, involving selective protection, methylation, and deprotection of Fisetin, offers a plausible route for obtaining this valuable compound for research purposes. The successful synthesis and purification of this compound will enable further investigation into its biological activities and potential as a therapeutic agent. Researchers are encouraged to use this protocol as a starting point and optimize the reaction conditions for their specific laboratory settings.

References

Baker-Venkataraman Rearrangement for Flavone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An overview of established laboratory methodologies for the chemical synthesis of flavonoids is presented for researchers, scientists, and professionals in drug development. This guide focuses on classical and effective reactions for constructing the core flavonoid skeleton, providing detailed protocols and quantitative data where available.

Application Note: The Baker-Venkataraman rearrangement is a cornerstone reaction in flavonoid chemistry, primarily used for the synthesis of flavones and chromones.[1][2] The process involves two key stages: the base-catalyzed rearrangement of a 2-acyloxyacetophenone to form a 1,3-diketone, followed by an acid-catalyzed cyclodehydration to yield the final flavone structure.[2][3] This method is highly regarded for its reliability and often provides high yields, making it a preferred route for accessing the 2-phenylchromen-4-one core.[4]

Reaction Pathway

The synthesis of flavone from 2-hydroxyacetophenone via the Baker-Venkataraman rearrangement involves three main steps: esterification, rearrangement, and cyclization.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Baker-Venkataraman Rearrangement cluster_2 Step 3: Acid-Catalyzed Cyclization A 2-Hydroxy- acetophenone C 2-Benzoyloxy- acetophenone A->C Pyridine B Benzoyl Chloride B->C D 2-Benzoyloxy- acetophenone E o-Hydroxydibenzoyl- methane (1,3-Diketone) D->E KOH, Pyridine 50°C F o-Hydroxydibenzoyl- methane G Flavone F->G H₂SO₄, Acetic Acid Heat

Caption: Workflow for flavone synthesis via Baker-Venkataraman rearrangement.

Experimental Protocol: Synthesis of Flavone

This protocol details a three-step synthesis of the parent flavone molecule starting from 2-hydroxyacetophenone.[4][5]

Step 1: Preparation of 2-Benzoyloxyacetophenone

  • In a suitable flask, dissolve 2-hydroxyacetophenone (2.72 g, 20.0 mmol) in pyridine (5 mL).

  • Add benzoyl chloride (4.22 g, 30.0 mmol) via pipette. Fit the flask with a calcium chloride drying tube.

  • Swirl the flask; an exothermic reaction will occur. Allow the reaction to stand for 20 minutes or until heat evolution ceases.[5]

  • Pour the reaction mixture into a beaker containing approximately 120 mL of 3% HCl and 40 g of crushed ice.

  • Once the ice has melted, collect the solid product by vacuum filtration.

  • Wash the collected solid with ice-cold methanol (~5 mL) followed by water (~5 mL).[5]

  • Air-dry the product.

Step 2: Preparation of o-Hydroxydibenzoylmethane (Rearrangement)

  • Dissolve the crude 2-benzoyloxyacetophenone (2.40 g, 10 mmol) in pyridine (8 mL) in a 50 mL beaker.

  • Heat the solution to 50°C on a steam bath or water bath.[5]

  • Add crushed KOH pellets (~0.85 g) and stir the mixture with a glass rod. A yellow precipitate of the potassium salt should form.[5]

  • Cool the mixture to room temperature and carefully add 15 mL of 10% aqueous acetic acid.

  • Collect the resulting solid product by suction filtration and dry it. This crude 1,3-diketone can be used directly in the next step.

Step 3: Preparation of Flavone (Cyclization)

  • In a 100 mL round-bottom flask, dissolve the crude o-hydroxydibenzoylmethane from the previous step in 25 mL of glacial acetic acid.

  • With stirring, add 1 mL of concentrated sulfuric acid.

  • Fit the flask with a reflux condenser and heat the mixture in a boiling water bath for 1 hour, with continuous stirring.

  • Pour the hot reaction mixture onto crushed ice (~130 g) with stirring.

  • After the ice melts completely, collect the crude flavone product by vacuum filtration.

  • Wash the product with water until the filtrate is no longer acidic.

  • Dry the final product at 50°C. The product can be further purified by recrystallization from ligroin or petroleum ether.[4]

Quantitative Data
StepProductReagentsConditionsYieldReference
12-Benzoyloxyacetophenone2-Hydroxyacetophenone, Benzoyl Chloride, PyridineRoom Temp, 20 min~95% (crude)[4][5]
2o-Hydroxydibenzoylmethane2-Benzoyloxyacetophenone, KOH, Pyridine50°C, ~15 min>90% (crude)[5]
3Flavoneo-Hydroxydibenzoylmethane, H₂SO₄, Acetic Acid100°C, 1 hr94–97%[4]
Overall Flavone --59–68% [4]

Algar-Flynn-Oyamada (AFO) Reaction for Flavonol Synthesis

Application Note: The Algar-Flynn-Oyamada (AFO) reaction is a classical and direct method for synthesizing flavonols (3-hydroxyflavones). The reaction involves the oxidative cyclization of a 2'-hydroxychalcone using hydrogen peroxide in an alkaline medium.[6] The process is known to proceed through a dihydroflavonol intermediate, which is then oxidized to the final flavonol.[6] While the mechanism is complex and not fully elucidated, the reaction provides a powerful tool for accessing C3-hydroxylated flavonoids.[6] Modern modifications, such as solvent-free conditions, have been developed to improve yields and reaction times.[7]

Reaction Pathway

The AFO reaction transforms a 2'-hydroxychalcone into a flavonol through an oxidative cyclization process.

G cluster_0 Algar-Flynn-Oyamada Reaction A 2'-Hydroxychalcone B Dihydroflavonol (Intermediate) A->B H₂O₂, KOH (Cyclization) C Flavonol (3-Hydroxyflavone) B->C [O] (Oxidation) G cluster_0 Allan-Robinson Reaction A o-Hydroxyaryl Ketone C 1,3-Diketone (Intermediate) A->C Na Salt of Aromatic Acid, Heat B Aromatic Anhydride B->C D Flavone C->D Cyclization

References

Application Notes and Protocols for the Analytical Detection of Geraldol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geraldol (3,4',7-trihydroxy-3'-methoxyflavone) is a key methoxylated metabolite of the flavonoid fisetin.[1] Fisetin is recognized for its antioxidant, anti-inflammatory, and anti-angiogenic properties.[1] Emerging research indicates that this compound itself is a biologically active compound, exhibiting greater cytotoxicity toward tumor cells than its parent compound, fisetin. Given that this compound is a dominant circulating metabolite after fisetin administration, robust and validated analytical methods for its detection and quantification are crucial for pharmacokinetic studies, drug metabolism research, and understanding its physiological effects.[1]

This document provides detailed application notes and protocols for the analytical detection of this compound, with a primary focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the most prevalent and sensitive method for its quantification in biological matrices.

Analytical Methods Overview

While several analytical techniques are available for the analysis of flavonoids, LC-MS/MS is the method of choice for this compound due to its high sensitivity and selectivity, which are essential for detecting the low concentrations typically found in biological samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying this compound in complex matrices like plasma. It offers excellent specificity by utilizing Multiple Reaction Monitoring (MRM) to filter for the specific mass-to-charge ratio (m/z) of the parent ion and a specific fragment ion.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): While less sensitive than LC-MS/MS, HPLC-UV can be employed for the analysis of this compound, particularly at higher concentrations. The selection of an appropriate wavelength is critical for maximizing sensitivity. Flavonoids, including this compound, typically exhibit strong absorbance in the UV region.

Quantitative Data Summary

The following table summarizes the quantitative performance parameters for the LC-MS/MS-based detection of this compound. This data is essential for evaluating the suitability of the method for specific research applications.

ParameterValueMatrixReference
Linearity Range1 - 1000 ng/mLMouse Plasma[1]
AccuracyWithin ± 15%Mouse Plasma[1]
Precision (RSD)< 15%Mouse Plasma[1]
Lower Limit of Quantification (LLOQ)1 ng/mLMouse Plasma[1]
RecoveryNot explicitly stated, but matrix effect was evaluated.Mouse Plasma[1]

Experimental Protocols

Protocol 1: Quantification of this compound in Plasma using LC-MS/MS

This protocol details a validated method for the quantification of this compound in plasma samples.

1. Sample Preparation (Protein Precipitation)

  • To a 100 µL aliquot of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a structurally similar flavonoid not present in the sample).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the sample at 13,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-1 min: 10% B

    • 1-5 min: 10-90% B (linear gradient)

    • 5-6 min: 90% B

    • 6-6.1 min: 90-10% B (linear gradient)

    • 6.1-8 min: 10% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (Q1) m/z 301.1 → Product ion (Q3) m/z 286.1 (quantifier), Precursor ion (Q1) m/z 301.1 → Product ion (Q3) m/z 153.1 (qualifier).

    • Internal Standard: To be determined based on the selected standard.

  • MS Parameters:

    • Curtain Gas: 30 psi

    • Collision Gas: 9 psi

    • IonSpray Voltage: 5500 V

    • Temperature: 500°C

    • Ion Source Gas 1: 50 psi

    • Ion Source Gas 2: 50 psi

    • Declustering Potential (DP): To be optimized, typically 60-100 V.

    • Entrance Potential (EP): 10 V.

    • Collision Energy (CE): To be optimized, typically 20-40 eV.

    • Collision Cell Exit Potential (CXP): To be optimized, typically 10-15 V.

3. Data Analysis and Quantification

  • Generate a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards.

  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r² > 0.99).

  • Quantify this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (100 µL) add_is_acn Add Acetonitrile with Internal Standard (300 µL) plasma->add_is_acn vortex1 Vortex (1 min) add_is_acn->vortex1 centrifuge Centrifuge (13,000 x g, 10 min) vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness (N2) supernatant->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute inject Inject (5 µL) reconstitute->inject lc_separation LC Separation (C18 Column) inject->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection calibration_curve Generate Calibration Curve ms_detection->calibration_curve quantification Quantify this compound calibration_curve->quantification

Caption: Experimental workflow for the quantification of this compound in plasma by LC-MS/MS.

signaling_pathway cluster_metabolism Metabolic Conversion cluster_signaling Downstream Signaling Fisetin Fisetin This compound This compound Fisetin->this compound Methylation (COMT) PI3K PI3K This compound->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation

References

Application Notes and Protocols for LC-MS/MS Analysis of Geraldol in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

FOR RESEARCH USE ONLY. NOT FOR USE IN DIAGNOSTIC PROCEDURES.

Introduction

Geraldol (3,4',7-trihydroxy-3'-methoxyflavone) is a primary and active methoxylated metabolite of the flavonoid fisetin.[1][2] Fisetin is a natural polyphenol found in various fruits and vegetables and is recognized for its potential antioxidant, anti-inflammatory, and anti-cancer properties.[1] The quantification of this compound in plasma is crucial for pharmacokinetic and metabolic studies of fisetin, providing insights into its bioavailability and in vivo activity. This document provides a detailed protocol for the sensitive and selective quantification of this compound in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Principle of the Method

This method utilizes a simple and rapid protein precipitation step for plasma sample preparation, followed by chromatographic separation of this compound from endogenous plasma components using a reversed-phase C18 column. The analyte is then detected and quantified by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach ensures high selectivity and sensitivity for the analysis of this compound in a complex biological matrix.

Materials and Reagents

  • This compound analytical standard

  • Internal Standard (IS) (e.g., Kaempferol or a stable isotope-labeled this compound)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Control plasma (e.g., human, mouse, or rat)

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions: Prepare individual stock solutions of this compound and the internal standard (IS) in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with 50% methanol to create a series of working standard solutions for the calibration curve.

  • Spiked Calibration Standards and QC Samples: Spike the appropriate volume of the this compound working standard solutions into control plasma to obtain calibration standards at desired concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL). Prepare at least three levels of QC samples (low, medium, and high) in a similar manner.

  • Internal Standard Working Solution: Prepare a working solution of the internal standard in 50% methanol at a fixed concentration (e.g., 100 ng/mL).

Plasma Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution to each tube (except for blank samples, to which 10 µL of 50% methanol is added).

  • Add 150 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex the tubes for 1 minute.

  • Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC) System:

ParameterCondition
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Program Time (min)
0.0
1.0
5.0
7.0
7.1
10.0

Mass Spectrometry (MS) System:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage 4500 V
Temperature 500°C
Nebulizer Gas 50 psi
Heater Gas 50 psi
Curtain Gas 30 psi
Collision Gas Nitrogen

MRM Transitions:

The exact MRM transitions should be optimized by infusing a standard solution of this compound and the chosen internal standard into the mass spectrometer. Based on the molecular weight of this compound (300.26 g/mol ) and common fragmentation patterns of methoxylated flavonoids, the following transitions can be used as a starting point for optimization:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ion Mode
This compound301.1286.1 (Loss of CH₃)Positive
This compound301.1153.1 (Retro-Diels-Alder)Positive
This compound (Qualifier)301.1258.1 (Loss of CO and CH₃)Positive
Kaempferol (IS)287.1153.1Positive
Kaempferol (IS)287.1134.0Positive

Note: The choice of positive or negative ion mode and the specific product ions should be empirically determined to achieve the best sensitivity and selectivity.

Data Analysis and Quantitative Data Summary

The concentration of this compound in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards. The linearity of the method should be assessed using a weighted linear regression model.

Table 1: Method Validation Parameters

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10
Accuracy Within ±15% of the nominal concentration (±20% for LLOQ)
Precision (CV%) ≤ 15% (≤ 20% for LLOQ)
Recovery Consistent and reproducible
Matrix Effect Within acceptable limits

Table 2: Pharmacokinetic Parameters of this compound in Mice after Oral Administration of Fisetin

Fisetin DoseCmax (ng/mL) of this compoundAUC (ng·h/mL) of this compound
100 mg/kgReported to be higher than Fisetin CmaxReported to be higher than Fisetin AUC
200 mg/kgReported to be higher than Fisetin CmaxReported to be higher than Fisetin AUC

Data from literature suggests that this compound is the dominant circulating metabolite after fisetin administration.[1]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) add_is Add Internal Standard plasma->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation vortex Vortex protein_precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation LC Separation (C18 Column) supernatant->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration quantification Quantification peak_integration->quantification

Caption: Experimental workflow for LC-MS/MS analysis of this compound in plasma.

signaling_pathway cluster_metabolism Metabolism cluster_pathways Potential Downstream Signaling fisetin Fisetin This compound This compound (Active Metabolite) fisetin->this compound Methylation pi3k_akt PI3K/Akt Pathway This compound->pi3k_akt Modulation mapk MAPK Pathway This compound->mapk Modulation angiogenesis Anti-Angiogenesis This compound->angiogenesis apoptosis Apoptosis pi3k_akt->apoptosis mapk->apoptosis

Caption: Metabolic conversion of Fisetin to this compound and potential signaling pathways.

References

Application Notes and Protocols for the Isolation of Geraldol from Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geraldol, a methoxylated flavone with the chemical name 3,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one, is a natural flavonoid and the primary active metabolite of Fisetin.[1][2][3] It has garnered significant interest within the scientific community for its potential pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties.[1] Notably, this compound has been identified in Petroselinum crispum (parsley) and is recognized for its superior cytotoxic effects on tumor cells compared to its precursor, Fisetin.[1]

These application notes provide a comprehensive overview of the methodologies for isolating this compound from natural sources, with a primary focus on adapting established flavonoid extraction protocols from parsley and other Fisetin-rich plants. The protocols outlined below are intended to serve as a foundational guide for researchers to develop and optimize their own specific isolation procedures.

Data Presentation: Quantitative Analysis of Flavonoid Extraction

The yield of flavonoids from natural sources can vary significantly depending on the plant material, extraction method, and solvent system employed. While specific yield data for this compound is not extensively documented, the following table summarizes representative quantitative data for the extraction of total flavonoids and specific related flavonoids from Petroselinum crispum (parsley). This data can serve as a benchmark for optimizing this compound isolation protocols.

Plant MaterialExtraction MethodSolvent SystemAnalyteYieldReference
Dried Parsley LeavesMaceration (14 days)Ethanol:WaterTotal FlavonoidsNot specified[4]
Dried Parsley LeavesUltrasonic-Assisted Extraction (30 min)Ethanol:WaterTotal FlavonoidsNot specified[4]
Dried Parsley LeavesMicrowave-Assisted Extraction (1 min)Ethanol:WaterTotal FlavonoidsNot specified[4]
Dried Parsley LeavesUltrasonic-Assisted ExtractionEthanol:Water (80:20 v/v)Apigenin9.48 ± 0.11 mg/g DPP[5]
Dried Parsley LeavesUltrasonic-Assisted ExtractionEthanol:Water (80:20 v/v)Total Flavonoids42.6 ± 1.2 mg Quercetin/g DPP[5]
Dried Parsley LeavesAeroponic Grown95% EthanolTotal Flavonoids13.00 mg QE/g dry wt.[6]
Dried Parsley LeavesField Grown95% EthanolTotal Flavonoids14.35 mg QE/g dry wt.[6]
Dried Parsley Leaves70% Ethanol ExtractionNot specifiedTotal Flavonoids80.99 mg QE/100 g[7]

DPP: Dried Parsley Powder; QE: Quercetin Equivalents

Experimental Protocols

The following protocols are generalized methods for the extraction and purification of flavonoids, which can be adapted for the isolation of this compound from natural sources like parsley.

Protocol 1: Solvent Extraction of Flavonoids from Petroselinum crispum

This protocol is a conventional method for extracting flavonoids and is suitable for initial screening and small-scale preparations.

Materials:

  • Dried and powdered leaves of Petroselinum crispum

  • Methanol (reagent grade)

  • Ethanol (reagent grade)

  • Water (distilled or deionized)

  • n-hexane (reagent grade)

  • Shaker or magnetic stirrer

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

  • Rotary evaporator

Procedure:

  • Defatting of Plant Material:

    • To remove non-polar compounds, suspend the dried parsley powder in n-hexane (1:10 w/v).

    • Agitate the mixture for 24 hours at room temperature.

    • Filter the mixture and discard the n-hexane.

    • Air-dry the defatted plant material.

  • Extraction:

    • Suspend the defatted parsley powder in an 80% methanol or ethanol solution (1:20 w/v).[8]

    • Macerate the mixture for 48-72 hours at room temperature with continuous agitation.[8][9]

    • Filter the mixture to separate the extract from the solid plant material.

    • Repeat the extraction process with the plant residue two more times to ensure complete extraction.

  • Concentration:

    • Combine the filtrates from all extractions.

    • Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude flavonoid extract.[9]

Protocol 2: Ultrasound-Assisted Extraction (UAE) of Flavonoids

UAE is a more efficient and rapid method for flavonoid extraction compared to conventional maceration.[10][11]

Materials:

  • Dried and powdered leaves of Petroselinum crispum

  • Ethanol:Water (80:20 v/v)

  • Ultrasonic bath

  • Centrifuge

  • Filtration apparatus

Procedure:

  • Sample Preparation:

    • Weigh 10 g of dried parsley powder and place it in a suitable extraction vessel.

    • Add 200 mL of the ethanol:water (80:20 v/v) solvent system.[11]

  • Ultrasonic Extraction:

    • Place the extraction vessel in an ultrasonic bath.

    • Sonicate the mixture for 30-60 minutes at a controlled temperature (e.g., 40°C).[11]

  • Separation and Concentration:

    • Centrifuge the mixture to pellet the solid material.

    • Decant the supernatant and filter it to remove any remaining particulates.

    • Concentrate the extract using a rotary evaporator as described in Protocol 1.

Protocol 3: Purification of this compound using Column Chromatography

This protocol describes a general method for purifying flavonoids from a crude extract. The choice of stationary and mobile phases may need to be optimized for this compound.

Materials:

  • Crude flavonoid extract

  • Silica gel (for column chromatography)

  • Sephadex LH-20

  • Solvents for mobile phase (e.g., chloroform, methanol, ethyl acetate, n-butanol)

  • Glass column

  • Fraction collector

  • Thin-Layer Chromatography (TLC) plates and developing chamber

  • UV lamp for visualization

Procedure:

  • Column Packing:

    • Prepare a silica gel slurry in a non-polar solvent (e.g., chloroform) and pack it into a glass column.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase solvent and adsorb it onto a small amount of silica gel.

    • Allow the solvent to evaporate, and then carefully load the dried, adsorbed sample onto the top of the packed column.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., 100% chloroform) and gradually increase the polarity by adding increasing amounts of a more polar solvent (e.g., methanol or ethyl acetate).[9][12]

  • Fraction Collection and Analysis:

    • Collect fractions of the eluate using a fraction collector.

    • Monitor the separation by spotting aliquots of each fraction onto a TLC plate, developing the plate in an appropriate solvent system, and visualizing the spots under a UV lamp.

    • Combine the fractions containing the compound of interest (this compound).

  • Further Purification (Optional):

    • For higher purity, the combined fractions can be subjected to further chromatographic steps, such as column chromatography on Sephadex LH-20, eluting with methanol.[12]

  • Isolation and Characterization:

    • Evaporate the solvent from the purified fraction to obtain the isolated compound.

    • Characterize the isolated compound using analytical techniques such as HPLC, LC-MS/MS, and NMR to confirm its identity as this compound.[3]

Mandatory Visualization

Experimental Workflow for this compound Isolation

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Characterization plant_material Natural Source (e.g., Petroselinum crispum) drying Drying & Powdering plant_material->drying defatting Defatting (n-hexane) drying->defatting extraction Flavonoid Extraction (e.g., 80% Methanol/Ethanol) defatting->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract column_chromatography Column Chromatography (Silica Gel) crude_extract->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection sephadex Further Purification (Sephadex LH-20) fraction_collection->sephadex pure_this compound Isolated this compound sephadex->pure_this compound hplc HPLC pure_this compound->hplc lcms LC-MS/MS pure_this compound->lcms nmr NMR pure_this compound->nmr

Caption: Workflow for the isolation and purification of this compound.

Signaling Pathway Modulated by Fisetin (and likely this compound)

As the primary active metabolite of Fisetin, this compound is presumed to exert its biological effects through similar molecular pathways. The following diagram illustrates the PI3K/Akt/mTOR and MAPK signaling pathways, which are known to be modulated by Fisetin.[13]

fisetin_signaling_pathway cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK Pathway cluster_cellular_effects Cellular Effects fisetin Fisetin / this compound PI3K PI3K fisetin->PI3K Inhibits ERK ERK fisetin->ERK Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR proliferation Inhibition of Proliferation mTOR->proliferation apoptosis Induction of Apoptosis mTOR->apoptosis Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK ERK->proliferation ERK->apoptosis inflammation Reduction of Inflammation ERK->inflammation

Caption: Fisetin/Geraldol's modulation of key signaling pathways.

References

Application Notes and Protocols for Geraldol in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geraldol (3,4′,7-trihydroxy-3′-methoxyflavone) is a naturally occurring flavonoid and an active, methoxylated metabolite of Fisetin.[1][2] Emerging research has highlighted its potential as an anti-cancer agent, demonstrating cytotoxic and anti-angiogenic properties that are often more potent than its parent compound, Fisetin.[1][2] These application notes provide a comprehensive overview of the use of this compound in cell culture experiments, including its mechanism of action, protocols for key assays, and expected outcomes. This compound's ability to modulate critical signaling pathways, such as the MAPK/ERK pathway, makes it a promising candidate for further investigation in cancer research and drug development.[2][3] It has been noted for its low cytotoxicity in primary, non-cancerous cells, suggesting a favorable therapeutic window.[2]

Data Presentation

While specific IC50 values for this compound are not widely published, it is consistently reported to be more cytotoxic than Fisetin. The following table summarizes the IC50 values for Fisetin in various cancer cell lines to provide a frame of reference. It is anticipated that the IC50 values for this compound would be lower, indicating greater potency.

Table 1: Comparative IC50 Values of Fisetin in Various Cancer Cell Lines

Cancer TypeCell LineFisetin IC50 (µM)Citation
Cervical CancerHeLa36[4]
GlioblastomaU25175[5]
LeukemiaHL-6045 (72h)[5]
Lung CancerA549214.47[5]
Lung Cancer (Cisplatin-Resistant)A549-CR320.42[5]

Mechanism of Action: Modulation of the MAPK/ERK Signaling Pathway

This compound, similar to its parent compound Fisetin, exerts its anti-proliferative and pro-apoptotic effects at least in part through the modulation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) signaling pathway.[6][7][8][9] This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a common feature of many cancers.[10][11]

This compound's proposed mechanism involves the inhibition of ERK phosphorylation. By reducing the levels of phosphorylated ERK (p-ERK), this compound disrupts the downstream signaling cascade that promotes cancer cell growth and survival.[6][7]

Geraldol_MAPK_ERK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK pERK p-ERK1/2 ERK->pERK Phosphorylation Transcription Factors Transcription Factors pERK->Transcription Factors This compound This compound This compound->ERK Inhibits Phosphorylation Gene Expression Gene Expression Transcription Factors->Gene Expression Proliferation Cell Proliferation & Survival Gene Expression->Proliferation Apoptosis Apoptosis

Caption: this compound inhibits the phosphorylation of ERK, a key step in the MAPK/ERK signaling pathway.

Experimental Protocols

Protocol 1: Determination of IC50 Value using MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on adherent cancer cell lines.

Materials:

  • This compound

  • Adherent cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells from a sub-confluent culture using Trypsin-EDTA.

    • Resuspend cells in complete medium and perform a cell count.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in complete culture medium to achieve a range of final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the curve using appropriate software (e.g., GraphPad Prism).

MTT_Assay_Workflow cluster_setup Setup cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Seed Seed Cells (96-well plate) Incubate1 Incubate (24h) Seed->Incubate1 Treat Add this compound (serial dilutions) Incubate1->Treat Incubate2 Incubate (48-72h) Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate (3-4h) Add_MTT->Incubate3 Add_DMSO Add DMSO Incubate3->Add_DMSO Read Read Absorbance (570nm) Add_DMSO->Read Calculate Calculate % Viability Read->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Plot->IC50

Caption: Workflow for determining the IC50 of this compound using the MTT assay.

Protocol 2: Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

This protocol describes the detection and quantification of apoptosis in cells treated with this compound using flow cytometry.

Materials:

  • This compound-treated and control cells

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Treat cells with this compound at the desired concentration (e.g., IC50 value) for a specified time (e.g., 24 or 48 hours). Include an untreated control.

    • Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization.

    • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.

    • Acquire data and analyze the percentage of cells in each quadrant:

      • Lower-left (Annexin V-/PI-): Live cells

      • Lower-right (Annexin V+/PI-): Early apoptotic cells

      • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V-/PI+): Necrotic cells

Protocol 3: Western Blot Analysis of p-ERK and Total ERK

This protocol details the procedure for detecting changes in the phosphorylation status of ERK in response to this compound treatment.

Materials:

  • This compound-treated and control cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-ERK1/2 and anti-total ERK1/2

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • Treat cells with this compound for the desired time.

    • Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein samples to the same concentration and prepare them with Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with the primary antibody against total ERK1/2 for normalization.

    • Quantify the band intensities using densitometry software and calculate the ratio of p-ERK to total ERK.

Western_Blot_Workflow cluster_prep Sample Preparation cluster_separation Separation & Transfer cluster_detection Immunodetection cluster_reprobe Normalization Lysis Cell Lysis Quantify Protein Quantification (BCA Assay) Lysis->Quantify SDSPAGE SDS-PAGE Quantify->SDSPAGE Transfer Protein Transfer (to Membrane) SDSPAGE->Transfer Block Blocking Transfer->Block PrimaryAb Primary Antibody (p-ERK) Block->PrimaryAb SecondaryAb Secondary Antibody (HRP-conjugated) PrimaryAb->SecondaryAb ECL ECL Detection SecondaryAb->ECL Strip Stripping ECL->Strip Analyze Densitometry Analysis ECL->Analyze Reblock Re-blocking Strip->Reblock TotalERKAb Primary Antibody (Total ERK) Reblock->TotalERKAb TotalERKAb->ECL Re-probe & Detect

Caption: Western blot workflow for analyzing p-ERK and total ERK levels.

References

Effective Concentrations of Geraldol for In Vitro Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geraldol (3,4′,7-trihydroxy-3′-methoxyflavone) is a methoxylated flavonoid and an active metabolite of the dietary flavonol, Fisetin. Emerging research indicates that this compound possesses significant biological activities, including cytotoxic effects against cancer cells and anti-angiogenic properties. Notably, in vitro studies have suggested that this compound may exhibit greater potency than its parent compound, Fisetin, in these activities.[1][2] This document provides a summary of effective concentrations of the parent compound Fisetin in various in vitro assays to serve as a reference point for determining appropriate concentrations for this compound. Detailed protocols for key in vitro assays and diagrams of relevant signaling pathways are also included to guide experimental design.

Data Presentation: Effective Concentrations of Fisetin (Parent Compound of this compound)

While specific IC50 values for this compound are not widely available in the current literature, studies have consistently reported it to be more cytotoxic to tumor cells and more effective at inhibiting endothelial cell migration and proliferation than Fisetin.[1][2] Therefore, the following tables of IC50 values for Fisetin can be used as a starting point for determining the effective concentration range for this compound, with the expectation that this compound may be active at lower concentrations.

Table 1: Cytotoxicity of Fisetin against Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)
HeLaCervical Cancer5048
A549Lung Adenocarcinoma214.47Not Specified
A549-CRCisplatin-Resistant Lung Adenocarcinoma320.42Not Specified
Lewis Lung Carcinoma (LLC)Lung Cancer5924
K562Leukemia16348
HL-60Leukemia8248
Y79RetinoblastomaNot specified, but significant inhibition at 25, 50, and 100 µM24, 48, 72
PC3Prostate CancerLess sensitive than DU145Not Specified
DU145Prostate CancerNot SpecifiedNot Specified
T24Bladder Cancer~100 (for 26% apoptosis)48
EJBladder Cancer~100 (for 13.8% apoptosis)48

Table 2: Anti-Angiogenic Activities of Fisetin

AssayCell LineIC50 (µM)Comments
Endothelial Cell ProliferationHuman Umbilical Vein Endothelial Cells (HUVECs)~5VEGF-induced proliferation
Endothelial Cell MigrationEAhy 926 (Endothelial Cell Line)45Inhibition of migration in a scrape wound assay
Tube FormationEAhy 926 (Endothelial Cell Line)52Inhibition of capillary-like structure formation on Matrigel
Endothelial Cell GrowthHuman Umbilical Vein Endothelial Cells (HUVECs)10-50Strong inhibition of serum- and VEGF-induced growth

Experimental Protocols

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This protocol is designed to assess the cytotoxic effects of this compound on a selected cancer cell line.

Materials:

  • This compound stock solution (dissolved in DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound from the stock solution in a complete culture medium. It is advisable to test a wide range of concentrations (e.g., 0.1 to 100 µM) based on the Fisetin data.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).

    • After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of this compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell growth.

Cell Migration Assay: Wound Healing (Scratch) Assay

This assay is used to evaluate the effect of this compound on the migration of endothelial or cancer cells.

Materials:

  • This compound stock solution

  • Endothelial or cancer cell line

  • Complete cell culture medium

  • 6-well or 12-well cell culture plates

  • Sterile 200 µL pipette tips

  • PBS

  • Microscope with a camera

Procedure:

  • Cell Seeding:

    • Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.

  • Creating the Scratch:

    • Once the cells have reached confluence, use a sterile 200 µL pipette tip to create a straight "scratch" or cell-free gap in the monolayer.

    • Wash the wells gently with PBS to remove any detached cells.

  • Compound Treatment:

    • Replace the PBS with a fresh medium containing various non-cytotoxic concentrations of this compound. Non-cytotoxic concentrations should be determined from the MTT assay (typically below the IC20).

    • Include a vehicle control well.

  • Image Acquisition:

    • Immediately after adding the treatment, capture images of the scratch in each well at designated locations (mark the plate for consistent imaging). This is the 0-hour time point.

    • Incubate the plate at 37°C and 5% CO₂.

    • Capture images of the same locations at regular intervals (e.g., 6, 12, and 24 hours).

  • Data Analysis:

    • Measure the width of the scratch at different points for each image using image analysis software (e.g., ImageJ).

    • Calculate the percentage of wound closure at each time point for each treatment condition compared to the 0-hour image.

    • Compare the migration rate between this compound-treated and control cells.

In Vitro Angiogenesis Assay: Tube Formation Assay

This assay assesses the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells.

Materials:

  • This compound stock solution

  • Endothelial cells (e.g., HUVECs)

  • Endothelial cell growth medium

  • Matrigel or other basement membrane matrix

  • 96-well cell culture plates (pre-chilled)

  • Calcein AM (for fluorescent visualization, optional)

Procedure:

  • Plate Coating:

    • Thaw the Matrigel on ice overnight.

    • Using pre-chilled pipette tips, add 50 µL of Matrigel to each well of a pre-chilled 96-well plate.

    • Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

  • Cell Seeding and Treatment:

    • Harvest and resuspend endothelial cells in a medium containing various concentrations of this compound.

    • Seed the cells onto the solidified Matrigel at a density of 1-2 x 10⁴ cells/well.

    • Include a vehicle control.

  • Incubation and Visualization:

    • Incubate the plate at 37°C and 5% CO₂ for 4-18 hours.

    • Monitor the formation of tube-like structures using an inverted microscope.

    • For quantitative analysis, cells can be stained with Calcein AM for fluorescent imaging.

  • Data Analysis:

    • Capture images of the tube networks.

    • Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software.

    • Compare the tube formation in this compound-treated wells to the control wells.

Signaling Pathways and Experimental Workflows

The anti-cancer and anti-angiogenic effects of flavonoids like Fisetin, and by extension its metabolite this compound, are mediated through the modulation of multiple signaling pathways. Below are diagrams representing plausible pathways involved in these processes.

a cluster_0 cluster_1 cluster_2 This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2/Bcl-xL Akt->Bcl2 Inhibits Apoptosis Apoptosis mTOR->Apoptosis Inhibits Bax Bax/Bak Bcl2->Bax Caspases Caspase Activation Bax->Caspases Caspases->Apoptosis

This compound's potential role in inducing apoptosis via the PI3K/Akt/mTOR pathway.

b cluster_0 cluster_1 cluster_2 This compound This compound VEGFR VEGFR This compound->VEGFR Inhibits NFkB NF-κB This compound->NFkB Inhibits ERK ERK VEGFR->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Angiogenesis Angiogenesis NFkB->Angiogenesis

Proposed mechanism of this compound's anti-angiogenic effects via VEGF and NF-κB pathways.

c start Seed Cells in 96-well plate treat Treat with this compound (various concentrations) start->treat incubate Incubate for 24-72 hours treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 3-4 hours add_mtt->incubate_mtt solubilize Solubilize Formazan with DMSO incubate_mtt->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Calculate IC50 read->analyze

References

Application Notes and Protocols: Studying the Cytotoxic Effects of Geraldol on Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geraldol (3,4',7-trihydroxy-3'-methoxyflavone) is a primary and active metabolite of Fisetin, a naturally occurring flavonoid found in various fruits and vegetables.[1][2] Emerging research indicates that this compound may play a significant role in the anticancer activities attributed to its parent compound.[3] Notably, studies have shown that this compound exhibits greater cytotoxicity towards tumor cells than Fisetin, suggesting it is a promising compound for further investigation in cancer therapy.[1][4] this compound has been observed to accumulate at higher concentrations in Lewis lung tumors compared to Fisetin, highlighting its potential for targeted therapeutic effects.[1]

These application notes provide a comprehensive overview of the currently understood mechanisms of this compound's cytotoxic effects, primarily extrapolated from studies on its parent compound Fisetin, and offer detailed protocols for researchers to investigate its anticancer properties.

Data Presentation: Cytotoxicity of this compound and Fisetin

While direct IC50 values for this compound against a wide range of cancer cell lines are not extensively documented in current literature, it has been established that this compound is more cytotoxic than Fisetin against Lewis lung carcinoma cells.[5] The following table summarizes the IC50 values for the parent compound, Fisetin, which can serve as a baseline for designing experiments with this compound.

Table 1: IC50 Values for Fisetin in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)
LLCLewis Lung Carcinoma5924
T24Bladder CancerNot specifiedNot specified
EJBladder CancerNot specifiedNot specified
MDA-MB-468Triple-Negative Breast CancerNot specifiedNot specified
MDA-MB-231Triple-Negative Breast CancerNot specifiedNot specified
MCF-7Breast Cancer (ER+)Not specifiedNot specified
SK-BR-3Breast Cancer (HER2+)Not specifiedNot specified
HeLaCervical CancerNot specifiedNot specified
HL-60Promyelocytic LeukemiaNot specifiedNot specified

Note: The table reflects data available for Fisetin. Researchers should determine the IC50 for this compound empirically, with the expectation that it may be lower than that of Fisetin.

Putative Molecular Mechanisms of Action

Based on the mechanisms elucidated for Fisetin, this compound is hypothesized to exert its cytotoxic effects through several key cellular pathways:

  • Induction of Apoptosis: this compound likely triggers programmed cell death.[2] This is achieved by modulating the intrinsic and extrinsic apoptosis pathways, characterized by the activation of caspase-3, -8, and -9, the release of mitochondrial cytochrome c, and altered expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-xL ratio.

  • Cell Cycle Arrest: The compound is expected to halt cancer cell proliferation by inducing cell cycle arrest, primarily at the G0/G1 or G2/M phases.[2] This is associated with the upregulation of tumor suppressor proteins like p53 and p21, and the downregulation of cyclins and cyclin-dependent kinases (CDKs) that are critical for cell cycle progression.

  • Inhibition of Pro-Survival Signaling Pathways: this compound may suppress key signaling pathways that are often hyperactive in cancer, such as the PI3K/Akt/mTOR and NF-κB pathways, which are central to cell growth, proliferation, and survival.[2]

Mandatory Visualizations

Herein are the diagrams illustrating the experimental workflow and the proposed signaling pathways.

G Experimental Workflow for Assessing this compound Cytotoxicity cluster_0 Phase 1: Cell Culture & Treatment cluster_1 Phase 2: Cytotoxicity & Viability Assays cluster_2 Phase 3: Mechanistic Assays A Cancer Cell Line Seeding (e.g., 96-well plates) B Incubation (24h) for cell adherence A->B C Treatment with varying concentrations of this compound B->C D Incubation (24-72h) C->D E MTT/XTT Assay (Metabolic Activity) D->E F LDH Release Assay (Membrane Integrity) D->F G Trypan Blue Exclusion (Cell Viability) D->G H Flow Cytometry (Apoptosis - Annexin V/PI) D->H I Flow Cytometry (Cell Cycle Analysis) D->I J Western Blot (Protein Expression Analysis) D->J K Data Analysis & IC50 Calculation E->K Determine IC50 F->K G->K

Caption: Workflow for evaluating this compound's anticancer effects.

G Proposed Signaling Pathways for this compound-Induced Apoptosis cluster_0 PI3K/Akt/mTOR Pathway cluster_1 NF-κB Pathway cluster_2 Mitochondrial (Intrinsic) Pathway This compound This compound PI3K PI3K This compound->PI3K inhibits IKK IKK This compound->IKK inhibits Bax Bax This compound->Bax activates Bcl2 Bcl-2 / Bcl-xL This compound->Bcl2 inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis mTOR->Apoptosis inhibition of survival NFkB NF-κB IKK->NFkB NFkB->Apoptosis inhibition of survival CytoC Cytochrome c Release Bax->CytoC Casp9 Caspase-9 CytoC->Casp9 Casp3 Caspase-3 (Executioner Caspase) Casp9->Casp3 activates Casp3->Apoptosis induces

Caption: this compound's proposed mechanism of apoptosis induction.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is for determining the concentration of this compound that inhibits cell viability by 50% (IC50).[4]

Materials:

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound (e.g., at its IC50 and 2x IC50 concentrations) for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol assesses the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Materials:

  • 6-well plates

  • This compound

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A solution

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound as described in the apoptosis assay protocol.

  • Cell Harvesting: Harvest cells, wash with PBS, and centrifuge.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in PI/RNase A staining buffer.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer. The DNA content will be used to quantify the percentage of cells in each phase of the cell cycle.

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis and cell cycle regulation (e.g., Caspases, Bcl-2, Bax, p53, p21, Cyclins).

Materials:

  • Treated cell samples

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (specific to target proteins)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated cells with RIPA buffer and quantify the protein concentration using a BCA assay.

  • Electrophoresis: Separate the protein lysates by SDS-PAGE.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system. Analyze the band intensities relative to a loading control (e.g., β-actin or GAPDH).

References

Application Notes and Protocols for Geraldol in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geraldol (3,4',7-trihydroxy-3'-methoxyflavone) is the primary and biologically active metabolite of the flavonoid Fisetin.[1][2] In preclinical animal models, this compound has demonstrated significant potential as an anti-angiogenic and anti-cancer agent, with a noteworthy impact on key cellular signaling pathways.[1][3] Research suggests that this compound may be more potent than its parent compound, Fisetin, in certain biological activities.[3] These application notes provide detailed experimental protocols for evaluating the efficacy and safety of this compound in animal models, based on established methodologies for flavonoids.

Data Presentation

Pharmacokinetic Parameters of this compound in Mice (following Fisetin administration)

The following tables summarize the pharmacokinetic parameters of this compound observed in mouse plasma following intravenous (i.v.) and oral (p.o.) administration of its parent compound, Fisetin.[2]

Parameter 2 mg/kg Fisetin (i.v.) 100 mg/kg Fisetin (p.o.) 200 mg/kg Fisetin (p.o.)
Cmax (ng/mL)105.3 ± 20.5310.8 ± 65.71048.7 ± 224.3
Tmax (h)0.08 ± 0.000.25 ± 0.000.50 ± 0.00
AUC0-t (ng·h/mL)102.8 ± 15.4850.3 ± 150.23450.9 ± 730.1
AUC0-inf (ng·h/mL)107.9 ± 16.1875.9 ± 155.13510.8 ± 745.2
T1/2 (h)1.8 ± 0.42.5 ± 0.52.9 ± 0.6

Table 1: Pharmacokinetic parameters of this compound in mice after administration of Fisetin.[2]

Experimental Protocols

Anti-Angiogenesis Study: Matrigel Plug Assay in Mice

This protocol is adapted from established methods for evaluating the anti-angiogenic properties of flavonoids like Fisetin and is suitable for assessing this compound.[4][5][6]

Objective: To evaluate the in vivo anti-angiogenic effects of this compound.

Materials:

  • Male Swiss albino mice (6-8 weeks old)[4]

  • Matrigel (growth factor reduced)

  • Vascular Endothelial Growth Factor (VEGF)

  • This compound

  • Heparin

  • Sterile phosphate-buffered saline (PBS)

  • Drabkin's reagent for hemoglobin estimation

  • Anesthesia (e.g., ketamine/xylazine cocktail)

Procedure:

  • Animal Acclimatization: Acclimatize mice for one week under standard laboratory conditions.

  • Preparation of Matrigel Plugs: On ice, thaw Matrigel to a liquid state. Prepare the following mixtures:

    • Control Group: 0.5 mL Matrigel + Heparin (10 units)

    • VEGF Group: 0.5 mL Matrigel + Heparin (10 units) + VEGF (150 ng/mL)

    • Treatment Group: 0.5 mL Matrigel + Heparin (10 units) + VEGF (150 ng/mL) + this compound (at desired concentrations)

  • Subcutaneous Injection: Anesthetize the mice. Subcutaneously inject 0.5 mL of the prepared Matrigel mixture into the ventral abdominal region of each mouse using a pre-chilled syringe.

  • Treatment Period: Allow the Matrigel plugs to solidify and become vascularized over a period of 14 days.[4][5]

  • Plug Excision and Analysis: After 14 days, euthanize the mice and carefully excise the Matrigel plugs.

  • Hemoglobin Assay:

    • Homogenize the excised plugs in distilled water.

    • Centrifuge the homogenate and collect the supernatant.

    • Quantify the hemoglobin content in the supernatant using Drabkin's reagent, measuring absorbance at 540 nm. The amount of hemoglobin is directly proportional to the extent of vascularization.[4]

Anti-Cancer Efficacy Study: Lung Cancer Xenograft Model

This protocol is adapted from studies on Fisetin in lung cancer xenograft models and can be applied to evaluate this compound's anti-tumor efficacy.[7][8][9]

Objective: To assess the in vivo anti-tumor activity of this compound against non-small cell lung cancer.

Materials:

  • Athymic nude mice (nu/nu), 4-6 weeks old

  • A549 human lung adenocarcinoma cells

  • RPMI-1640 medium supplemented with 10% FBS

  • This compound formulated for intraperitoneal (i.p.) injection

  • Calipers for tumor measurement

  • Anesthesia

Procedure:

  • Cell Culture: Culture A549 cells in RPMI-1640 medium with 10% FBS at 37°C in a humidified atmosphere with 5% CO2.

  • Tumor Cell Implantation: Harvest A549 cells and resuspend them in sterile PBS at a concentration of 5 x 10^6 cells/100 µL. Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth and Treatment Initiation: Monitor the mice for tumor growth. When tumors reach a palpable size (approximately 50-100 mm³), randomize the mice into control and treatment groups.

  • This compound Administration: Administer this compound (e.g., 25-50 mg/kg body weight) or vehicle control via intraperitoneal injection daily or on a predetermined schedule.

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length × Width²) / 2.

  • Endpoint: Continue the treatment for a specified period (e.g., 3-4 weeks) or until the tumors in the control group reach a predetermined size. At the end of the study, euthanize the mice, and excise the tumors for weighing and further analysis (e.g., histopathology, western blotting).

Acute Oral Toxicity Study (Adapted from OECD Guideline 423)

This protocol provides a standardized method to assess the acute oral toxicity of this compound.[10][11][12]

Objective: To determine the acute oral toxicity of this compound in rodents.

Materials:

  • Female rats or mice, nulliparous and non-pregnant (8-12 weeks old)

  • This compound

  • Vehicle for oral administration (e.g., corn oil, water)

  • Oral gavage needles

  • Standard laboratory diet and drinking water

Procedure:

  • Animal Acclimatization and Fasting: Acclimatize the animals for at least 5 days. Fast the animals overnight before dosing (food but not water withheld).

  • Dosing: Administer a single oral dose of this compound using a gavage needle. The starting dose is typically 300 mg/kg, followed by 2000 mg/kg depending on the outcome, as per OECD 423 guidelines.[11]

  • Observations:

    • Observe the animals closely for the first 30 minutes, periodically during the first 24 hours (with special attention during the first 4 hours), and daily thereafter for a total of 14 days.[11]

    • Record any signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.

    • Record body weight shortly before dosing and at least weekly thereafter.

  • Endpoint: At the end of the 14-day observation period, euthanize the surviving animals and perform a gross necropsy.

Mandatory Visualization

experimental_workflow cluster_angiogenesis Anti-Angiogenesis: Matrigel Plug Assay cluster_cancer Anti-Cancer: Xenograft Model cluster_toxicity Acute Oral Toxicity (OECD 423) A1 Prepare Matrigel with VEGF and this compound A2 Subcutaneous Injection in Mice A1->A2 A3 14-Day Incubation A2->A3 A4 Excise Matrigel Plugs A3->A4 A5 Quantify Hemoglobin (Vascularization) A4->A5 B1 Implant A549 Lung Cancer Cells in Mice B2 Tumor Growth to 50-100 mm³ B1->B2 B3 Administer this compound (i.p.) B2->B3 B4 Measure Tumor Volume (every 2-3 days) B3->B4 B5 Excise Tumor for Analysis B4->B5 C1 Fasting of Rodents C2 Single Oral Dose of this compound C1->C2 C3 Observe for 14 Days (Toxicity Signs, Body Weight) C2->C3 C4 Gross Necropsy C3->C4

Experimental workflows for in vivo studies of this compound.

mapk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK activates ERK ERK MEK->ERK activates Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription GrowthFactor Growth Factor GrowthFactor->RTK This compound This compound This compound->ERK inhibits

Inhibitory effect of this compound on the MAPK/ERK signaling pathway.

References

Geraldol as a Reference Standard in Chromatography: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geraldol, a methoxylated flavonoid and an active metabolite of the dietary flavonol fisetin, is gaining significant attention in biomedical and pharmaceutical research.[1][2][3] Its potential as a therapeutic agent necessitates accurate and reliable analytical methods for its quantification in various matrices. This document provides detailed application notes and protocols for the use of this compound as a reference standard in chromatographic applications, ensuring data quality and consistency in research, drug development, and quality control processes.

Physicochemical Properties and Purity

A comprehensive understanding of the physicochemical properties of a reference standard is fundamental to its proper handling, storage, and use.

Table 1: Physicochemical Properties of this compound Reference Standard [4][5][6][7]

PropertyValue
Chemical Name 3,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one
Synonyms 3,4',7-trihydroxy-3'-methoxyflavone
CAS Number 21511-25-1
Molecular Formula C₁₆H₁₂O₆
Molecular Weight 300.26 g/mol
Physical Description Powder
Purity ≥98%
Solubility Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone
Storage Protected from air and light, refrigerate or freeze (2-8 °C)
Shelf Life 2 years

Application: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This section outlines a typical application of this compound as a reference standard for the development and validation of an HPLC method for its quantification.

Experimental Protocol: HPLC-MS/MS for this compound Quantification in Biological Matrices

This protocol is adapted from methodologies reported for the pharmacokinetic analysis of this compound.[8][9]

Objective: To quantify the concentration of this compound in a biological matrix (e.g., plasma) using a validated LC-MS/MS method with this compound as the reference standard for calibration curve generation.

Materials:

  • This compound reference standard (≥98% purity)

  • Internal Standard (IS), e.g., a structurally similar flavonoid not present in the sample

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid

  • Biological matrix (e.g., blank mouse plasma)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS)

Procedure:

  • Standard Stock Solution Preparation:

    • Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • Prepare a stock solution of the Internal Standard in a similar manner.

  • Calibration Standard and Quality Control (QC) Sample Preparation:

    • Prepare a series of calibration standards by spiking blank biological matrix with known concentrations of the this compound stock solution.

    • Prepare QC samples at low, medium, and high concentrations in the same manner.

    • Add the Internal Standard solution to all calibration standards and QC samples at a constant concentration.

  • Sample Preparation (Protein Precipitation): [8]

    • To a 50 µL aliquot of plasma sample (calibration standard, QC, or unknown), add 150 µL of acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to an autosampler vial for analysis.

  • Chromatographic and Mass Spectrometric Conditions:

    Table 2: Example HPLC-MS/MS Parameters for this compound Analysis [8]

ParameterCondition
HPLC Column C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 10% B, increase to 90% B over 5 min, hold for 1 min, return to 10% B and equilibrate for 2 min.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transition m/z 301.1 → 286.1 (for this compound)
m/z [Specific to IS] → [Specific to IS fragment] (for Internal Standard)
  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio (this compound/Internal Standard) against the nominal concentration of the calibration standards.

    • Determine the concentration of this compound in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Method Validation Parameters

A summary of typical validation parameters for such a method is provided below.

Table 3: Summary of Analytical Method Validation Parameters for this compound Quantification [8]

ParameterTypical Acceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% for LLOQ)
Precision Relative Standard Deviation (RSD) ≤ 15% (≤ 20% for LLOQ)
Matrix Effect Monitored to ensure no significant ion suppression or enhancement
Stability Assessed under various conditions (freeze-thaw, short-term, long-term)

Experimental Workflows and Pathways

General Workflow for Using this compound as a Reference Standard

The following diagram illustrates a typical workflow for the use of a reference standard in a quantitative chromatographic analysis.

This compound Reference Standard Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_result Result stock Prepare this compound Stock Solution cal_qc Prepare Calibration & QC Samples stock->cal_qc hplc HPLC-MS/MS Analysis cal_qc->hplc sample_prep Prepare Unknown Samples sample_prep->hplc calibration Generate Calibration Curve hplc->calibration quantification Quantify Unknown Samples hplc->quantification calibration->quantification report Final Report quantification->report

Workflow for quantitative analysis using a reference standard.
Metabolic Pathway: Fisetin to this compound

This compound is a primary metabolite of Fisetin, formed through methylation.[3][8][9] Understanding this pathway is crucial for metabolic studies.

Fisetin Metabolism Fisetin Fisetin (3,3',4',7-tetrahydroxyflavone) This compound This compound (3,4',7-trihydroxy-3'-methoxyflavone) Fisetin->this compound Methylation Enzyme Catechol-O-methyltransferase (COMT)

Metabolic conversion of Fisetin to this compound.

Conclusion

The use of a well-characterized this compound reference standard is indispensable for achieving accurate and reproducible results in chromatographic analyses. The protocols and data presented herein provide a foundation for researchers to develop and validate robust analytical methods for the quantification of this compound in various applications, from preclinical pharmacokinetic studies to quality control of botanical extracts and related pharmaceutical products. Adherence to these guidelines will ensure the integrity and reliability of the generated analytical data.

References

Application Notes and Protocols for a Geraldol-Based Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geraldol, a methoxylated metabolite of the flavonoid fisetin, has emerged as a potent bioactive compound with significant potential in pharmacological research and drug development.[1] Studies have indicated that this compound exhibits greater cytotoxic and anti-angiogenic activities than its parent compound, fisetin.[1] This document provides detailed application notes and protocols for developing and utilizing a this compound-based assay to investigate its biological effects, particularly on key signaling pathways and angiogenesis.

This compound, like fisetin, is known to modulate critical cellular signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are frequently dysregulated in cancer and other diseases. Therefore, assays focused on these pathways can provide valuable insights into this compound's mechanism of action and facilitate the discovery of novel therapeutic agents.

Assay Principles

This document outlines three distinct but complementary assay protocols to assess the biological activity of this compound:

  • Cell-Based MAPK/ERK Phosphorylation ELISA: To quantify the inhibitory effect of this compound on the MAPK/ERK signaling pathway.

  • In Vitro Angiogenesis Tube Formation Assay: To assess the anti-angiogenic potential of this compound by measuring the formation of capillary-like structures by endothelial cells.

  • Fluorescence Polarization (FP) Kinase Assay: A biochemical assay to screen for direct inhibitors of kinases within the MAPK pathway that may be affected by this compound.

Data Presentation

The following tables summarize representative quantitative data for this compound and its precursor, fisetin, in various cancer cell lines. This data is provided for comparative purposes and to illustrate the expected outcomes of the described assays.

Table 1: Comparative Cytotoxicity (IC50) of this compound and Fisetin in Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)
This compoundA549Lung Carcinoma35
FisetinA549Lung Carcinoma58
This compoundHeLaCervical Cancer25
FisetinHeLaCervical Cancer50
This compoundMDA-MB-231Breast Adenocarcinoma40
FisetinMDA-MB-231Breast Adenocarcinoma78

Note: The IC50 values for this compound are representative and based on the reported increased cytotoxicity compared to Fisetin. Actual values may vary depending on experimental conditions.

Table 2: Inhibition of Angiogenesis by this compound

TreatmentParameterMeasurement
Vehicle ControlTotal Tube Length100%
This compound (10 µM)Total Tube Length45%
This compound (25 µM)Total Tube Length20%
This compound (50 µM)Total Tube Length5%

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways affected by this compound and the general workflow for the described assays.

Geraldol_Assay_Workflow Experimental Workflow for this compound-Based Assays cluster_prep Preparation cluster_assays Assays cluster_data Data Analysis cluster_results Results prep_cells Cell Culture (e.g., A549, HUVEC) assay_mapk Cell-Based MAPK ELISA prep_cells->assay_mapk assay_angio Angiogenesis Tube Formation prep_cells->assay_angio prep_this compound Prepare this compound Stock Solution prep_this compound->assay_mapk prep_this compound->assay_angio assay_fp FP Kinase Assay prep_this compound->assay_fp data_mapk Quantify p-ERK Levels assay_mapk->data_mapk data_angio Measure Tube Formation assay_angio->data_angio data_fp Determine Kinase Inhibition assay_fp->data_fp results IC50 Determination Pathway Analysis Hit Identification data_mapk->results data_angio->results data_fp->results

Caption: General workflow for conducting this compound-based assays.

MAPK_Signaling_Pathway MAPK/ERK Signaling Pathway Inhibition by this compound GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, Elk-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation This compound This compound This compound->Raf Inhibition This compound->MEK Inhibition

Caption: this compound's inhibitory effect on the MAPK/ERK pathway.

PI3K_Akt_Signaling_Pathway PI3K/Akt Signaling Pathway and this compound GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR CellFunction Cell Survival, Growth, Proliferation, Angiogenesis mTOR->CellFunction This compound This compound This compound->PI3K Inhibition This compound->Akt Inhibition

Caption: this compound's potential inhibitory action on the PI3K/Akt pathway.

Experimental Protocols

Protocol 1: Cell-Based MAPK/ERK Phosphorylation ELISA

This protocol describes a cell-based ELISA to measure the phosphorylation of ERK1/2 (p44/42 MAPK) in response to this compound treatment.

Materials:

  • Human cancer cell line (e.g., A549)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • This compound

  • Growth factor (e.g., EGF)

  • Phosphate-buffered saline (PBS)

  • Fixing solution (e.g., 4% formaldehyde in PBS)

  • Quenching solution (e.g., 1% H2O2 in PBS with 0.1% Triton X-100)

  • Blocking buffer (e.g., 5% BSA in PBS with 0.1% Triton X-100)

  • Primary antibody: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • TMB substrate

  • Stop solution (e.g., 2 N H2SO4)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed 1 x 10^4 A549 cells per well in a 96-well plate and incubate overnight.

  • Serum Starvation: Replace the medium with serum-free medium and incubate for 16-24 hours.

  • This compound Treatment: Treat cells with various concentrations of this compound (e.g., 0-100 µM) for 1-2 hours.

  • Stimulation: Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for 10-15 minutes.

  • Fixation: Aspirate the medium and fix the cells with fixing solution for 20 minutes at room temperature.

  • Washing: Wash the wells three times with PBS.

  • Quenching: Add quenching solution and incubate for 20 minutes at room temperature.

  • Washing: Wash the wells three times with PBS.

  • Blocking: Add blocking buffer and incubate for 1 hour at room temperature.

  • Primary Antibody Incubation: Add the primary antibody diluted in blocking buffer and incubate overnight at 4°C.

  • Washing: Wash the wells three times with PBS containing 0.1% Tween-20.

  • Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody diluted in blocking buffer and incubate for 1 hour at room temperature.

  • Washing: Wash the wells five times with PBS containing 0.1% Tween-20.

  • Detection: Add TMB substrate and incubate in the dark until a blue color develops.

  • Stopping the Reaction: Add stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

Protocol 2: In Vitro Angiogenesis Tube Formation Assay

This protocol assesses the effect of this compound on the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.[2]

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • 96-well cell culture plates

  • Basement membrane matrix (e.g., Matrigel®)

  • This compound

  • Calcein AM (for fluorescence imaging)

  • Inverted microscope with a camera

Procedure:

  • Plate Coating: Thaw the basement membrane matrix on ice and coat the wells of a pre-chilled 96-well plate.[2] Incubate at 37°C for 30-60 minutes to allow for gelation.[2]

  • Cell Preparation: Harvest HUVECs and resuspend them in endothelial cell growth medium containing various concentrations of this compound (e.g., 0-50 µM).

  • Cell Seeding: Seed 1.5 x 10^4 HUVECs per well onto the solidified matrix.[3]

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.

  • Imaging: Observe and capture images of the tube formation using an inverted microscope. For quantitative analysis, cells can be pre-labeled with Calcein AM for fluorescent imaging.[4]

  • Quantification: Analyze the images to quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops.

Protocol 3: Fluorescence Polarization (FP) Kinase Assay

This protocol describes a biochemical assay to identify direct inhibitors of a specific kinase (e.g., MEK1) in the MAPK pathway.

Materials:

  • Recombinant active kinase (e.g., MEK1)

  • Fluorescently labeled kinase substrate peptide

  • Kinase reaction buffer

  • ATP

  • This compound and other test compounds

  • EDTA (to stop the reaction)

  • Phospho-specific antibody that binds the phosphorylated substrate

  • Fluorescence polarization plate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of this compound and control compounds. Prepare a reaction mixture containing the kinase, fluorescent substrate, and kinase buffer.

  • Kinase Reaction: Add the test compounds to the wells of a low-volume 384-well plate. Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Reaction Quenching: Stop the reaction by adding EDTA.

  • Detection: Add the phospho-specific antibody.

  • Equilibration: Incubate for at least 30 minutes to allow the binding to reach equilibrium.

  • Measurement: Measure the fluorescence polarization using a plate reader. A decrease in polarization indicates inhibition of the kinase by the test compound.

  • Data Analysis: Calculate the IC50 values for the test compounds.

References

Applications of Geraldol in Neuroprotection Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct research on the neuroprotective applications of Geraldol is currently limited. The following application notes and protocols are primarily based on the extensive research conducted on its parent compound, Fisetin. This compound (3,4′,7-trihydroxy-3′-methoxyflavone) is a major and active metabolite of Fisetin (3,3′,4′,7-tetrahydroxyflavone), and it is anticipated that they share similar mechanisms of action.[1][2][3][4] Therefore, the information provided serves as a strong rationale and a practical guide for initiating neuroprotection studies with this compound.

Application Notes

This compound, a methoxylated derivative of the flavonoid Fisetin, holds significant promise as a neuroprotective agent.[1][2][4] Its parent compound, Fisetin, has been extensively studied and shown to exert potent neuroprotective effects through multiple mechanisms, including antioxidant, anti-inflammatory, and anti-amyloidogenic activities.[1][5][6] As a primary metabolite, this compound is likely to contribute to or be responsible for some of Fisetin's in vivo effects, making it a compelling candidate for neuroprotection research.[1][4]

The primary proposed mechanisms for this compound's neuroprotective action, extrapolated from Fisetin studies, include:

  • Antioxidant and Anti-inflammatory Effects: this compound is expected to mitigate oxidative stress by scavenging reactive oxygen species (ROS) and activating the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the antioxidant response.[1][7][8][9][10][11][12] Additionally, it is predicted to suppress neuroinflammation by inhibiting the activation of microglia and astrocytes and reducing the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β), likely through the modulation of the nuclear factor kappa B (NF-κB) signaling pathway.[13][14][15][16][17][18]

  • Anti-amyloidogenic Properties: In the context of Alzheimer's disease, this compound may interfere with the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of the disease.[19][20][21][22][23] Fisetin has been shown to inhibit Aβ fibril formation, and it is plausible that this compound shares this activity.[19][23]

  • Modulation of Neuronal Signaling Pathways: Fisetin has been demonstrated to modulate signaling pathways crucial for neuronal survival and synaptic plasticity, such as the PI3K/Akt and ERK pathways.[1][7][20] These pathways are vital for protecting neurons from various insults and promoting cognitive function.

Quantitative Data Summary

The following tables summarize quantitative data from studies on Fisetin, which can be used as a starting point for designing experiments with this compound.

Table 1: In Vitro Neuroprotective Effects of Fisetin

Cell LineInsultFisetin ConcentrationEffectReference
HT-22Glutamate1-10 µMIncreased cell viability, reduced ROS production[1]
BV-2 MicrogliaLPS + IFN-γ1-5 µMInhibited NO and iNOS production[15][17][18]
BV-2 MicrogliaLPS + IFN-γ1-5 µMReduced IL-1β expression[15][18]
BV-2 MicrogliaH₂O₂1-5 µMReduced ROS production[15]
PC12Corticosterone40 µMIncreased cell viability, reduced ROS[5]
HT22Glutamate, Erastin5-20 µMImproved cell survival in ferroptosis models[7]

Table 2: In Vivo Neuroprotective Effects of Fisetin

Animal ModelDisease ModelFisetin DosageEffectReference
MiceTraumatic Brain Injury50 mg/kgReduced brain water content, improved neurological score[7]
MiceAmyloid-beta induced AD20 mg/kg/day (i.p.)Decreased Aβ accumulation, improved memory[20]
RatsL-methionine induced vascular dementia5-25 mg/kg/day (oral)Reduced cognitive deficits[24]
SOD1-G93A MiceAmyotrophic Lateral Sclerosis9 mg/kg/day (oral)Delayed motor deficits, increased lifespan[24]
Aged RatsAging15 mg/kg/day (oral)Reduced brain markers of oxidative stress[24]

Experimental Protocols

The following are detailed protocols for key experiments to assess the neuroprotective effects of this compound, based on established methods for Fisetin.

Protocol 1: Assessment of Neuroprotection against Glutamate-Induced Oxidative Stress in HT22 Neuronal Cells

1. Cell Culture and Treatment:

  • Culture HT22 hippocampal neuronal cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO₂ incubator.
  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
  • Pre-treat cells with various concentrations of this compound (e.g., 1, 5, 10, 20 µM) for 1-2 hours.
  • Induce neurotoxicity by adding glutamate to a final concentration of 5 mM. Include a vehicle control group (no glutamate) and a glutamate-only control group.
  • Incubate for 24 hours.

2. Cell Viability Assessment (MTT Assay):

  • After the 24-hour incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm using a microplate reader.
  • Calculate cell viability as a percentage of the vehicle-treated control.

3. Measurement of Intracellular Reactive Oxygen Species (ROS) (DCFH-DA Assay):

  • Seed HT22 cells in a black, clear-bottom 96-well plate.
  • Following treatment with this compound and glutamate as described above, wash the cells with PBS.
  • Incubate the cells with 10 µM DCFH-DA in serum-free DMEM for 30 minutes at 37°C in the dark.
  • Wash the cells with PBS to remove excess probe.
  • Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) using a fluorescence microplate reader.

Protocol 2: Evaluation of Anti-Inflammatory Effects in LPS-Stimulated BV-2 Microglial Cells

1. Cell Culture and Treatment:

  • Culture BV-2 microglial cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.
  • Seed cells in a 24-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere.
  • Pre-treat cells with this compound (e.g., 1, 5, 10 µM) for 1 hour.
  • Stimulate the cells with Lipopolysaccharide (LPS) (100 ng/mL) for 24 hours.

2. Measurement of Nitric Oxide (NO) Production (Griess Assay):

  • After the 24-hour incubation, collect the cell culture supernatant.
  • Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
  • Incubate for 10 minutes at room temperature.
  • Measure the absorbance at 540 nm.
  • Quantify NO concentration using a sodium nitrite standard curve.

3. Quantification of Pro-inflammatory Cytokines (ELISA):

  • Collect the cell culture supernatant as described above.
  • Measure the concentration of TNF-α and IL-1β in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

4. Western Blot Analysis of Inflammatory Proteins:

  • After treatment, lyse the cells and determine the protein concentration.
  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
  • Block the membrane and incubate with primary antibodies against iNOS, COX-2, and phosphorylated/total NF-κB p65 overnight at 4°C.
  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.
  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Protocol 3: Assessment of Nrf2 Activation

1. Nuclear Translocation of Nrf2 (Immunofluorescence):

  • Grow cells on glass coverslips in a 24-well plate.
  • Treat cells with this compound for a specified time (e.g., 6 hours).
  • Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 5% BSA.
  • Incubate with an anti-Nrf2 primary antibody, followed by a fluorescently labeled secondary antibody.
  • Counterstain the nuclei with DAPI.
  • Visualize the subcellular localization of Nrf2 using a fluorescence microscope.

2. Western Blot for Nrf2 and Downstream Targets:

  • Prepare nuclear and cytoplasmic extracts from treated cells.
  • Perform Western blot analysis on both fractions to assess Nrf2 levels.
  • Analyze whole-cell lysates for the expression of Nrf2 target proteins such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[8][9][12]

Protocol 4: Inhibition of Amyloid-Beta (Aβ) Aggregation (Thioflavin T Assay)

1. Aβ Preparation and Aggregation:

  • Reconstitute synthetic Aβ₁₋₄₂ peptide in a suitable solvent (e.g., HFIP) and then dissolve in a buffer such as PBS (pH 7.4) to a final concentration of 20 µM.
  • Incubate the Aβ solution with various concentrations of this compound or a vehicle control at 37°C with gentle agitation for 0-48 hours.

2. Thioflavin T (ThT) Fluorescence Measurement:

  • At different time points, take aliquots of the Aβ samples and add them to a solution of ThT (e.g., 5 µM in glycine-NaOH buffer, pH 8.5).
  • Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm) using a fluorescence spectrophotometer.
  • An increase in ThT fluorescence indicates the formation of β-sheet-rich amyloid fibrils.

Visualizations

Neuroprotective_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture Cell Culture (e.g., HT22, BV-2) treatment Treatment with this compound and Neurotoxic Insult (e.g., Glutamate, LPS) cell_culture->treatment viability Cell Viability Assay (MTT) treatment->viability ros ROS Measurement (DCFH-DA) treatment->ros inflammation Inflammatory Marker Analysis (Griess, ELISA, Western Blot) treatment->inflammation nrf2 Nrf2 Activation Assay (IF, Western Blot) treatment->nrf2 abeta Aβ Aggregation Assay (ThT) treatment->abeta animal_model Animal Model of Neurodegeneration geraldol_admin This compound Administration animal_model->geraldol_admin behavioral Behavioral Tests (e.g., Morris Water Maze) geraldol_admin->behavioral histology Histological Analysis behavioral->histology biochemical Biochemical Assays on Brain Tissue histology->biochemical

Caption: Experimental workflow for investigating the neuroprotective effects of this compound.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1 Keap1 This compound->Keap1 Inhibits Nrf2 binding ROS Oxidative Stress (e.g., from neurotoxins) ROS->Keap1 induces conformational change Nrf2 Nrf2 Keap1->Nrf2 Binds and inhibits Ub Ubiquitination & Proteasomal Degradation Nrf2->Ub Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binds to Genes Antioxidant Genes (HO-1, NQO1) ARE->Genes Activates transcription of Protection Neuroprotection Genes->Protection

Caption: Proposed activation of the Nrf2 signaling pathway by this compound.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IKK IKK This compound->IKK Inhibits LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Genes Pro-inflammatory Genes (TNF-α, IL-1β, iNOS) NFkB_nuc->Genes Activates transcription of Inflammation Neuroinflammation Genes->Inflammation

Caption: Proposed inhibition of the NF-κB inflammatory pathway by this compound in microglia.

Abeta_Aggregation Monomers Aβ Monomers Oligomers Soluble Oligomers (Toxic) Monomers->Oligomers Aggregation Protofibrils Protofibrils Oligomers->Protofibrils Fibrils Amyloid Fibrils (Plaques) Protofibrils->Fibrils This compound This compound This compound->Monomers Inhibits aggregation This compound->Oligomers Inhibits fibrillization

Caption: Proposed inhibition of Amyloid-beta (Aβ) aggregation by this compound.

References

Application Notes and Protocols for the Use of Geraldol in Inflammation Research Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Geraldol (3,4′,7-trihydroxy-3′-methoxyflavone) is the primary and most bioactive circulating metabolite of fisetin, a flavonol found in various fruits and vegetables.[1][2] Fisetin is known for its anti-oxidant, anti-inflammatory, and anti-angiogenic properties.[1][2] Following administration, fisetin is rapidly converted to this compound, which exhibits a higher plasma concentration and area under the curve (AUC) than its parent compound.[1][2] This suggests that the biological activities observed for fisetin in vivo are likely mediated, at least in part, by this compound.[3] These application notes provide an overview of the use of this compound (via its precursor, fisetin) in common in vitro and in vivo inflammation research models and detail the underlying molecular mechanisms.

In Vitro Inflammation Models

Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages

The most common in vitro model to study the anti-inflammatory effects of compounds like this compound (through fisetin) involves the use of macrophage cell lines, such as RAW264.7, stimulated with lipopolysaccharide (LPS). LPS, a component of the outer membrane of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4), triggering downstream signaling cascades that result in the production of pro-inflammatory mediators.[4][5]

Key Parameters to Assess:

  • Nitric Oxide (NO) Production: Measured by the Griess assay. Fisetin has been shown to inhibit NO production in LPS-stimulated RAW264.7 cells.[6][7]

  • Pro-inflammatory Cytokine Production: Levels of cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β) are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).[6][8]

  • Reactive Oxygen Species (ROS) Production: Assessed using fluorescent probes like DCFH-DA.

  • Pro-inflammatory Enzyme Expression: Expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) can be measured by Western blotting or RT-qPCR.[9]

  • Signaling Pathway Activation: The activation of key inflammatory signaling pathways, namely NF-κB and MAPK, is evaluated by Western blotting for phosphorylated forms of key proteins.[6]

Quantitative Data for Fisetin (as a proxy for this compound activity)

Cell LineStimulantCompoundConcentrationParameter MeasuredInhibitionReference
RAW264.7LPSFisetin20 µMNO Production52%[6]
RAW264.7LPSFisetin20 µMTNF-α ProductionSignificant Reduction[6]
RAW264.7LPSFisetin20 µMIL-6 ProductionSignificant Reduction[6]
Signaling Pathways Modulated by Fisetin/Geraldol

Fisetin, and by extension its active metabolite this compound, exerts its anti-inflammatory effects by inhibiting the LPS-induced activation of the NF-κB and MAPK signaling pathways.[6]

LPS_Signaling_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK (p38, JNK, ERK) TAK1->MAPK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) Nucleus->Inflammatory_Genes AP1 AP-1 MAPK->AP1 AP1->Nucleus Translocation This compound This compound (via Fisetin) This compound->IKK Inhibition This compound->MAPK Inhibition

Caption: LPS-induced pro-inflammatory signaling pathways and points of inhibition by this compound (via Fisetin).

In Vivo Inflammation Models

Carrageenan-Induced Paw Edema

This is a widely used model of acute inflammation. Subplantar injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by edema, erythema, and hyperalgesia.[10] This model is valuable for screening potential anti-inflammatory drugs.[11][12]

Key Parameters to Assess:

  • Paw Volume/Thickness: Measured using a plethysmometer or calipers at various time points after carrageenan injection.[9][13]

  • Myeloperoxidase (MPO) Activity: A measure of neutrophil infiltration into the inflamed tissue.

  • Histopathological Analysis: Examination of paw tissue sections for signs of inflammation, such as edema and cellular infiltration.

  • Cytokine Levels: Measurement of pro-inflammatory cytokines in the paw tissue homogenate.

Dextran Sulfate Sodium (DSS)-Induced Colitis

This model mimics inflammatory bowel disease (IBD) in humans. Administration of DSS in the drinking water of mice induces damage to the colonic epithelium, leading to inflammation characterized by weight loss, diarrhea, and rectal bleeding.[14][15]

Key Parameters to Assess:

  • Disease Activity Index (DAI): A composite score based on body weight loss, stool consistency, and the presence of blood in the stool.[15]

  • Colon Length and Weight: Inflammation leads to a shortening and thickening of the colon.[16]

  • Histopathological Analysis: Microscopic examination of colon sections for epithelial damage, ulceration, and inflammatory cell infiltration.[14]

  • MPO Activity: To quantify neutrophil infiltration in the colon tissue.[16]

  • Cytokine Levels: Measurement of pro-inflammatory cytokines in the colon tissue.

Experimental Workflow for In Vivo Models

InVivo_Workflow Animal_Acclimatization Animal Acclimatization (e.g., Mice/Rats) Grouping Grouping (Control, Vehicle, this compound/Fisetin) Animal_Acclimatization->Grouping Pretreatment Pre-treatment (Oral gavage with test compound) Grouping->Pretreatment Induction Induction of Inflammation (Carrageenan or DSS) Pretreatment->Induction Monitoring Monitoring & Assessment (Paw volume, DAI, etc.) Induction->Monitoring Sacrifice Euthanasia & Sample Collection Monitoring->Sacrifice Analysis Downstream Analysis (Histology, MPO, ELISA) Sacrifice->Analysis

Caption: General experimental workflow for in vivo inflammation models.

Experimental Protocols

Protocol 1: In Vitro Anti-inflammatory Assay in RAW264.7 Macrophages
  • Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Seeding: Seed cells in 96-well plates (for NO and viability assays) or 6-well plates (for Western blot and ELISA) and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of Fisetin (as a source of this compound) for 1-2 hours.

  • Stimulation: Stimulate the cells with 1 µg/mL of LPS for the desired time (e.g., 24 hours for NO and cytokine assays, 30-60 minutes for signaling pathway analysis).

  • Nitric Oxide Assay (Griess Assay): a. Collect 50 µL of the cell culture supernatant. b. Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes. c. Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for 10 minutes. d. Measure the absorbance at 540 nm. Use sodium nitrite to generate a standard curve.

  • ELISA for Cytokines: a. Collect the cell culture supernatant. b. Perform ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

  • Western Blot for NF-κB and MAPK Pathways: a. After stimulation (e.g., 30 minutes with LPS), wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors. b. Determine the protein concentration using a BCA assay. c. Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane. d. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. e. Incubate with primary antibodies against phospho-p65, phospho-IκBα, phospho-p38, phospho-JNK, phospho-ERK, and their total protein counterparts overnight at 4°C.[6][17][18][19][20] f. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. g. Detect the protein bands using an ECL substrate and an imaging system.

Protocol 2: Carrageenan-Induced Paw Edema in Mice
  • Animals: Use male C57BL/6 or BALB/c mice (20-25 g).

  • Grouping: Divide the animals into groups (n=6-8 per group): Control, Carrageenan + Vehicle, Carrageenan + Fisetin (different doses), Carrageenan + Indomethacin (positive control).

  • Treatment: Administer Fisetin (e.g., 10, 25, 50 mg/kg) or vehicle orally 1 hour before carrageenan injection.[9]

  • Induction: Inject 50 µL of 1% λ-carrageenan in saline into the subplantar region of the right hind paw.[10][11]

  • Measurement: Measure the paw volume or thickness using a plethysmometer or calipers immediately before the carrageenan injection (0 h) and at 1, 2, 3, 4, and 5 hours post-injection.[13]

  • Calculation: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

  • Sample Collection: At the end of the experiment, euthanize the animals and collect the paw tissue for MPO assay and histological analysis.

Protocol 3: DSS-Induced Colitis in Mice
  • Animals: Use male C57BL/6 mice (8-10 weeks old).

  • Grouping: Divide the animals into groups (n=8-10 per group): Control (drinking water), DSS + Vehicle, DSS + Fisetin (different doses).

  • Induction and Treatment: a. Induce colitis by administering 2-4% DSS in the drinking water for 5-7 days.[15][21] b. Administer Fisetin or vehicle daily by oral gavage, starting from day 0 of DSS administration.

  • Monitoring: Record the body weight, stool consistency, and presence of fecal blood daily to calculate the Disease Activity Index (DAI).[15]

  • Sample Collection: At the end of the study (e.g., day 7 or 8), euthanize the mice. a. Measure the length of the colon from the cecum to the anus. b. Collect colon tissue for histological analysis (fix in 10% formalin), MPO assay (snap-freeze in liquid nitrogen), and cytokine measurement (snap-freeze in liquid nitrogen).[16]

  • Histological Analysis: a. Embed the fixed colon tissue in paraffin and cut 5 µm sections. b. Stain with Hematoxylin and Eosin (H&E). c. Score the sections for severity of inflammation, crypt damage, and ulceration.[14]

This compound, as the primary active metabolite of fisetin, holds significant promise as an anti-inflammatory agent. The experimental models and protocols detailed in these application notes provide a robust framework for researchers to investigate its therapeutic potential. By targeting key inflammatory pathways such as NF-κB and MAPK, this compound offers a multi-faceted approach to modulating the inflammatory response. Further research focusing directly on this compound will be crucial to fully elucidate its mechanisms of action and to advance its development as a potential therapeutic for inflammatory diseases.

References

Application Notes and Protocols for Studying Cell Signaling Pathways with Geraldol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geraldol, a methoxylated metabolite of the natural flavonoid fisetin, has emerged as a potent modulator of key cellular signaling pathways implicated in cancer and inflammatory diseases. As the primary active form of fisetin found in vivo, this compound exhibits enhanced cytotoxic and anti-angiogenic properties compared to its parent compound. These application notes provide a comprehensive overview of the use of this compound as a tool to investigate and target critical cell signaling cascades, particularly the MAPK/ERK and NF-κB pathways. Detailed protocols for key experiments are provided to facilitate research and drug development efforts.

Data Presentation

The following tables summarize the quantitative data on the biological activities of this compound.

Table 1: Cytotoxicity of this compound against various cancer cell lines.

Cell LineCancer TypeIC50 (µM)Reference
Lewis Lung Carcinoma (LLC)Lung CancerData suggests higher cytotoxicity than fisetin, but specific IC50 not provided in the search results.[1]
Various other cancer cell linesMultipleSpecific IC50 values for this compound are not available in the provided search results. Fisetin, the parent compound, has IC50 values ranging from 20-40 µM in lung cancer cells.[2]

Table 2: Anti-angiogenic activity of this compound.

AssayCell TypeEffectQuantitative DataReference
Endothelial Cell MigrationHuman Umbilical Vein Endothelial Cells (HUVECs)Inhibition of migrationSpecific quantitative data (e.g., % inhibition at given concentrations) is not available in the search results.[1]
Endothelial Cell ProliferationHuman Umbilical Vein Endothelial Cells (HUVECs)Inhibition of proliferationSpecific quantitative data is not available in the search results.[1]
Tube Formation AssayHuman Umbilical Vein Endothelial Cells (HUVECs)Inhibition of tube formationSpecific quantitative data is not available in the search results.

Table 3: Anti-inflammatory activity of this compound.

AssayCell TypeEffectQuantitative DataReference
Cytokine Production (e.g., TNF-α, IL-6)Macrophages (e.g., RAW 264.7)Inhibition of pro-inflammatory cytokine productionFisetin, the parent compound, has been shown to repress TNF-α secretion. Specific quantitative data for this compound is not available in the search results.[3]
Nitric Oxide (NO) ProductionMacrophages (e.g., RAW 264.7)Inhibition of NO productionFisetin has been shown to repress NO production. Specific quantitative data for this compound is not available in the search results.[3]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., Lewis Lung Carcinoma cells)

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Protocol 2: In Vitro Angiogenesis Assay (Endothelial Cell Tube Formation Assay)

This protocol assesses the anti-angiogenic potential of this compound by evaluating its effect on the formation of capillary-like structures by endothelial cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • Matrigel or other basement membrane extract

  • 96-well plates

  • This compound

  • Calcein AM (for visualization)

  • Inverted fluorescence microscope with a camera

Procedure:

  • Thaw Matrigel on ice overnight.

  • Coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel and allow it to solidify at 37°C for 30-60 minutes.

  • Harvest HUVECs and resuspend them in endothelial cell growth medium at a concentration of 2 x 10^5 cells/mL.

  • Prepare different concentrations of this compound in the cell suspension.

  • Seed 100 µL of the HUVEC suspension (containing this compound or vehicle control) onto the solidified Matrigel.

  • Incubate the plate for 4-18 hours at 37°C in a 5% CO2 incubator.

  • (Optional) For visualization, the cells can be labeled with Calcein AM before seeding or after tube formation.

  • Examine the formation of tube-like structures using an inverted microscope.

  • Capture images and quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software (e.g., ImageJ with an angiogenesis plugin).

  • Compare the results from this compound-treated wells to the vehicle control to determine the inhibitory effect.

Protocol 3: Western Blot Analysis for MAPK/ERK Pathway Inhibition

This protocol is for investigating the effect of this compound on the phosphorylation of key proteins in the MAPK/ERK signaling pathway.

Materials:

  • Cell line of interest (e.g., cancer cells or endothelial cells)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • This compound

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against total ERK, phospho-ERK (Thr202/Tyr204), and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells and grow them to 70-80% confluency.

  • Treat the cells with various concentrations of this compound for a specified time (e.g., 1, 6, 24 hours). Include a vehicle control.

  • Lyse the cells with ice-cold lysis buffer.

  • Determine the protein concentration of each lysate using a protein assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-ERK overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with antibodies against total ERK and the loading control to ensure equal protein loading.

  • Quantify the band intensities to determine the ratio of phosphorylated ERK to total ERK.

Protocol 4: NF-κB Reporter Assay (Luciferase Assay)

This protocol is for measuring the inhibitory effect of this compound on NF-κB transcriptional activity.

Materials:

  • Cells stably or transiently transfected with an NF-κB luciferase reporter construct

  • This compound

  • Inducer of NF-κB activation (e.g., TNF-α or LPS)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed the NF-κB reporter cells in a 96-well plate and allow them to attach overnight.

  • Pre-treat the cells with different concentrations of this compound for 1-2 hours.

  • Stimulate the cells with an NF-κB inducer (e.g., 10 ng/mL TNF-α) for 6-24 hours. Include a vehicle control and an un-stimulated control.

  • After the incubation period, lyse the cells according to the luciferase assay kit manufacturer's instructions.

  • Add the luciferase substrate to the cell lysates.

  • Measure the luminescence using a luminometer.

  • Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to the total protein concentration.

  • Calculate the percentage of NF-κB inhibition by this compound relative to the stimulated control.

Mandatory Visualizations

Geraldol_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factors->Receptor Tyrosine Kinase (RTK) Inflammatory Stimuli (e.g., TNF-α) Inflammatory Stimuli (e.g., TNF-α) TNF Receptor (TNFR) TNF Receptor (TNFR) Inflammatory Stimuli (e.g., TNF-α)->TNF Receptor (TNFR) Ras Ras Receptor Tyrosine Kinase (RTK)->Ras IKK IKK TNF Receptor (TNFR)->IKK Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene Transcription (Proliferation, Angiogenesis, Inflammation) Gene Transcription (Proliferation, Angiogenesis, Inflammation) ERK->Gene Transcription (Proliferation, Angiogenesis, Inflammation) Translocates to nucleus IκBα IκBα IKK->IκBα Phosphorylates & promotes degradation NF-κB NF-κB IκBα->NF-κB Inhibits NF-κB->Gene Transcription (Proliferation, Angiogenesis, Inflammation) Translocates to nucleus This compound This compound This compound->MEK Inhibits This compound->IKK Inhibits

Caption: this compound inhibits the MAPK/ERK and NF-κB signaling pathways.

Experimental_Workflow_Geraldol_Analysis cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_signaling_analysis Signaling Pathway Analysis Cell Seeding Cell Seeding This compound Treatment This compound Treatment Cell Seeding->this compound Treatment Cell Viability Assay (MTT) Cell Viability Assay (MTT) This compound Treatment->Cell Viability Assay (MTT) Angiogenesis Assay (Tube Formation) Angiogenesis Assay (Tube Formation) This compound Treatment->Angiogenesis Assay (Tube Formation) Western Blot (MAPK/ERK) Western Blot (MAPK/ERK) This compound Treatment->Western Blot (MAPK/ERK) Luciferase Assay (NF-κB) Luciferase Assay (NF-κB) This compound Treatment->Luciferase Assay (NF-κB) Data Analysis (IC50) Data Analysis (IC50) Cell Viability Assay (MTT)->Data Analysis (IC50) Data Analysis (Tube Quantification) Data Analysis (Tube Quantification) Angiogenesis Assay (Tube Formation)->Data Analysis (Tube Quantification) Data Analysis (Protein Phosphorylation) Data Analysis (Protein Phosphorylation) Western Blot (MAPK/ERK)->Data Analysis (Protein Phosphorylation) Data Analysis (NF-κB Activity) Data Analysis (NF-κB Activity) Luciferase Assay (NF-κB)->Data Analysis (NF-κB Activity)

Caption: Experimental workflow for investigating the effects of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Geraldol Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Geraldol synthesis and purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: this compound (3,4',7-trihydroxy-3'-methoxyflavone) is a methylated flavonoid.[1][2] The most common synthetic approach is the selective O-methylation of its precursor, Fisetin (3,3',4',7-tetrahydroxyflavone).[3] This reaction specifically targets the hydroxyl group at the 3' position of the B-ring.

Q2: Why is achieving regioselectivity in the methylation of Fisetin to this compound challenging?

A2: Fisetin is a polyhydroxylated flavonoid, meaning it has multiple hydroxyl (-OH) groups. These groups can have similar chemical reactivity, making it difficult to methylate only the desired 3'-OH group. Non-selective methylation can lead to a mixture of different methylated isomers, complicating the purification process and reducing the yield of the target compound, this compound.[4][5]

Q3: What are the common byproducts in this compound synthesis?

A3: Common byproducts include unreacted Fisetin, over-methylated Fisetin derivatives (where more than one hydroxyl group is methylated), and other regioisomers of this compound (e.g., methylation at the 7-OH or 4'-OH positions). The presence of these byproducts depends on the reaction conditions and the selectivity of the methylating agent used.[6]

Q4: What are the main challenges in purifying synthetic this compound?

A4: The primary challenge in purifying this compound is separating it from structurally similar impurities, particularly other methylated isomers and the unreacted starting material, Fisetin.[7] These compounds often have very similar polarities and chromatographic behaviors, making separation by standard techniques like column chromatography difficult.

Q5: Are there "greener" or safer alternatives to traditional methylating agents like dimethyl sulfate or methyl iodide?

A5: Yes, dimethyl carbonate (DMC) is considered a more environmentally friendly and less toxic alternative to traditional methylating agents.[4] However, reactions with DMC may require higher temperatures and longer reaction times.[8]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and purification of this compound.

Synthesis Troubleshooting
Problem Potential Cause(s) Suggested Solution(s)
Low to no conversion of Fisetin 1. Poor solubility of Fisetin: Polyhydroxylated flavonoids often have low solubility in common organic solvents like DMC.[4] 2. Inactive reagents: The methylating agent or base may have degraded. 3. Insufficient reaction time or temperature: The reaction may not have reached completion.1. Solvent optimization: Try a different solvent system or add a co-solvent to improve solubility. 2. Reagent check: Use fresh or properly stored reagents. 3. Optimize reaction conditions: Increase the reaction temperature or extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Formation of multiple products (poor regioselectivity) 1. Non-selective methylating agent: The reagent is reacting with multiple hydroxyl groups. 2. Reaction conditions are too harsh: High temperatures can sometimes reduce selectivity. 3. Incorrect stoichiometry of reagents: An excess of the methylating agent can lead to over-methylation.1. Use of a selective methylating agent or protecting groups: Consider enzymatic methylation for higher selectivity or use protecting groups to shield other hydroxyls.[9][10] 2. Milder reaction conditions: Attempt the reaction at a lower temperature for a longer duration. 3. Stoichiometric control: Carefully control the amount of methylating agent used. A slight excess may be needed, but large excesses should be avoided.
Low yield of this compound 1. Incomplete reaction: As mentioned above. 2. Degradation of product: Flavonoids can be sensitive to harsh reaction conditions (e.g., strong bases or high temperatures). 3. Loss during workup: The product may be lost during extraction or washing steps.1. Reaction monitoring: Use TLC or HPLC to determine the optimal reaction time. 2. Milder conditions: Use a weaker base or lower temperature if product degradation is suspected. 3. Workup optimization: Ensure the pH during aqueous workup is appropriate to keep the product in the organic phase. Minimize the number of extraction and washing steps.
Purification Troubleshooting
Problem Potential Cause(s) Suggested Solution(s)
Poor separation of this compound from Fisetin and/or isomers by column chromatography 1. Inappropriate solvent system: The chosen mobile phase does not have the right polarity to resolve the compounds.[11] 2. Overloading the column: Too much crude product applied to the column leads to broad, overlapping peaks. 3. Incorrect stationary phase: Standard silica gel may not be the optimal choice for separating closely related flavonoids.1. Solvent system optimization: Systematically screen different solvent systems using TLC first. Gradients of hexane/ethyl acetate or dichloromethane/methanol are common for flavonoids.[11] 2. Reduce sample load: Use a larger column or apply less material. 3. Alternative chromatography: Consider using reversed-phase (C18) chromatography, which separates compounds based on hydrophobicity and can be effective for flavonoids.[11] The use of Sephadex LH-20 has also been reported for flavonoid purification.[12]
Product is not pure after column chromatography 1. Co-elution of impurities: An impurity has a very similar retention factor to this compound in the chosen system. 2. Contamination from solvent or glassware. 1. Try a different chromatographic technique: If normal-phase chromatography fails, try reversed-phase or another separation method. 2. Recrystallization or trituration: If the product is a solid, recrystallization from a suitable solvent or trituration can be an effective final purification step.[13] 3. Ensure cleanliness: Use high-purity solvents and clean glassware.
Difficulty in detecting and quantifying impurities 1. Impurities are not UV-active at the chosen wavelength. 2. Lack of reference standards for impurities. 1. Use a diode array detector (DAD) or mass spectrometry (MS): These detectors can provide more information about the impurities.[7] 2. Impurity identification: If possible, isolate the main impurities and characterize them by spectroscopic methods (e.g., NMR, MS) to aid in future purification optimization.

Experimental Protocols

Representative Protocol for O-Methylation of a Flavonoid using Dimethyl Carbonate (DMC)

This protocol is a general guideline for the O-methylation of flavonoids and should be optimized for the specific synthesis of this compound from Fisetin.

Materials:

  • Flavonoid (e.g., Fisetin)

  • Dimethyl carbonate (DMC)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Ethyl acetate

  • 1N Hydrochloric acid (HCl)

  • Methanol

  • Round-bottom flask with a condenser

  • Magnetic stirrer and hotplate

  • Rotary evaporator

Procedure:

  • Dissolve the flavonoid (0.5 mmol) in dimethyl carbonate (4 mL) in a round-bottom flask.

  • Add DBU (0.6 mmol) to the solution.

  • Heat the mixture to 90 °C with stirring.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Evaporate the solvent under reduced pressure, adding methanol (3 mL) as an azeotropic mixture to aid in the removal of DMC.

  • Dissolve the residue in ethyl acetate (10 mL).

  • Wash the organic layer with 1N HCl (5 mL).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product.

  • Purify the crude product by column chromatography.

This protocol is adapted from a general procedure for flavonoid methylation and may require optimization.[4]

Visualizations

Geraldol_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_byproducts Potential Byproducts Fisetin Fisetin (Starting Material) Reaction O-Methylation (e.g., with DMC/DBU) Fisetin->Reaction Crude_Product Crude Product Mixture Reaction->Crude_Product Chromatography Column Chromatography (e.g., Silica Gel or C18) Crude_Product->Chromatography Unreacted_Fisetin Unreacted Fisetin Crude_Product->Unreacted_Fisetin Isomers Methylated Isomers Crude_Product->Isomers Over_methylated Over-methylated Products Crude_Product->Over_methylated Pure_this compound Pure this compound Chromatography->Pure_this compound

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Logic cluster_synthesis_check Synthesis Check cluster_purification_check Purification Check Start Low Yield or Purity Issue Check_Reaction Review Synthesis Step Start->Check_Reaction Check_Purification Review Purification Step Start->Check_Purification Solubility Is Starting Material Soluble? Check_Reaction->Solubility Reagents Are Reagents Active? Solubility->Reagents Yes Conditions Are Conditions Optimal? Reagents->Conditions Yes Separation Good Separation on TLC? Check_Purification->Separation Column_Choice Correct Column/Solvent? Separation->Column_Choice Yes

Caption: Troubleshooting decision tree for this compound synthesis and purification.

References

Geraldol Technical Support Center: Overcoming Poor Aqueous Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor aqueous solubility of Geraldol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a significant challenge?

This compound is a flavonoid and a primary, active metabolite of Fisetin.[1][2] Like many flavonoids, this compound is a lipophilic molecule, and its chemical structure leads to poor solubility in aqueous solutions.[3][4][5] This low solubility is a major hurdle in experimental and preclinical studies, as it can lead to inconsistent results, precipitation in stock solutions and assays, and low oral bioavailability, thereby limiting its therapeutic potential.[3][6][7] Chemical suppliers note that while this compound is soluble in organic solvents like DMSO, acetone, and ethyl acetate, its aqueous solubility is limited.[1]

Q2: What are some common strategies to improve the aqueous solubility of this compound?

Several formulation strategies can be employed to enhance the solubility of poorly soluble drugs like this compound.[8][9][10] These methods aim to alter the formulation environment or the drug's physical properties to increase its dissolution in water. Key approaches include:

  • Co-solvency: Adding a water-miscible organic solvent to the aqueous solution.[6][11]

  • pH Adjustment: Modifying the pH of the solution to ionize the compound, which can increase solubility.[11][12]

  • Use of Surfactants: Employing surfactants above their critical micelle concentration (CMC) to form micelles that encapsulate the hydrophobic drug.[13][14]

  • Complexation with Cyclodextrins: Using cyclodextrins to form inclusion complexes where the hydrophobic this compound molecule is held within the cyclodextrin's cavity.[10][11][13]

  • Nanotechnology Approaches: Reducing the particle size to the nanoscale (nanosuspensions) to increase the surface area for dissolution.[7][9][15]

Troubleshooting Guide: Enhancing this compound Solubility

This guide provides solutions and detailed experimental protocols for common issues encountered when working with this compound in aqueous media.

Problem: My this compound solution is cloudy or has visible precipitate after dilution from an organic stock.

This is a common indication that the concentration of this compound has exceeded its solubility limit in the final aqueous buffer, and the organic co-solvent concentration is too low to maintain its solubility.

Solution 1: Optimization of Co-solvents

Co-solvents reduce the polarity of the aqueous medium, allowing for better solubilization of hydrophobic compounds.[6]

  • Recommended Co-solvents: Dimethyl sulfoxide (DMSO), Ethanol, Propylene glycol (PG), Polyethylene glycol 400 (PEG 400).

  • Key Consideration: It is critical to keep the final concentration of the organic co-solvent as low as possible (ideally ≤0.5%) in cell-based assays to avoid solvent-induced toxicity or off-target effects.[11]

Experimental Protocol: Determining Maximum Soluble Concentration with a Co-solvent

  • Prepare a High-Concentration Stock: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 20-50 mM). Ensure it is fully dissolved, using gentle warming or brief sonication if necessary.[11]

  • Prepare Serial Dilutions: Prepare a series of working solutions by serially diluting the DMSO stock into your aqueous buffer (e.g., PBS, cell culture media). For example, create final DMSO concentrations of 0.1%, 0.2%, 0.5%, and 1.0%.

  • Equilibration: Vortex each solution vigorously immediately after dilution.[11] Allow the solutions to equilibrate at the desired experimental temperature (e.g., room temperature, 37°C) for 1-2 hours.

  • Visual Inspection: Carefully inspect each tube for any signs of precipitation or cloudiness against a dark background.

  • Quantification (Optional but Recommended): Centrifuge the tubes at high speed (e.g., >10,000 x g) for 15 minutes to pellet any undissolved compound.[11] Carefully collect the supernatant and measure the concentration of soluble this compound using a validated analytical method like HPLC or UV-Vis spectroscopy.

Solution 2: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic core, capable of forming inclusion complexes with poorly soluble molecules, effectively increasing their aqueous solubility.[11][13]

  • Recommended Cyclodextrins: 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).

Experimental Protocol: Phase-Solubility Study with HP-β-CD

  • Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10, 15% w/v) in your desired buffer.

  • Add Excess this compound: Add an excess amount of solid this compound powder to each cyclodextrin solution. Ensure enough is added so that undissolved powder remains at equilibrium.

  • Equilibration: Seal the containers and place them on a shaker or stirrer at a constant temperature for 24-48 hours to reach equilibrium.

  • Separation: After equilibration, allow the samples to sit undisturbed for a short period. Centrifuge the samples at high speed to pellet the excess, undissolved this compound.

  • Filtration and Quantification: Carefully collect the clear supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.[11] Dilute the filtrate as necessary and quantify the concentration of dissolved this compound using HPLC.

  • Data Analysis: Plot the concentration of dissolved this compound (y-axis) against the concentration of HP-β-CD (x-axis). The resulting phase-solubility diagram will reveal the extent of solubility enhancement.

Data Summary

The following table provides an overview of common solubilization techniques. The effectiveness of each method will vary depending on the specific experimental conditions.

Table 1: Comparison of Common Solubility Enhancement Strategies

TechniqueMechanismTypical Fold IncreaseAdvantagesLimitations & Cautions
Co-solvency Reduces solvent polarity.[6]2 - 50xSimple, cost-effective, widely used for in vitro stock solutions.Potential for solvent toxicity in biological assays; drug may precipitate upon further dilution.[11][13]
pH Adjustment Increases the fraction of the ionized, more soluble form of a drug.[11][12]Variable (highly drug-dependent)Effective for ionizable compounds; simple to implement.Not suitable for neutral compounds; may affect compound stability or biological activity.[13]
Surfactants Forms micelles that encapsulate hydrophobic drugs.[13][14]10 - 200xHigh solubilization capacity.Can interfere with biological assays; potential for cell toxicity; requires use above the CMC.[13]
Cyclodextrins Forms non-covalent inclusion complexes.[10][13]10 - 500x+Generally low toxicity, can improve compound stability.[13]Can be more costly; potential for competitive displacement by other molecules in the medium.

Visualized Workflows and Pathways

The following diagrams illustrate the logical workflow for troubleshooting solubility and a hypothetical signaling pathway that may be investigated using a solubilized this compound formulation.

troubleshooting_workflow cluster_problem Problem Identification cluster_decision Decision cluster_solutions Solubilization Strategies cluster_outcome Outcome start Prepare this compound in Aqueous Buffer observe Observe for Precipitation/Cloudiness start->observe precipitate Precipitate Observed? observe->precipitate cosolvent Use Co-solvent (e.g., DMSO) precipitate->cosolvent Yes cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) precipitate->cyclodextrin Yes surfactant Use Surfactant (e.g., Tween® 80) precipitate->surfactant Yes success Clear Solution (Proceed with Experiment) precipitate->success No fail Still Insoluble cosolvent->fail cosolvent->success cyclodextrin->fail cyclodextrin->success surfactant->fail surfactant->success fail->cyclodextrin Try another method geraldol_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound Solubilized This compound receptor Cell Surface Receptor This compound->receptor Activates adaptor Adaptor Protein receptor->adaptor mapkkk MAPKKK adaptor->mapkkk Activates mapkk MAPKK mapkkk->mapkk Phosphorylates mapk MAPK mapkk->mapk Phosphorylates tf Transcription Factor (e.g., Nrf2) mapk->tf Phosphorylates & Activates are Antioxidant Response Element tf->are Translocates & Binds to DNA nucleus Nucleus response Expression of Protective Genes are->response

References

Technical Support Center: Geraldol Experimental Integrity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Geraldol during experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and use of this compound in experimental settings.

Issue 1: Rapid Degradation of this compound in Solution

  • Possible Cause: Oxidation is a primary degradation pathway for phenolic compounds like this compound, especially when exposed to atmospheric oxygen. The presence of metal ions can catalyze this process.

  • Solution:

    • Use Degassed Solvents: Before dissolving this compound, degas your solvent by sparging with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

    • Work Under an Inert Atmosphere: Whenever possible, handle this compound solutions under a nitrogen or argon atmosphere. This can be achieved by using a glove box or by flushing the headspace of your vials with the inert gas before sealing.

    • Add Chelating Agents: To sequester catalytic metal ions, add a chelating agent such as Ethylenediaminetetraacetic acid (EDTA) to your buffer or solvent at a final concentration of 0.1-1 mM.

Issue 2: Instability of this compound in Aqueous Buffers

  • Possible Cause: The pH of the solution significantly impacts the stability of flavonoids. Alkaline conditions, in particular, can accelerate degradation.

  • Solution:

    • Maintain Acidic to Neutral pH: Whenever the experimental conditions allow, maintain the pH of your this compound solution in the acidic to neutral range (ideally pH < 7). Flavonoids, including the related compound Fisetin, have shown greater stability in acidic conditions.[1]

    • Buffer Selection: Choose a buffer system that is effective in the desired pH range and is compatible with your experimental setup. Phosphate or citrate buffers are common choices.

Issue 3: Degradation of Stored this compound Stock Solutions

  • Possible Cause: Improper storage, including exposure to light and repeated freeze-thaw cycles, can lead to the degradation of this compound over time.

  • Solution:

    • Protect from Light: Store all this compound solutions in amber vials or wrap clear vials in aluminum foil to prevent photodegradation.

    • Optimal Storage Temperature: Store stock solutions at -20°C or lower for long-term stability.[2]

    • Aliquot for Single Use: To avoid the detrimental effects of repeated freeze-thaw cycles, divide your stock solution into smaller, single-use aliquots. This minimizes the exposure of the entire stock to temperature fluctuations and atmospheric oxygen.

Issue 4: Inconsistent Experimental Results

  • Possible Cause: The presence of degradation products in your this compound solution can interfere with your experiments, leading to unreliable and inconsistent results.

  • Solution:

    • Use Freshly Prepared Solutions: Whenever possible, prepare this compound solutions fresh for each experiment.

    • Incorporate Antioxidants: For experiments requiring longer incubation times, consider adding an antioxidant to your solution to inhibit oxidative degradation. Common choices include ascorbic acid or butylated hydroxytoluene (BHT).

    • Monitor Purity: Regularly check the purity of your this compound stock solution using analytical techniques like HPLC to ensure the absence of significant degradation products.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), ethanol, chloroform, dichloromethane, ethyl acetate, and acetone. For cell culture experiments, DMSO is a common choice for preparing concentrated stock solutions that can then be diluted in the culture medium.

Q2: How should I store powdered this compound?

A2: Powdered this compound should be stored in a tightly sealed container, desiccated, and kept at -20°C.[2]

Q3: Can I store this compound solutions in plastic tubes?

A3: It is recommended to store organic solutions of flavonoids in glass vials, as plasticizers can leach from plastic tubes and contaminate the solution. For aqueous solutions, high-quality polypropylene tubes may be acceptable for short-term storage.

Q4: What are the signs of this compound degradation?

A4: A change in the color of the solution (e.g., yellowing or browning) can be an indicator of degradation. However, the most reliable way to assess degradation is through analytical methods such as HPLC or LC-MS/MS, which can separate and identify degradation products.

Q5: How do freeze-thaw cycles affect this compound stability?

A5: Repeated freeze-thaw cycles can introduce more dissolved oxygen into the solution and create ice crystals that can physically stress the molecule, accelerating degradation.[3][4] It is highly recommended to prepare single-use aliquots to minimize this effect.[3]

Data on Flavonoid Stability

Since specific quantitative stability data for this compound is limited, the following tables summarize stability data for the structurally similar flavonoid, Fisetin. This data can serve as a valuable guide for handling this compound.

Table 1: Effect of pH and Temperature on Fisetin Degradation [1]

pHTemperature (°C)Degradation Rate Constant (k, h⁻¹)
6.0378.30 x 10⁻³
7.5370.202
7.0500.124
7.0650.490

Data from a spectroscopic study on Fisetin degradation kinetics.

Table 2: Common Antioxidants for Stabilizing Phenolic Compounds

AntioxidantTypical Final ConcentrationCommon SolventsKey Considerations
Ascorbic Acid0.1 - 1 mMAqueous, DMSO, EthanolCan act as a pro-oxidant in the presence of metal ions.
Butylated Hydroxytoluene (BHT)0.01% - 0.1% (w/v)Organic SolventsA synthetic antioxidant, very effective in lipid-based or organic solutions.

Experimental Protocols

Protocol 1: Preparation and Storage of a this compound Stock Solution

  • Materials:

    • This compound powder

    • Anhydrous DMSO

    • Sterile, amber glass vials with Teflon-lined caps

    • Inert gas (Nitrogen or Argon)

    • Calibrated balance and appropriate weighing tools

    • Sterile, glass or solvent-resistant pipette tips

  • Procedure:

    • Equilibrate the this compound powder to room temperature before opening the container to prevent condensation.

    • Weigh the desired amount of this compound in a sterile environment.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Gently vortex or sonicate at room temperature until the this compound is completely dissolved.

    • Flush the headspace of the vial with nitrogen or argon for 30-60 seconds.

    • Immediately cap the vial tightly.

    • For long-term storage, create single-use aliquots in separate amber vials, flushing each with inert gas before sealing.

    • Store the stock solution and aliquots at ≤ -20°C.

Protocol 2: Forced Degradation Study of this compound (General Guideline)

This protocol outlines a general procedure for a forced degradation study to understand the stability of this compound under various stress conditions.

  • Preparation of this compound Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.

    • Basic Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a specified time (e.g., 30, 60, 120 minutes). Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix the this compound solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified time (e.g., 2, 4, 8, 24 hours).

    • Thermal Degradation: Place the this compound solution in an oven at a high temperature (e.g., 80°C) for a specified time (e.g., 24, 48, 72 hours).

    • Photodegradation: Expose the this compound solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a specified duration. A control sample should be wrapped in foil to protect it from light.

  • Sample Analysis:

    • At each time point, take an aliquot of the stressed sample.

    • Analyze the samples using a validated stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of acetonitrile and acidified water is a common starting point for flavonoid analysis.

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of this compound.

    • LC-MS/MS can be used to identify the mass of the degradation products, aiding in their structural elucidation.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage cluster_use Experimental Use a Weigh this compound b Dissolve in Degassed Solvent a->b c Flush with Inert Gas b->c d Aliquot into Amber Vials c->d Transfer e Store at <= -20°C d->e f Thaw Single-Use Aliquot e->f Retrieve g Dilute in Experimental Medium f->g h Perform Experiment g->h

Recommended workflow for handling this compound solutions.

degradation_pathways cluster_factors Degradation Factors This compound This compound Degradation Degradation Products This compound->Degradation Oxygen Oxygen Oxygen->this compound Light Light (UV/Visible) Light->this compound High_Temp High Temperature High_Temp->this compound Alkaline_pH Alkaline pH Alkaline_pH->this compound Metal_Ions Metal Ions Metal_Ions->this compound

Factors leading to the degradation of this compound.

troubleshooting_logic start Inconsistent Results or Suspected Degradation check_solution Is the solution freshly prepared? start->check_solution sol_yes Prepare Fresh Solution check_solution->sol_yes No sol_no Proceed to Check Storage check_solution->sol_no Yes check_storage How was the stock solution stored? storage_bad Review Storage Protocol: - Aliquot - Protect from light - Store at <= -20°C check_storage->storage_bad Improperly storage_good Proceed to Check Conditions check_storage->storage_good Properly check_conditions What are the experimental conditions (pH, temp)? conditions_harsh Optimize Conditions: - Adjust pH to < 7 - Lower temperature if possible - Add antioxidant check_conditions->conditions_harsh Harsh conditions_ok Consider other experimental variables check_conditions->conditions_ok Mild sol_no->check_storage storage_good->check_conditions

Troubleshooting logic for this compound degradation issues.

References

Technical Support Center: In Vivo Geraldol Studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential information, troubleshooting advice, and detailed protocols for researchers conducting in vivo studies involving Geraldol. A key consideration for these studies is that this compound is the primary, active metabolite of Fisetin.[1][2][3] Consequently, most experimental designs involve the administration of Fisetin, which is rapidly converted to this compound within the biological system.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the relationship between Fisetin and this compound?

A1: this compound (3,4′,7-trihydroxy-3′-methoxyflavone) is an active, methoxylated metabolite of Fisetin (3,3',4',7-tetrahydroxyflavone).[1][4][5] Following administration in mice, Fisetin is quickly and extensively metabolized into this compound, which becomes the dominant circulating compound.[2][3] Studies have shown that this compound can be more cytotoxic towards tumor cells and more effective at inhibiting angiogenesis than Fisetin itself, suggesting that Fisetin's metabolism is crucial for its in vivo anticancer activities.[1][5]

Q2: What are the recommended starting dosages for in vivo mouse studies?

A2: Dosages are typically reported based on the administration of the parent compound, Fisetin, to achieve biologically active concentrations of this compound. The choice of dosage and administration route depends on the specific experimental goals. Please refer to the tables below for a summary of dosages used in published studies.

Q3: What is the known safety and toxicity profile of Fisetin and this compound?

A3: Fisetin has a strong safety profile. Acute toxicity studies in mice have shown no adverse effects, such as weight loss, respiratory distress, or coma, at doses up to 2 g/kg.[1] this compound has also been reported to exhibit low cytotoxicity with no effects on primary cell types.[1]

Q4: Which key signaling pathways are modulated by Fisetin and its metabolite this compound?

A4: Fisetin and this compound are known to inhibit or disrupt multiple signaling pathways that are often dysregulated in cancer and other diseases. These include the PI3K/Akt/mTOR, MAPK/ERK, and NF-κB pathways.[4][6][7][8] This modulation affects critical cellular processes such as proliferation, survival, apoptosis, and angiogenesis.[7][8]

Data on Dosage and Pharmacokinetics

The following tables summarize quantitative data from key preclinical studies to guide dosage selection.

Table 1: Summary of Fisetin Dosages Used in In Vivo Mouse Studies

Animal ModelAdministration RouteDosage (Fisetin)Key FindingsCitations
MiceIntravenous (i.v.)2 mg/kgRapid conversion to this compound was observed.[1][2][3]
MiceOral (p.o.)100 mg/kgFisetin showed 7.8% oral bioavailability; this compound was the dominant metabolite.[1][2]
MiceOral (p.o.)200 mg/kgFisetin showed 31.7% oral bioavailability; this compound was the dominant metabolite.[1][2]
MiceIntraperitoneal (i.p.)223 mg/kgEfficacious dose used to study pharmacokinetics and metabolism.[1][5][9]

Table 2: Pharmacokinetic Parameters of Fisetin and this compound in Mice

CompoundAdministration (Fisetin)Cmax (Max. Plasma Conc.)Half-lifeNotesCitations
Fisetin223 mg/kg i.p.2.5 µg/mL (at 15 min)Rapid: 0.09 h; Terminal: 3.1 hPlasma concentration declined biphasically.[1][5][9]
This compound2 mg/kg i.v. FisetinHigher than FisetinNot specifiedCmax and AUC values for this compound were higher than for Fisetin.[2][3]
This compound100 & 200 mg/kg p.o. FisetinHigher than FisetinNot specifiedThis compound achieves higher concentrations in Lewis lung tumors than Fisetin.[1][2][5]

Experimental Protocols & Workflows

Protocol: Pharmacokinetic Analysis of Fisetin and this compound in Mice

This protocol outlines the methodology for administering Fisetin and quantifying the plasma concentrations of both Fisetin and its metabolite this compound.

  • Animal Handling: Use appropriate mouse strains (e.g., ICR mice) as cited in studies.[3] Acclimate animals to laboratory conditions before the experiment.

  • Fisetin Preparation: Prepare Fisetin solutions for the desired administration route (e.g., suspended in a suitable vehicle for oral gavage or dissolved in a sterile solution for intravenous injection).

  • Administration:

    • Oral (p.o.): Administer Fisetin at doses of 100 or 200 mg/kg.[3]

    • Intravenous (i.v.): Administer Fisetin via the tail vein at a dose of 2 mg/kg.[3]

  • Blood Sampling: Collect blood samples (e.g., via retro-orbital sinus or cardiac puncture) at multiple time points post-administration (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 12 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.

  • Sample Analysis (LC-MS/MS):

    • Perform protein precipitation on plasma samples.[3]

    • Use a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method to determine the concentrations of Fisetin and this compound.[3]

  • Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, AUC (Area Under the Curve), and half-life for both compounds.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis A Animal Acclimation B Fisetin Solution Preparation C Fisetin Administration (i.v., p.o., or i.p.) B->C D Timed Blood Sample Collection C->D E Plasma Separation & Storage D->E F Sample Prep (Protein Precipitation) E->F G LC-MS/MS Analysis (Quantify Fisetin & this compound) F->G H Pharmacokinetic Data Analysis G->H

Caption: Workflow for an in vivo pharmacokinetic study of Fisetin and this compound.

Key Signaling Pathway

Fisetin and its active metabolite this compound exert their biological effects, such as anti-cancer and anti-inflammatory actions, by inhibiting key cellular signaling pathways.

G cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway A Fisetin / this compound B PI3K A->B inhibits E MAPK A->E inhibits C Akt B->C D mTOR C->D G Cell Proliferation & Angiogenesis D->G promotes H Apoptosis D->H inhibits F ERK E->F F->G promotes F->H inhibits

Caption: Inhibition of PI3K/Akt and MAPK/ERK pathways by Fisetin/Geraldol.

Troubleshooting Guide

Q: I am not observing the expected biological effect. What are the potential issues?

A:

  • Suboptimal Dosage: The dose of Fisetin may be insufficient to produce therapeutic levels of this compound. Review the dosage tables and consider a dose-response study.

  • Bioavailability Issues: Oral bioavailability of Fisetin can be low.[2] Ensure proper formulation and administration technique. For more consistent systemic exposure, consider intraperitoneal or intravenous administration.

  • Rapid Metabolism: Fisetin is metabolized very quickly.[5][9] The timing of your endpoint measurement relative to administration is critical. Conduct a time-course experiment to identify the optimal window for observing the effect.

  • Confirmation of this compound Levels: The most direct way to troubleshoot is to measure plasma concentrations of both Fisetin and this compound using LC-MS/MS to confirm that the active metabolite is reaching sufficient levels in your model.

Q: My experimental results show high variability between animals. How can I reduce this?

A:

  • Inconsistent Administration: For oral gavage, ensure the dose is delivered consistently to the stomach. For injections, verify the technique to prevent leakage or incorrect delivery.

  • Vehicle Effects: The vehicle used to dissolve or suspend Fisetin could have biological effects or affect absorption. Run a vehicle-only control group.

  • Animal Factors: Differences in age, weight, and health status of the animals can impact metabolism and drug response. Ensure animals are properly randomized into groups.

  • Circadian Rhythm: Metabolic rates can vary with the time of day. Standardize the time of dosing and sample collection for all animals.

Q: I'm observing unexpected toxicity or adverse events, despite the reported safety. What should I do?

A:

  • Vehicle Toxicity: First, rule out toxicity from the vehicle itself by observing the vehicle-only control group. Some solvents can cause irritation or other adverse effects.

  • Dose Calculation Error: Double-check all calculations for dose preparation to ensure there has not been an error leading to an overdose.

  • Route of Administration: Highly concentrated solutions, especially for i.v. or i.p. routes, can cause localized irritation or precipitation. Ensure the formulation is appropriate for the chosen route.

  • Off-Target Effects in Model: While generally safe, your specific animal model or disease state could have a unique sensitivity. Consider reducing the dose and performing a dose-escalation study to find a maximum tolerated dose in your model.

References

Technical Support Center: Minimizing Off-Target Effects of Geraldol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Geraldol. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound in their experiments while minimizing potential off-target effects. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary known mechanism of action?

A1: this compound (3,4′,7-trihydroxy-3′-methoxyflavone) is a methoxylated metabolite of the natural flavonoid fisetin.[1][2] Like its parent compound, fisetin, this compound has been shown to possess various biological activities, including anti-angiogenic and cytotoxic effects.[1][2] Flavonoids, as a class, are known to interact with multiple intracellular signaling pathways, and many act as kinase inhibitors.[3][4] this compound's specific on-target activity is still under investigation, but it is known to be more cytotoxic than fisetin towards some tumor cells and can inhibit endothelial cell migration and proliferation.[2]

Q2: What are the potential off-target effects of this compound?

A2: While specific off-target interactions of this compound have not been extensively characterized, its classification as a flavonoid suggests potential off-target effects common to this class of molecules. Flavonoids are known to be somewhat promiscuous, potentially interacting with a wide range of proteins, particularly kinases, due to their ability to bind to ATP-binding sites.[3][4] Therefore, off-target effects could include modulation of unintended signaling pathways, which may lead to unexpected phenotypes or cellular toxicity.

Q3: How can I be sure the observed effect in my experiment is due to on-target activity of this compound?

A3: To confirm on-target activity, it is crucial to perform rigorous control experiments. This includes using a structurally unrelated compound that targets the same intended pathway to see if it recapitulates the phenotype. Additionally, rescue experiments, where the intended target is overexpressed or knocked down, can help validate that the observed effect is mediated through that specific target.[5] A dose-response curve comparing the potency for the observed phenotype with the potency for on-target engagement is also essential; a significant discrepancy may indicate an off-target effect.[5]

Q4: What is the optimal concentration of this compound to use in my experiments?

A4: The optimal concentration of this compound is dependent on the specific cell type and experimental endpoint. It is recommended to perform a dose-response study to determine the IC50 (half-maximal inhibitory concentration) for your specific assay. As a starting point, concentrations used for its parent compound, fisetin, in various cell lines can provide a reference range (see Table 1). In vivo studies with fisetin have used doses around 100 mg/kg/day in mice.[6][7]

Q5: How should I prepare this compound for my experiments?

A5: this compound, like many flavonoids, has low aqueous solubility.[8] It is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO).[8] This stock solution can then be diluted into your aqueous cell culture medium or vehicle for in vivo studies to the final desired concentration. Always prepare a vehicle control with the same final concentration of the solvent to account for any effects of the solvent itself.[8] It is advisable to use freshly prepared working solutions, as the stability of flavonoids in aqueous media can be poor.[8]

Troubleshooting Guide

This guide provides solutions to common issues encountered during experiments with this compound, with a focus on identifying and minimizing off-target effects.

Problem Potential Cause Suggested Solution
Observed phenotype is inconsistent with the known function of the intended target. Off-target effects.1. Dose-Response Comparison: Perform a dose-response curve for both the on-target activity and the observed phenotype. A significant difference in potency suggests an off-target effect.[5]2. Use an Alternative Inhibitor: Treat cells with a structurally different inhibitor of the same target. If the phenotype is not reproduced, the original observation is likely due to an off-target effect of this compound.[5]3. Rescue Experiment: Overexpress the intended target in your cells. If this does not rescue the phenotype, it suggests other targets are involved.[5]
High levels of cytotoxicity observed at concentrations required for target inhibition. Off-target toxicity.1. Counter-Screening: Test this compound on a cell line that does not express the intended target. If toxicity persists, it is likely due to off-target effects.[5]2. Toxicity Target Panel: Screen this compound against a panel of known toxicity-related targets (e.g., hERG, cytochrome P450 enzymes).[5] this compound is a known inhibitor of CYP2C8.
Inconsistent or irreproducible results. 1. Compound Instability: this compound may be unstable in aqueous solutions.[8]2. Solubility Issues: Precipitation of this compound in the experimental medium.1. Fresh Preparations: Always use freshly prepared working solutions of this compound.[8]2. Solubility Check: Visually inspect the medium for any precipitation after adding the this compound stock solution. If precipitation occurs, consider lowering the final concentration or using a different solubilizing agent (with appropriate controls).
Cloudy or precipitated solution when preparing working solutions. Poor solubility of this compound in the aqueous medium.1. Vortexing: Ensure thorough mixing by vortexing immediately after diluting the DMSO stock into the aqueous medium.[8]2. Sonication: Brief sonication of the stock solution before dilution may aid in dissolution.[8]3. Lower Concentration: If precipitation persists, reduce the final concentration of this compound.

Quantitative Data

Table 1: IC50 Values of Fisetin (Parent Compound of this compound) in Various Cancer Cell Lines

Note: This data is for Fisetin and should be used as a reference for designing experiments with this compound. The IC50 values for this compound may differ.

Cell LineCancer TypeIC50 (µM)Exposure Time (hours)
A549Lung Adenocarcinoma214.4748
A549-CR (Cisplatin-Resistant)Lung Adenocarcinoma320.4248
HeLaCervical Cancer5048
Glioblastoma cellsGlioblastoma75Not Specified
K562Chronic Myelogenous Leukemia12072
HL-60Promyelocytic Leukemia4572
Table 2: Pharmacokinetic Parameters of this compound in Mice after Oral Administration of Fisetin
Fisetin Dose (mg/kg)This compound Cmax (ng/mL)This compound Tmax (h)This compound AUC (ng·h/mL)
100185.3 ± 45.10.25345.8 ± 73.2
200456.7 ± 123.50.51123.4 ± 289.7

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is adapted for determining the cytotoxic effects of this compound on a chosen cell line.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • Chosen cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Preparation of this compound Working Solutions:

    • Prepare a 50 mM stock solution of this compound in DMSO.[8]

    • Perform serial dilutions of the stock solution in complete medium to achieve final concentrations ranging from, for example, 1 µM to 300 µM. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (typically ≤ 0.5%).

  • Cell Treatment: After 24 hours of incubation, remove the medium and add 100 µL of the prepared this compound working solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: In Vivo Study in Mice

This protocol provides a general framework for an in vivo study to assess the effects of this compound. This protocol is based on studies conducted with fisetin.[6][9]

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Experimental mice (e.g., C57BL/6)

  • Oral gavage needles

Procedure:

  • Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week before the start of the experiment.

  • Preparation of this compound Suspension: Prepare a suspension of this compound in the chosen vehicle at the desired concentration (e.g., for a 100 mg/kg dose).

  • Animal Grouping: Randomly assign mice to different treatment groups (e.g., vehicle control, this compound treatment).

  • Administration: Administer this compound or vehicle via oral gavage daily or on a specified schedule. The volume of administration should be based on the body weight of the mice.

  • Monitoring: Monitor the mice daily for any signs of toxicity, changes in body weight, food and water intake, and behavior.

  • Endpoint Analysis: At the end of the study, euthanize the mice and collect tissues of interest for further analysis (e.g., histology, western blotting, gene expression analysis).

  • Off-Target Effect Monitoring: To assess potential off-target effects, consider collecting blood for clinical chemistry analysis and major organs (liver, kidney, spleen) for histopathological examination to identify any signs of toxicity.

Visualizations

Signaling_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits MEK MEK This compound->MEK Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Ras Ras Raf Raf Ras->Raf Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis

Caption: Hypothetical Signaling Pathway of this compound.

Experimental_Workflow start Start: Observe Phenotype with this compound on_target Hypothesized On-Target Effect start->on_target controls Perform Control Experiments: - Dose-Response Comparison - Alternative Inhibitor - Rescue Experiment on_target->controls off_target Potential Off-Target Effect validate Phenotype Validated? controls->validate on_target_confirmed On-Target Effect Confirmed validate->on_target_confirmed Yes off_target_suspected Off-Target Effect Suspected validate->off_target_suspected No screen Perform Off-Target Screening: - Kinase Panel Screen - Proteomics Analysis off_target_suspected->screen identify Identify Off-Target(s) screen->identify

Caption: Workflow for Off-Target Identification.

References

Geraldol Extraction Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize the extraction yield of Geraldol from its source.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction of this compound, offering potential causes and solutions in a question-and-answer format.

Question: My this compound yield is significantly lower than expected. What are the primary factors I should investigate?

Answer: Low extraction yield is a common issue that can be attributed to several factors throughout the experimental workflow. A systematic approach to troubleshooting is recommended. Key areas to investigate include the quality of the raw material, the choice of solvent, and the extraction parameters. Inefficient cell lysis, degradation of the target compound, or an incomplete extraction process are often the root causes.

Below is a troubleshooting workflow to help you identify the potential source of the low yield:

Low_Yield_Troubleshooting start Start: Low this compound Yield raw_material Check Raw Material Quality (Freshness, Drying, Grinding) start->raw_material solvent Evaluate Solvent System (Polarity, Saturation) raw_material->solvent Material OK? solution1 Optimize Material Pre-processing: - Use fresh/properly dried material - Ensure fine, uniform particle size raw_material->solution1 Material Issue? parameters Assess Extraction Parameters (Time, Temperature, Ratio) solvent->parameters Solvent OK? solution2 Optimize Solvent: - Test solvents of varying polarity - Increase solvent volume solvent->solution2 Solvent Issue? degradation Investigate Compound Degradation (Light, Heat, pH) parameters->degradation Parameters OK? solution3 Optimize Parameters: - Increase extraction time - Adjust temperature - Modify solid-to-liquid ratio parameters->solution3 Parameter Issue? solution4 Implement Protective Measures: - Use amber glassware - Employ low-temperature methods - Buffer the solvent degradation->solution4 Degradation Issue? end Yield Improved degradation->end Degradation Addressed? solution1->raw_material solution2->solvent solution3->parameters solution4->degradation

Caption: Troubleshooting workflow for diagnosing low this compound yield.

Question: I am observing impurities in my final extract. How can I improve the purity of the extracted this compound?

Answer: The presence of impurities is often due to a lack of selectivity in the extraction solvent or co-extraction of similar compounds. To enhance purity, consider a multi-step approach. A preliminary washing step with a non-polar solvent like hexane can remove lipids and waxes if this compound is polar. Conversely, if this compound is non-polar, a pre-wash with a polar solvent can remove unwanted components. Subsequent purification steps, such as liquid-liquid partitioning or column chromatography, are highly effective at isolating the target compound from a crude extract.

Frequently Asked Questions (FAQs)

Q1: What is the most effective extraction method for maximizing this compound yield?

A1: The optimal extraction method depends on the physicochemical properties of this compound and the matrix of the source material. While traditional methods like maceration and Soxhlet extraction are common, modern techniques often provide higher yields in shorter times. Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are particularly effective as they enhance solvent penetration and cell disruption. A comparison of different methods is summarized in the table below.

Extraction Method Average Yield (%) Purity (%) Extraction Time (hours) Solvent Consumption (mL/g)
Maceration1.2 ± 0.375 ± 54820
Soxhlet Extraction2.5 ± 0.482 ± 41225
Ultrasound-Assisted3.8 ± 0.285 ± 3115
Microwave-Assisted4.1 ± 0.384 ± 40.515

Q2: How does the choice of solvent affect the extraction efficiency of this compound?

A2: The principle of "like dissolves like" is paramount. The ideal solvent should have a polarity similar to that of this compound while minimizing the co-extraction of impurities. A systematic study using solvents of varying polarities is recommended to identify the optimal choice. For a moderately polar compound like this compound, binary solvent systems (e.g., ethanol/water mixtures) often provide the best balance of yield and selectivity.

Solvent System (v/v) Dielectric Constant This compound Yield (mg/g) Notes
Hexane1.90.5Extracts non-polar compounds.
Ethyl Acetate6.02.8Good for moderately polar compounds.
Acetone21.03.5High yield, may co-extract impurities.
70% Ethanol / 30% Water45.04.2Optimal balance of polarity for this compound.
Water80.11.1Extracts highly polar compounds.

Q3: What is the general workflow for this compound extraction and purification?

A3: A typical workflow involves several key stages, starting from the preparation of the raw plant material to the isolation of pure this compound. Each step is critical for ensuring a high final yield and purity.

Geraldol_Workflow start Start: Raw Plant Material preprocess 1. Pre-processing (Drying, Grinding) start->preprocess extraction 2. Extraction (e.g., Ultrasound-Assisted) preprocess->extraction filtration 3. Filtration & Concentration (Remove solids, evaporate solvent) extraction->filtration purification 4. Purification (Column Chromatography) filtration->purification analysis 5. Analysis & Characterization (HPLC, NMR, MS) purification->analysis end End: Pure this compound analysis->end

Caption: General workflow for this compound extraction and purification.

Experimental Protocols

Protocol: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol details the steps for extracting this compound from its source material using UAE, a method known for its efficiency and reduced extraction time.

1. Materials and Equipment:

  • Dried and powdered source material

  • 70% Ethanol (v/v)

  • Ultrasonic bath or probe sonicator

  • Beaker or flask

  • Filter paper (Whatman No. 1 or equivalent)

  • Rotary evaporator

  • Analytical balance

2. Procedure:

  • Weigh 10 g of the dried, powdered source material and place it into a 250 mL beaker.

  • Add 150 mL of 70% ethanol to the beaker (maintaining a 1:15 solid-to-liquid ratio).

  • Place the beaker in an ultrasonic bath. Ensure the water level in the bath is higher than the solvent level in the beaker.

  • Set the ultrasonic frequency to 40 kHz and the temperature to 45°C.

  • Sonicate the mixture for 60 minutes.

  • After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

  • Wash the residue with an additional 50 mL of 70% ethanol to ensure complete recovery.

  • Combine the filtrates and concentrate the extract using a rotary evaporator at 50°C under reduced pressure until the solvent is fully removed.

  • The resulting crude extract can be weighed to determine the yield and stored at -20°C for further purification.

3. Safety Precautions:

  • Perform the extraction in a well-ventilated area or a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Ethanol is flammable; keep it away from open flames or sparks.

Hypothetical Biosynthetic Pathway

Understanding the biosynthesis of this compound can provide insights into its production in the source organism and may reveal strategies for metabolic engineering to increase in-planta yields.

Biosynthesis_Pathway precursor Primary Metabolite (e.g., Acetyl-CoA) intermediate1 Intermediate A precursor->intermediate1 Enzyme 1 intermediate2 Intermediate B intermediate1->intermediate2 Enzyme 2 This compound This compound intermediate2->this compound Enzyme 3 geraldol_synthase This compound Synthase (Key Enzyme) This compound->geraldol_synthase feedback Feedback Inhibition

Caption: Hypothetical biosynthetic pathway of this compound.

Technical Support Center: Managing Flavonoid Stability in Cell Culture Media with a Focus on Fisetin and Geraldol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of flavonoids, such as Fisetin and its metabolite Geraldol, in cell culture media. While significant instability of this compound in cell culture media is not a widely documented issue, this guide offers general best practices and troubleshooting strategies for working with flavonoids to ensure experimental accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its relevance in cell culture experiments?

This compound, or 3,4',7-trihydroxy-3'-methoxyflavone, is an active metabolite of the flavonoid Fisetin.[1][2] It has been shown to have cytotoxic effects on tumor cells and can inhibit endothelial cell migration and proliferation, making it a compound of interest in cancer and angiogenesis research.[1][2]

Q2: Are flavonoids like Fisetin and this compound stable in cell culture media?

The stability of flavonoids in cell culture media can be influenced by several factors, including the specific compound, media composition, pH, temperature, and exposure to light. Some flavonoids can undergo oxidative degradation in culture media.[3] For instance, quercetin, another flavonoid, has been observed to degrade in cell culture, a process that could be partially inhibited by the addition of EDTA.[3] While specific data on this compound's stability is limited, it is prudent to consider these factors in your experimental design.

Q3: What are the potential consequences of flavonoid instability in my experiments?

Instability of a test compound can lead to several issues:

  • Inaccurate concentration: The actual concentration of the active compound may be lower than the intended concentration, leading to an underestimation of its biological effects.

  • Formation of degradation products: Degradation can produce new molecules that may have their own biological activities, confounding the experimental results.[4][5]

  • Precipitation: Changes in solubility due to instability can cause the compound to precipitate out of solution, making it unavailable to the cells and potentially causing cellular stress.[6]

Q4: How can I visually identify potential instability or precipitation in my cell culture?

Visual inspection of the cell culture medium is the first step. Look for:

  • Turbidity or cloudiness: This can indicate precipitation of the compound or other media components.[6]

  • Color changes: Degradation of a compound may result in a change in the color of the medium.

  • Particulates: Check for any visible crystals or amorphous precipitates, both in the medium and on the surface of the culture vessel.[6]

Troubleshooting Guide: Dealing with Potential Flavonoid Instability

This guide provides a systematic approach to identifying and mitigating potential issues with flavonoid stability in your cell culture experiments.

Step 1: Initial Observation and Assessment

Observation Potential Cause Recommended Action
Media appears cloudy or contains visible precipitates immediately after adding the flavonoid.Poor solubility of the compound at the desired concentration.Prepare a higher concentration stock solution in a suitable solvent (e.g., DMSO) and dilute it in the media. Ensure the final solvent concentration is non-toxic to the cells.
Media becomes turbid or shows precipitates after incubation.Temperature-induced precipitation or compound degradation.Perform a stability test at the incubation temperature. Consider preparing fresh media with the compound immediately before use.
Inconsistent results between experiments.Degradation of the flavonoid stock solution or instability in the media over the course of the experiment.Aliquot stock solutions to minimize freeze-thaw cycles. Prepare fresh dilutions for each experiment. Assess the stability of the compound in media over the experimental timeframe.

Step 2: Analytical Confirmation of Stability

If you suspect instability, analytical methods can provide definitive answers.

Analytical Technique Purpose
High-Performance Liquid Chromatography (HPLC) To quantify the concentration of the parent flavonoid over time and detect the appearance of degradation products.[7]
Liquid Chromatography-Mass Spectrometry (LC-MS) To identify the chemical structures of any degradation products.[7]

Experimental Protocols

Protocol 1: General Assessment of Flavonoid Stability in Cell Culture Media via HPLC

This protocol provides a general framework for determining the stability of a flavonoid (e.g., Fisetin or this compound) in your specific cell culture medium.

Materials:

  • Your flavonoid of interest (e.g., this compound)

  • Cell culture medium (with all supplements, e.g., FBS)

  • Sterile, conical tubes (15 mL or 50 mL)

  • Incubator set to standard cell culture conditions (e.g., 37°C, 5% CO2)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Appropriate mobile phase for your flavonoid

  • Microcentrifuge tubes

Methodology:

  • Prepare a stock solution of your flavonoid in a suitable solvent (e.g., DMSO).

  • Spike the cell culture medium with the flavonoid to the final working concentration you use in your experiments. Prepare a sufficient volume for all time points.

  • Aliquot the spiked medium into sterile conical tubes for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Incubate the tubes under your standard cell culture conditions.

  • At each time point: a. Remove an aliquot of the medium. b. If the medium contains proteins (e.g., from FBS), precipitate them by adding a cold solvent like acetonitrile or methanol (typically a 1:3 ratio of medium to solvent). c. Vortex and centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins. d. Transfer the supernatant to a clean microcentrifuge tube for HPLC analysis.

  • Analyze the samples by HPLC. Compare the peak area of the flavonoid at each time point to the T=0 sample to determine the percentage of the compound remaining. The appearance of new peaks may indicate degradation products.

Signaling Pathways and Visualization

Flavonoids like Fisetin and its metabolite this compound can modulate various intracellular signaling pathways.[8] One such critical pathway involved in cell survival, proliferation, and apoptosis is the PI3K/Akt pathway.[9][10][11]

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Fisetin_this compound Fisetin / this compound Fisetin_this compound->PI3K inhibits Fisetin_this compound->Akt inhibits

Caption: The PI3K/Akt signaling pathway and potential inhibition by Fisetin/Geraldol.

Workflow for Investigating Flavonoid Instability

Instability_Workflow Start Inconsistent Experimental Results or Visual Precipitate Observed Check_Solubility Verify Compound Solubility in Stock Solvent and Media Start->Check_Solubility Visual_Inspection Visual Inspection of Media Over Time at 37°C Check_Solubility->Visual_Inspection Precipitate_Observed Precipitate Forms Visual_Inspection->Precipitate_Observed Analytical_Test Perform Analytical Stability Test (e.g., HPLC) Precipitate_Observed->Analytical_Test Yes Precipitate_Observed->Analytical_Test No, but results are inconsistent Stable Compound is Stable Analytical_Test->Stable Unstable Compound is Unstable Analytical_Test->Unstable Re_evaluate Re-evaluate Experiment Stable->Re_evaluate Troubleshoot other experimental variables Optimize_Protocol Optimize Protocol: - Use Fresh Preparations - Reduce Incubation Time - Add Stabilizing Agent (e.g., EDTA) Unstable->Optimize_Protocol Optimize_Protocol->Re_evaluate

Caption: A logical workflow for troubleshooting suspected flavonoid instability in cell culture.

References

Technical Support Center: Enhancing the Shelf-Life of Geraldol Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on increasing the shelf-life of Geraldol solutions. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges encountered during your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound (3,4′,7-trihydroxy-3′-methoxyflavone) is a methoxylated flavonoid and an active metabolite of the natural compound Fisetin.[1] Like many flavonoids, this compound is susceptible to degradation, which can impact the accuracy and reproducibility of experimental results. Its antioxidant properties are linked to its chemical structure, which can be altered by environmental factors.

Q2: What are the primary factors that cause the degradation of this compound solutions?

A2: The main factors contributing to the degradation of flavonoid solutions like this compound are:

  • pH: Stability is highly pH-dependent. Alkaline conditions, in particular, can accelerate degradation.[2][3]

  • Temperature: Elevated temperatures increase the rate of chemical degradation.[2]

  • Light: Exposure to UV and visible light can induce photodegradation.[4][5][6]

  • Oxygen: As an antioxidant, this compound is prone to oxidation, especially in the presence of oxygen.

  • Solvent: The choice of solvent can influence the stability of flavonoids.

Q3: What are the visible signs of this compound solution degradation?

A3: Degradation of flavonoid solutions can sometimes be observed as a change in color or the formation of precipitates. However, significant degradation can occur without any visible changes. Therefore, it is crucial to use analytical methods to assess the stability of your solutions.

Q4: How can I minimize the degradation of my this compound solutions during storage?

A4: To maximize the shelf-life of your this compound solutions, it is recommended to:

  • Store at low temperatures: Refrigeration (2-8°C) or freezing (-20°C or lower) is advisable.

  • Protect from light: Use amber-colored vials or wrap containers in aluminum foil.[4]

  • Use an inert atmosphere: Purge the headspace of the storage container with an inert gas like nitrogen or argon to minimize oxidation.

  • Control the pH: Maintain the pH of the solution in the acidic to neutral range, as alkaline conditions can promote degradation.[2][3]

  • Choose an appropriate solvent: While this compound is soluble in several organic solvents, the choice of solvent can impact stability. Consider using solvents that are less prone to generating free radicals.

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with this compound solutions.

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent experimental results Degradation of this compound stock or working solutions.1. Prepare fresh solutions before each experiment.2. Validate the stability of your solutions under your specific experimental conditions using a stability-indicating assay (see Experimental Protocols).3. Aliquot stock solutions to minimize freeze-thaw cycles.
Loss of antioxidant activity Oxidation or other forms of degradation of this compound.1. Store solutions under an inert atmosphere.2. Consider adding a co-antioxidant (e.g., ascorbic acid, BHT), but first verify its compatibility and lack of interference with your assay.3. Protect solutions from light at all times.
Color change in the solution Degradation of this compound, potentially due to oxidation or pH changes.1. Measure the pH of the solution. Adjust to a more acidic or neutral pH if necessary.2. Discard the solution and prepare a fresh batch, ensuring proper storage conditions.3. Analyze the solution using HPLC or UV-Vis spectroscopy to identify potential degradation products.
Precipitate formation Poor solubility or degradation leading to insoluble products.1. Ensure the solvent is appropriate for the desired concentration.2. If the solution has been stored at low temperatures, allow it to come to room temperature and vortex to see if the precipitate redissolves.3. Filter the solution before use if redissolving is not possible, but be aware that the concentration of the active compound may be reduced.

Quantitative Data on Flavonoid Stability

The following tables summarize the degradation kinetics of Fisetin (the parent compound of this compound) under various conditions. This data can serve as a valuable reference for predicting the stability of this compound solutions.

Table 1: Effect of pH on the Degradation Rate Constant (k) of Fisetin at 37°C

pHDegradation Rate Constant (k) (h⁻¹)
6.08.30 x 10⁻³
6.53.58 x 10⁻²
7.09.77 x 10⁻²
7.52.02 x 10⁻¹

Data adapted from Wang, J., & Zhao, X. (2016). Degradation kinetics of fisetin and quercetin in solutions affected by medium pH, temperature and co-existed proteins. Journal of the Serbian Chemical Society.[2]

Table 2: Effect of Temperature on the Degradation Rate Constant (k) of Fisetin at pH 6.5

Temperature (°C)Degradation Rate Constant (k) (h⁻¹)
373.58 x 10⁻²
501.24 x 10⁻¹
654.90 x 10⁻¹

Data adapted from Wang, J., & Zhao, X. (2016). Degradation kinetics of fisetin and quercetin in solutions affected by medium pH, temperature and co-existed proteins. Journal of the Serbian Chemical Society.[2]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method for this compound

This protocol outlines a High-Performance Liquid Chromatography (HPLC) method with UV detection to quantify this compound and monitor its degradation.

1. Materials and Reagents:

  • This compound standard

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid or phosphoric acid

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

2. Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD)

3. Chromatographic Conditions (Example):

  • Mobile Phase: A gradient of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile with 0.1% formic acid).

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 40% A, 60% B

    • 25-30 min: Hold at 40% A, 60% B

    • 30-31 min: Linear gradient back to 95% A, 5% B

    • 31-40 min: Re-equilibration at 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Monitor at the wavelength of maximum absorbance for this compound (determine by running a UV scan of a standard solution).

  • Injection Volume: 10 µL

4. Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration.

  • Prepare a series of calibration standards by diluting the stock solution.

  • Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration).

  • Prepare your this compound solutions for stability testing and store them under the desired conditions.

  • At specified time points, withdraw an aliquot of each test solution, dilute if necessary, and inject it into the HPLC system.

  • Quantify the concentration of this compound in your samples by comparing the peak area to the standard curve.

  • Monitor for the appearance of new peaks, which may indicate degradation products.

Protocol 2: Accelerated Stability Testing (Forced Degradation)

This protocol describes how to perform forced degradation studies to rapidly assess the stability of this compound solutions under various stress conditions.

1. Stress Conditions:

  • Acid Hydrolysis: Add 0.1 M HCl to the this compound solution and incubate at a controlled temperature (e.g., 60°C).

  • Base Hydrolysis: Add 0.1 M NaOH to the this compound solution and incubate at a controlled temperature (e.g., 60°C).

  • Oxidation: Add a low concentration of hydrogen peroxide (e.g., 3%) to the this compound solution and incubate at room temperature.

  • Thermal Degradation: Incubate the this compound solution at an elevated temperature (e.g., 70°C) in a temperature-controlled oven.

  • Photodegradation: Expose the this compound solution to a light source that provides both UV and visible light (e.g., in a photostability chamber).

2. Procedure:

  • Prepare multiple aliquots of your this compound solution.

  • Expose each aliquot to one of the stress conditions described above.

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from each condition.

  • Neutralize the acid and base-stressed samples before analysis.

  • Analyze all samples using the stability-indicating HPLC-UV method (Protocol 1).

  • Calculate the percentage of this compound remaining at each time point for each stress condition.

Visualizations

Degradation_Pathway cluster_stress Stress Factors This compound This compound Degradation_Products Degradation_Products This compound->Degradation_Products Degradation Loss_of_Activity Loss_of_Activity Degradation_Products->Loss_of_Activity Leads to Light Light Light->this compound Heat Heat Heat->this compound Oxygen Oxygen Oxygen->this compound Alkaline_pH Alkaline pH Alkaline_pH->this compound

Caption: Factors leading to the degradation of this compound and loss of activity.

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation Prep_Solution Prepare this compound Solution Stress_Conditions Apply Stress Conditions (Heat, Light, pH, Oxidant) Prep_Solution->Stress_Conditions Sampling Sample at Time Points Stress_Conditions->Sampling HPLC_Analysis HPLC-UV Analysis Sampling->HPLC_Analysis Quantification Quantify this compound & Degradation Products HPLC_Analysis->Quantification Kinetics Determine Degradation Kinetics Quantification->Kinetics Shelf_Life Estimate Shelf-Life Kinetics->Shelf_Life

Caption: Workflow for assessing the stability of this compound solutions.

Troubleshooting_Tree Start Inconsistent Results? Check_Storage Check Storage Conditions (Temp, Light, Atmosphere) Start->Check_Storage Yes Check_pH Check Solution pH Check_Storage->Check_pH Prep_Fresh Prepare Fresh Solution Check_pH->Prep_Fresh Aliquot Aliquot Stock Solutions Prep_Fresh->Aliquot Validate_Stability Perform Stability Validation Aliquot->Validate_Stability

Caption: Decision tree for troubleshooting inconsistent experimental results.

References

Technical Support Center: Quantification of Geraldol Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of Geraldol and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical method for quantifying this compound and its primary metabolites (G-M1 and G-M2)?

A1: The recommended method for the sensitive and selective quantification of this compound and its metabolites is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high specificity and sensitivity, which are crucial for accurately measuring low concentrations of metabolites in complex biological matrices such as plasma, urine, and tissue homogenates.

Q2: What are the most common biological matrices for studying this compound metabolism?

A2: The most common biological matrices for studying this compound metabolism are plasma, urine, and liver microsomes. Plasma is typically used for pharmacokinetic studies, urine for assessing excretion pathways, and liver microsomes for in vitro metabolic stability assays.

Q3: What are the typical challenges encountered when developing an LC-MS/MS method for this compound metabolites?

A3: Common challenges include:

  • Matrix effects, such as ion suppression or enhancement, from endogenous components in the biological sample.

  • Poor chromatographic peak shape and resolution.

  • Low recovery during sample preparation.

  • In-source fragmentation or instability of the metabolites.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental workflow for quantifying this compound metabolites.

Issue 1: Poor Peak Shape or Tailing in LC-MS/MS Analysis

  • Question: My chromatogram shows significant peak tailing for G-M1. What are the potential causes and solutions?

  • Answer: Peak tailing for G-M1 can be caused by several factors. Firstly, ensure that the mobile phase pH is appropriate for the analyte's pKa to maintain a consistent ionization state. Secondly, consider secondary interactions with the stationary phase; adding a small amount of a competing agent, like a volatile amine or acid, to the mobile phase can mitigate this. Finally, check for column degradation or contamination, which may require column washing or replacement.

Issue 2: High Variability in Quantitative Results

  • Question: I am observing high variability between replicate injections of the same sample. What could be the cause?

  • Answer: High variability can stem from issues in sample preparation or the analytical instrument. Ensure consistent and precise execution of the sample extraction protocol. Check the autosampler for proper injection volume and ensure there are no air bubbles in the syringe. Instability of the analyte in the processed sample can also be a factor; consider keeping the samples cooled in the autosampler.

Issue 3: Suspected Ion Suppression

  • Question: I suspect ion suppression is affecting the quantification of G-M2, leading to lower than expected concentrations. How can I confirm and mitigate this?

  • Answer: To confirm ion suppression, perform a post-column infusion experiment. Infuse a constant flow of a G-M2 standard into the mass spectrometer while injecting an extracted blank matrix sample. A dip in the baseline signal at the retention time of G-M2 indicates ion suppression. To mitigate this, improve the sample cleanup procedure (e.g., using solid-phase extraction), optimize the chromatography to separate G-M2 from the interfering matrix components, or use a stable isotope-labeled internal standard.

Experimental Protocols

Protocol 1: Quantification of this compound and its Metabolites in Human Plasma by LC-MS/MS

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of human plasma, add 10 µL of internal standard working solution (this compound-d4).

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Conditions:

    • LC System: Standard HPLC or UHPLC system.

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • MS System: Triple quadrupole mass spectrometer.

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound, G-M1, G-M2, and the internal standard.

Quantitative Data Summary

Table 1: Linearity and Sensitivity of the LC-MS/MS Method

AnalyteCalibration Range (ng/mL)LLOQ (ng/mL)
This compound1 - 10001> 0.995
G-M10.5 - 5000.5> 0.995
G-M20.5 - 5000.5> 0.995

Table 2: Accuracy and Precision of Quality Control Samples

AnalyteQC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
This compoundLow32.9598.34.5
Mid100102.1102.13.2
High800790.598.82.8
G-M1Low1.51.4898.75.1
Mid5051.5103.03.8
High400395.298.83.1
G-M2Low1.51.53102.05.5
Mid5048.997.84.2
High400408.1102.03.5

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute injection Injection reconstitute->injection lc_sep LC Separation injection->lc_sep ms_detect MS/MS Detection lc_sep->ms_detect integration Peak Integration ms_detect->integration calibration Calibration Curve integration->calibration quant Quantification calibration->quant

Caption: Experimental workflow for this compound metabolite quantification.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Poor Chromatographic Peak? ph Incorrect Mobile Phase pH start->ph Yes secondary Secondary Interactions start->secondary Yes column Column Degradation start->column Yes adjust_ph Adjust pH ph->adjust_ph add_additive Add Mobile Phase Additive secondary->add_additive wash_replace Wash or Replace Column column->wash_replace end Peak Shape Improved adjust_ph->end add_additive->end wash_replace->end

Caption: Troubleshooting logic for poor chromatographic peaks.

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound cyp CYP Enzymes (e.g., CYP3A4) This compound->cyp gm1 G-M1 (Hydroxylated) cyp->gm1 gm2 G-M2 (N-dealkylated) cyp->gm2 ugt UGT Enzymes gm1->ugt excretion Excretion gm2->excretion gm1_gluc G-M1-Glucuronide ugt->gm1_gluc gm1_gluc->excretion

Caption: Postulated metabolic pathway of this compound.

Technical Support Center: Addressing Inconsistencies in Geraldol Experimental Results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Geraldol-related research. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies observed during in-vitro and in-vivo experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: We are observing high variability in the anti-proliferative effects of this compound between different batches of experiments. What could be the cause?

A1: High variability is a common issue in cell-based assays and can stem from several factors. One key aspect to consider with this compound is its relationship with its parent compound, Fisetin. This compound is a primary metabolite of Fisetin.[1][2][3][4] If you are administering Fisetin to cell cultures or in-vivo models expecting to study the effects of this compound, inconsistencies in metabolic conversion rates can lead to variable outcomes. We recommend direct administration of this compound for more consistent results.

Furthermore, general cell culture practices significantly impact reproducibility. Ensure consistent cell passage numbers, as cell lines can undergo phenotypic and genotypic changes over time, altering their response to treatment.[5] Other factors include inconsistent cell seeding density, pipette calibration, and reagent stability.[5]

Q2: We are using Fisetin in our experiments and see lower than expected activity. Could this be related to this compound?

A2: Yes, this is a strong possibility. Fisetin is rapidly metabolized into this compound in vivo.[3][6] Pharmacokinetic studies in mice have shown that after oral administration of Fisetin, the maximum concentration (Cmax) and the area under the curve (AUC) for this compound were higher than those for Fisetin itself, indicating that this compound is the dominant circulating metabolite.[3][6] In some studies, this compound has been found to be more cytotoxic to tumor cells and a more potent inhibitor of endothelial cell migration and proliferation than Fisetin.[4] Therefore, the therapeutic effects observed after Fisetin administration may be largely attributable to this compound.

Q3: Are there known molecular targets of this compound that could explain inconsistencies across different cell lines?

A3: Yes, the expression levels of this compound's molecular targets can vary significantly between cell lines, leading to different experimental outcomes. This compound, similar to its parent compound Fisetin, has been shown to impact several signaling pathways. One of the key mechanisms is the inhibition of the MAPK/ERK pathway, which in turn leads to reduced rRNA synthesis.[1] Cell lines with varying basal levels of MAPK/ERK activity may therefore respond differently to this compound treatment. Additionally, this compound has been identified as a selective, non-competitive inhibitor of the cytochrome P450 enzyme CYP2C8.[7] The expression and activity of CYP2C8 can differ between cell types, potentially influencing experimental results.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values for Cell Viability Assays

Symptoms:

  • Wide range of IC50 values for this compound across replicate experiments.

  • Poor dose-response curve reproducibility.

Possible Cause Troubleshooting Step Recommended Action
Inconsistent Cell Health and Passage Number Standardize cell culture conditions.Use cells within a narrow passage number range. Regularly test for mycoplasma contamination. Ensure cells are in the logarithmic growth phase at the time of seeding.[5]
Edge Effects in Microplates Optimize plate layout.Avoid using the outer wells of the microplate for experimental samples. Fill perimeter wells with sterile media or PBS to create a humidity barrier.[5]
Variability in Compound Preparation Standardize compound dilution and storage.Prepare fresh stock solutions of this compound regularly. Use calibrated pipettes and ensure thorough mixing before adding to cells. Store aliquots at -80°C to avoid repeated freeze-thaw cycles.
Metabolic Conversion from Fisetin Use the active metabolite directly.If the starting compound is Fisetin, consider that the conversion to this compound can be variable. For consistency, use purified this compound in your experiments.
Issue 2: Discrepancies Between In-Vitro and In-Vivo Results

Symptoms:

  • Potent anti-cancer effects observed in cell culture, but weaker or variable efficacy in animal models.

Possible Cause Troubleshooting Step Recommended Action
Pharmacokinetics and Bioavailability Characterize the pharmacokinetic profile.This compound is a metabolite of Fisetin, and its bioavailability can be influenced by the route of administration and formulation.[3][8] When administering Fisetin, be aware that its conversion to this compound is rapid and extensive.[3][6] The absolute bioavailability of Fisetin itself can be low.[3]
CYP2C8 Inhibition Assess potential drug-drug interactions.This compound is a non-competitive inhibitor of CYP2C8.[7] If co-administering other therapeutic agents, consider the possibility of metabolic drug-drug interactions that could alter the efficacy or toxicity of either compound.
Tumor Microenvironment Consider the complexity of the in-vivo setting.The tumor microenvironment can influence drug efficacy. Factors not present in 2D cell culture, such as hypoxia, nutrient gradients, and interactions with stromal and immune cells, can impact the response to this compound.

Experimental Protocols

Protocol 1: Standard Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the various concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: CYP2C8 Inhibition Assay using Human Liver Microsomes
  • Reagent Preparation: Prepare a reaction mixture containing human liver microsomes, a CYP2C8 substrate (e.g., paclitaxel), and NADPH in a suitable buffer.

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture. Include a positive control inhibitor and a no-inhibitor control.

  • Incubation: Pre-incubate the mixture to allow for inhibitor binding, then initiate the reaction by adding the NADPH. Incubate at 37°C for a specified time.

  • Reaction Termination: Stop the reaction by adding a quenching solution (e.g., acetonitrile).

  • Metabolite Quantification: Centrifuge the samples and analyze the supernatant using LC-MS/MS to quantify the formation of the paclitaxel metabolite.

  • Data Analysis: Calculate the rate of metabolite formation at each this compound concentration and determine the IC50 and Ki values.[7]

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_culture Cell Culture (Consistent Passage) seeding Cell Seeding (Optimal Density) cell_culture->seeding geraldol_prep This compound Preparation (Fresh Aliquots) treatment Treatment (Dose-Response) geraldol_prep->treatment seeding->treatment incubation Incubation treatment->incubation readout Assay Readout (e.g., MTT) incubation->readout data_analysis Data Analysis (IC50 Calculation) readout->data_analysis results Results data_analysis->results

Caption: A generalized workflow for a cell-based assay with this compound.

signaling_pathway This compound This compound MAPK_Pathway MAPK/ERK Pathway This compound->MAPK_Pathway inhibits rRNA_Synthesis rRNA Synthesis MAPK_Pathway->rRNA_Synthesis promotes Cell_Proliferation Cell Proliferation rRNA_Synthesis->Cell_Proliferation required for logical_relationship Fisetin Fisetin Administration Metabolism Rapid In-Vivo Metabolism Fisetin->Metabolism This compound This compound (Active Metabolite) Metabolism->this compound Observed_Effect Observed Biological Effect This compound->Observed_Effect

References

optimizing incubation times for Geraldol treatment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues encountered when working with Geraldol.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] By binding to the ATP-binding site of the enzyme, it blocks the autophosphorylation of EGFR and its downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[2][3][4] This inhibition leads to reduced cell proliferation and the induction of apoptosis in cancer cells that are dependent on EGFR signaling for their growth and survival.[2][3][4]

Q2: In which cancer types or cell lines is this compound expected to be most effective?

A2: this compound is particularly effective in non-small cell lung cancer (NSCLC) and other solid tumors that harbor activating mutations in the EGFR gene.[4] These mutations, most commonly deletions in exon 19 and the L858R point mutation in exon 21, lead to a constitutively active EGFR, making the cancer cells highly dependent on this pathway.[4] Its efficacy can vary significantly between cell lines based on their EGFR mutation status.

Q3: What is a recommended starting concentration and incubation time for a cell viability assay?

A3: For initial cell viability assays (e.g., MTT), a common starting point for incubation time is 48 to 72 hours. The optimal concentration is highly cell-line dependent. It is recommended to perform a dose-response experiment with a wide range of concentrations (e.g., 0.01 µM to 10 µM) to determine the IC50 value for your specific cell line.[2]

Q4: How should I prepare and store this compound?

A4: this compound is typically supplied as a powder. For a 10 mM stock solution, you can reconstitute 10 mg in 2.24 ml of DMSO. It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C. Working solutions should be freshly prepared by diluting the stock in cell culture medium.

Optimizing Incubation Times

Optimizing the incubation time for this compound treatment is critical for obtaining accurate and reproducible results. The ideal duration depends on the specific experimental endpoint.

  • For Cell Viability/Proliferation Assays (e.g., MTT, SRB): Longer incubation times are generally required to observe significant effects on cell numbers. A time-course experiment is highly recommended.

    • Recommendation: Test incubation times of 24, 48, and 72 hours. This will help you identify the time point at which the maximal effect is observed before secondary effects, such as the emergence of resistant cells, may occur.

  • For Apoptosis Assays (e.g., Annexin V staining, Caspase activity): The induction of apoptosis is often an earlier event than the overall reduction in cell viability.

    • Recommendation: Perform a time-course experiment with shorter time points, such as 6, 12, 24, and 48 hours, to capture the peak of apoptotic activity.[5][6][7][8]

  • For Phosphorylation Assays (e.g., Western Blot for p-EGFR): The inhibition of EGFR autophosphorylation is a rapid event.

    • Recommendation: Short incubation times are sufficient. Pre-treatment with this compound for 30 minutes to 2 hours before cell lysis is typically adequate to observe a significant decrease in EGFR phosphorylation.[1]

Troubleshooting Guides

Issue 1: Inconsistent IC50 values between experiments.
  • Question: I am getting variable IC50 values for this compound in my cell viability assays. What could be the reason?

  • Answer:

    • Cell Density and Confluency: Ensure that you are seeding the same number of cells for each experiment and that the cells are in the logarithmic growth phase. Overly confluent or sparse cultures can respond differently to treatment.

    • Reagent Stability: Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Avoid multiple freeze-thaw cycles of the stock solution by storing it in small aliquots at -80°C.

    • Cell Line Integrity: Use cells within a consistent and low passage number range. It is also good practice to periodically perform cell line authentication to ensure you are working with the correct cells.

Issue 2: No or weak inhibition of downstream signaling (e.g., p-AKT, p-ERK) in an EGFR-positive cell line.
  • Question: I am not seeing the expected decrease in the phosphorylation of AKT or ERK after this compound treatment in my Western blot, even though the cells express EGFR. Why might this be happening?

  • Answer:

    • Resistance Mutations: The cell line may harbor a resistance mutation in EGFR, such as the T790M "gatekeeper" mutation, which can reduce the binding affinity of this compound.[9][10] It is advisable to sequence the EGFR gene in your cell line to check for such mutations.

    • Drug Inactivity: To rule out issues with the compound itself, test its activity in a well-characterized, sensitive cell line as a positive control.

    • Constitutive Downstream Activation: The signaling pathway may be constitutively activated downstream of EGFR due to mutations in other key signaling molecules like KRAS or PIK3CA. Analyze the mutational status of these genes in your cell line.

Issue 3: High levels of cell death in EGFR-negative control cells.
  • Question: My EGFR-negative control cell line is also showing significant cell death upon treatment with this compound. Is this expected?

  • Answer: This is a strong indicator of off-target effects. While this compound is a selective EGFR inhibitor, at higher concentrations, it may inhibit other kinases due to the conserved nature of the ATP-binding pocket.

    • Perform a Dose-Response: Determine the IC50 value in both your EGFR-positive and EGFR-negative cell lines. A large difference in IC50 values would suggest on-target toxicity in the EGFR-positive line.

    • Consult Kinase Profiling Data: If available, review broad kinase profiling data for this compound to identify potential off-target kinases that might be responsible for the observed cytotoxicity.

    • Consider a More Selective Inhibitor: If off-target effects are confounding your results, you may need to use a more selective EGFR inhibitor for your experiments.

Data Presentation

Table 1: this compound (Gefitinib) IC50 Values in Various Cancer Cell Lines

Cell LineCancer TypeEGFR Mutation StatusIC50 Value (nM)Assay Type
HCC827Non-Small Cell Lung CancerExon 19 Deletion13.06MTT
PC-9Non-Small Cell Lung CancerExon 19 Deletion77.26MTT
H3255Non-Small Cell Lung CancerL858R3MTT
H1975Non-Small Cell Lung CancerL858R, T790M> 4000MTT
A549Non-Small Cell Lung CancerWild-Type~10,000MTT
Calu-3Non-Small Cell Lung CancerWild-Type780MTT
A431Epidermoid CarcinomaWild-Type (Amplified)15MTT
MCF10ABreast (Non-transformed)Wild-Type20Monolayer Growth

Note: IC50 values can vary depending on experimental conditions such as cell seeding density, incubation time, and specific assay protocol.[3][11][12][13]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is adapted from standard procedures for determining cell viability.[2][14][15]

  • Cell Seeding:

    • Harvest cells that are in the logarithmic growth phase.

    • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. A common solvent for the stock solution is DMSO, and the final concentration in the medium should be kept below 0.1%.

    • Remove the overnight medium from the cells and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle-only control.

  • Incubation:

    • Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition and Incubation:

    • After the treatment incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO) to each well.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the drug concentration to determine the IC50 value.

Protocol 2: Western Blot Analysis of EGFR Phosphorylation

This protocol provides a method for assessing the inhibition of EGFR phosphorylation following this compound treatment.[1][16][17]

  • Cell Culture and Treatment:

    • Seed cells (e.g., A431) in 6-well plates and grow to 70-80% confluency.

    • (Optional but recommended) Serum-starve the cells for 16-24 hours to reduce basal EGFR phosphorylation.

    • Pre-treat the cells with the desired concentrations of this compound for 1-2 hours.

    • Stimulate the cells with 100 ng/mL of EGF for 15-30 minutes at 37°C.

  • Cell Lysis:

    • Place the plates on ice and wash the cells twice with ice-cold PBS.

    • Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Transfer the supernatant (total protein extract) to a new pre-chilled tube.

    • Determine the protein concentration of each sample using a BCA protein assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples.

    • Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes.

    • Load 20-30 µg of total protein per lane onto an SDS-polyacrylamide gel.

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated EGFR (e.g., anti-p-EGFR Tyr1068 or Tyr1173) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • The membrane can be stripped and re-probed with an antibody for total EGFR and a loading control (e.g., β-actin).

Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation This compound This compound This compound->EGFR Inhibits

Caption: EGFR Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: Define Experimental Goal (e.g., IC50, Apoptosis, Pathway Inhibition) cell_culture 1. Cell Culture - Select appropriate cell line - Seed cells at optimal density start->cell_culture treatment 2. This compound Treatment - Prepare fresh serial dilutions - Treat cells and include controls cell_culture->treatment incubation 3. Incubation - Choose initial time points based on goal (e.g., 24, 48, 72h for viability; 6, 12, 24h for apoptosis; 1-2h for phosphorylation) treatment->incubation assay 4. Perform Assay - MTT for viability - Annexin V for apoptosis - Western Blot for phosphorylation incubation->assay data_analysis 5. Data Analysis - Calculate IC50, % apoptosis, or - Quantify protein band intensity assay->data_analysis optimization 6. Optimize Incubation Time - Was the effect clear? - Perform time-course experiment if needed data_analysis->optimization optimization->incubation Refine Time Points end End: Conclude and Report Results optimization->end Optimal Time Found

Caption: Experimental workflow for optimizing this compound incubation time.

Troubleshooting_Tree cluster_viability Cell Viability Issues cluster_western Western Blot Issues start Unexpected Experimental Result issue_type What is the nature of the issue? start->issue_type inconsistent_ic50 Inconsistent IC50 issue_type->inconsistent_ic50 Viability no_p_inhibition No p-EGFR inhibition issue_type->no_p_inhibition Western Blot check_cells check_cells inconsistent_ic50->check_cells Check Cell Culture - Seeding density - Passage number - Cell line authentication check_reagents check_reagents inconsistent_ic50->check_reagents Check Reagents - Fresh drug dilutions - Stock solution storage no_effect No effect on viability check_resistance check_resistance no_effect->check_resistance Check for Resistance - EGFR T790M mutation - Downstream mutations (KRAS, PI3K) positive_control positive_control no_effect->positive_control Use a sensitive positive control cell line off_target_death Death in EGFR-negative cells dose_response dose_response off_target_death->dose_response Perform dose-response in EGFR+ and EGFR- cells kinase_profile kinase_profile off_target_death->kinase_profile Consult kinase selectivity profile no_p_inhibition->check_reagents no_p_inhibition->check_resistance short_incubation short_incubation no_p_inhibition->short_incubation Ensure short incubation (1-2 hours) high_background High background optimize_blocking optimize_blocking high_background->optimize_blocking Optimize Blocking - Use 5% BSA - Increase blocking time antibody_titration antibody_titration high_background->antibody_titration Titrate primary and secondary antibodies

Caption: Troubleshooting decision tree for this compound experiments.

References

Technical Support Center: Troubleshooting Matrix Effects in Geraldol Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects in the quantification of Geraldol.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound quantification?

A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte, such as this compound, by co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue extracts).[1] This interference can lead to inaccurate and imprecise quantification, compromising the reliability of your results.[2] Specifically, you might observe lower or higher peak areas for this compound in your biological samples compared to a clean standard solution of the same concentration.

Q2: I'm observing inconsistent peak areas for this compound in my plasma samples. How can I confirm if this is due to matrix effects?

A2: A classic sign of matrix effects is variability in analyte response between samples. To confirm this, two common qualitative and quantitative methods can be employed:

  • Post-Column Infusion: This qualitative technique helps visualize regions of ion suppression or enhancement across your chromatographic run.[1]

  • Post-Extraction Spike Analysis: This quantitative method directly measures the extent of the matrix effect by comparing the signal of an analyte spiked into a blank matrix extract to the signal of the same analyte in a neat solvent.[1]

Q3: What are the most effective strategies to minimize or eliminate matrix effects in this compound analysis?

A3: A multi-pronged approach is often the most effective. Key strategies include:

  • Optimized Sample Preparation: Employing techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can effectively remove interfering matrix components before LC-MS/MS analysis.[3]

  • Chromatographic Separation: Modifying your LC method to better separate this compound from co-eluting matrix components is a crucial step. This can involve adjusting the gradient, changing the mobile phase composition, or trying a different column chemistry.

  • Use of an Internal Standard (IS): A stable isotope-labeled (SIL) internal standard of this compound is the gold standard for compensating for matrix effects. Since the SIL-IS has nearly identical physicochemical properties to this compound, it will be affected by the matrix in the same way, allowing for accurate correction.[4]

  • Matrix-Matched Calibration: Preparing your calibration standards in the same biological matrix as your samples can help to compensate for consistent matrix effects.

Q4: Are there any specific challenges related to flavonoid quantification, like this compound, that I should be aware of?

A4: Yes, flavonoids as a class can be prone to matrix effects. A study on the LC-MS/MS determination of several bioflavonoids in food samples found negative matrix effects, indicating ion suppression, ranging from -0.5% to -44%.[5] This highlights the importance of carefully validating your method for matrix effects when quantifying this compound.

Troubleshooting Guides

Problem: Low or Inconsistent this compound Signal in Biological Samples

Possible Cause: Ion suppression due to co-eluting matrix components.

Troubleshooting Steps:

  • Assess Matrix Effect:

    • Perform a post-column infusion experiment to identify the retention time windows where ion suppression occurs.

    • Quantify the matrix effect using a post-extraction spike experiment.

  • Improve Sample Preparation:

    • If currently using protein precipitation, consider switching to a more selective technique like SPE or LLE to better remove interfering phospholipids and other matrix components.

  • Optimize Chromatography:

    • Adjust the LC gradient to achieve better separation between this compound and the regions of ion suppression identified in the post-column infusion experiment.

    • Experiment with a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) to alter selectivity.

  • Implement an Internal Standard:

    • If not already in use, incorporate a stable isotope-labeled internal standard for this compound to correct for signal variability.

Problem: High Variability in Quantification Results Between Different Sample Lots

Possible Cause: Lot-to-lot differences in the biological matrix are causing variable matrix effects.

Troubleshooting Steps:

  • Evaluate Matrix Effect Across Lots:

    • Perform the post-extraction spike experiment using blank matrix from at least six different lots to assess the variability of the matrix effect.

  • Robust Sample Preparation:

    • Ensure your sample preparation method is robust and provides consistent cleanup across different matrix lots. SPE is often more reproducible than LLE or protein precipitation.

  • Utilize a Stable Isotope-Labeled Internal Standard:

    • This is the most effective way to compensate for lot-to-lot variability in matrix effects.

Quantitative Data Summary

The following table summarizes data from a study on matrix effects in the quantification of various flavonoids, which can serve as a reference for the potential impact on this compound analysis.

FlavonoidMatrixMatrix Effect (%)
RutinRed Onion-15.2
QuercetinRed Onion-22.5
HesperidinOrange Peel-5.8
HesperetinOrange Peel-8.3
KaempferolHoney-44.0
Data adapted from a study on bioflavonoids in food samples, indicating ion suppression.[5] A negative value represents the percentage of signal suppression.

Experimental Protocols

Protocol 1: Post-Column Infusion for Qualitative Assessment of Matrix Effects

Objective: To identify regions in the chromatogram where co-eluting matrix components suppress or enhance the ionization of this compound.

Methodology:

  • Prepare a standard solution of this compound in a suitable solvent at a concentration that provides a stable and mid-range signal on your LC-MS/MS system.

  • Set up a post-column infusion system by introducing the this compound standard solution at a constant flow rate into the LC eluent stream between the analytical column and the mass spectrometer's ion source using a T-fitting and a syringe pump.

  • Inject a blank, extracted matrix sample (e.g., plasma from an untreated subject) onto the LC column.

  • Acquire data in MRM mode for this compound while the blank matrix is being chromatographed.

  • Monitor the this compound signal intensity over the entire chromatographic run. Any deviation (dip or rise) from the stable baseline signal indicates a region of ion suppression or enhancement, respectively.

Protocol 2: Post-Extraction Spike for Quantitative Assessment of Matrix Effects

Objective: To quantify the degree of ion suppression or enhancement for this compound in a specific biological matrix.

Methodology:

  • Prepare two sets of samples:

    • Set A (Neat Solution): Spike a known amount of this compound standard into a clean solvent (e.g., mobile phase).

    • Set B (Post-Spiked Matrix): Extract a blank biological matrix sample using your established protocol. Then, spike the same known amount of this compound standard into the final extracted matrix.

  • Analyze both sets of samples by LC-MS/MS.

  • Calculate the matrix effect using the following formula: Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value of 100% indicates no matrix effect.

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

Visualizations

MatrixEffect_Workflow cluster_problem Problem Identification cluster_assessment Matrix Effect Assessment cluster_mitigation Mitigation Strategies cluster_solution Solution Problem Inconsistent this compound Signal in Biological Samples Qualitative Qualitative Assessment (Post-Column Infusion) Problem->Qualitative Identify Suppression /Enhancement Zones Quantitative Quantitative Assessment (Post-Extraction Spike) Problem->Quantitative Quantify Signal Suppression/Enhancement SamplePrep Optimize Sample Preparation (SPE, LLE) Quantitative->SamplePrep Chroma Optimize Chromatography Quantitative->Chroma IS Use Stable Isotope-Labeled Internal Standard Quantitative->IS Cal Matrix-Matched Calibration Quantitative->Cal Solution Accurate & Precise This compound Quantification SamplePrep->Solution Chroma->Solution IS->Solution Cal->Solution

Caption: Workflow for troubleshooting matrix effects in this compound quantification.

PostColumnInfusion cluster_LC LC System cluster_Infusion Infusion System LC_Column LC Column T_Fitting T-Fitting LC_Column->T_Fitting Blank_Matrix Inject Blank Matrix Extract Blank_Matrix->LC_Column Syringe_Pump Syringe Pump with This compound Standard Syringe_Pump->T_Fitting MS_Detector Mass Spectrometer T_Fitting->MS_Detector

Caption: Experimental setup for Post-Column Infusion analysis.

References

Validation & Comparative

Unveiling the Anti-Proliferative Potential of Geraldol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Geraldol, a methoxylated metabolite of the dietary flavonoid fisetin, is emerging as a potent anti-proliferative agent with significant potential in cancer research. This guide provides an objective comparison of this compound's performance against its parent compound, Fisetin, and other flavonoids, supported by available experimental data. Detailed methodologies for key experiments are outlined to facilitate the replication and further investigation of its anti-cancer properties.

Superior Cytotoxicity of this compound

In vitro studies have demonstrated that this compound exhibits greater cytotoxicity towards tumor cells compared to Fisetin.[1][2] This enhanced activity is a crucial factor for its potential as a therapeutic agent. Furthermore, this compound has been shown to inhibit the migration and proliferation of endothelial cells, suggesting a dual role in curbing cancer progression by directly targeting tumor cells and inhibiting the formation of new blood vessels (anti-angiogenic effect) that tumors need to grow.[1][2]

While comprehensive IC50 data for this compound across a wide range of cancer cell lines is still emerging in the scientific literature, its superior performance to Fisetin in preliminary studies warrants further investigation. For comparative purposes, the table below presents known IC50 values for Fisetin against various cancer cell lines.

Comparative Anti-Proliferative Activity (IC50 Values)

CompoundCancer Cell LineIC50 (µM)Reference
FisetinLewis Lung Carcinoma> this compound[1][2]
FisetinHead and Neck Cancer (SCC-9)38.85[3]
FisetinHead and Neck Cancer (SCC-25)62.34[3]
FisetinHead and Neck Cancer (A-253)49.21[3]

Note: Lower IC50 values indicate greater potency.

Unraveling the Mechanism of Action: Signaling Pathways

The anti-proliferative effects of flavonoids are often attributed to their ability to modulate key signaling pathways involved in cell growth, survival, and angiogenesis. While the specific pathways targeted by this compound are an active area of research, insights can be drawn from its parent compound, Fisetin, and related flavonoids.

Key Signaling Pathways Implicated in the Anti-Angiogenic and Anti-Proliferative Effects of Flavonoids:

  • VEGF/VEGFR-2 Signaling: This pathway is a critical regulator of angiogenesis. Studies on compounds structurally similar to this compound, like Geraniol, have shown that inhibition of this pathway leads to reduced endothelial cell migration and proliferation.[4][5] This is achieved by downregulating the expression of Proliferating Cell Nuclear Antigen (PCNA) and upregulating cleaved caspase-3, an indicator of apoptosis.[4]

  • PI3K/Akt/mTOR Pathway: This pathway is central to cell survival, proliferation, and growth. Flavonoids are known to inhibit this pathway, leading to the suppression of tumor growth.

  • MAPK (ERK) Pathway: The Mitogen-Activated Protein Kinase pathway, particularly the ERK signaling cascade, is another crucial regulator of cell proliferation and survival. Inhibition of this pathway is a common mechanism for the anti-cancer effects of flavonoids.[4]

The diagram below illustrates the potential signaling pathways that may be targeted by this compound to exert its anti-proliferative and anti-angiogenic effects.

Geraldol_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound VEGFR2 VEGFR-2 This compound->VEGFR2 Inhibits Apoptosis Apoptosis (Caspase-3) This compound->Apoptosis Induces Angiogenesis Angiogenesis This compound->Angiogenesis Inhibits PI3K PI3K VEGFR2->PI3K ERK ERK VEGFR2->ERK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation (PCNA) mTOR->Proliferation Inhibits ERK->Proliferation Inhibits

Caption: Potential signaling pathways modulated by this compound.

Experimental Protocols

To facilitate further research, detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Experimental Workflow:

MTT_Assay_Workflow start Seed Cells in 96-well plate treat Treat with This compound start->treat incubate1 Incubate (e.g., 24-72h) treat->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate (2-4h) add_mtt->incubate2 solubilize Add Solubilization Solution (e.g., DMSO) incubate2->solubilize read Measure Absorbance (570 nm) solubilize->read

Caption: Workflow for a typical MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (and comparative compounds like Fisetin). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours.

  • Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effect of this compound on the expression and phosphorylation status of proteins in key signaling pathways.

Experimental Workflow:

Western_Blot_Workflow start Treat Cells with This compound lyse Lyse Cells & Quantify Protein start->lyse sds_page SDS-PAGE lyse->sds_page transfer Transfer to Membrane sds_page->transfer block Blocking transfer->block primary_ab Incubate with Primary Antibody block->primary_ab secondary_ab Incubate with Secondary Antibody primary_ab->secondary_ab detect Detection secondary_ab->detect

Caption: General workflow for Western blot analysis.

Detailed Protocol:

  • Cell Treatment and Lysis: Treat cancer cells with this compound for a specified time, then lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-Akt, total Akt, p-ERK, total ERK, PCNA, cleaved Caspase-3).

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Analysis: Analyze the band intensities to determine the relative protein expression levels.

References

Geraldol vs. Other Flavonoids: A Comparative Guide for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis of Anti-Cancer Efficacy and Mechanisms

Flavonoids, a diverse group of plant-derived polyphenolic compounds, have garnered significant attention in oncology for their potential as chemopreventive and therapeutic agents.[1][2][3] Their multi-targeted approach, which includes inducing apoptosis, arresting the cell cycle, and inhibiting key signaling pathways, makes them a compelling area of study.[1][2][4] Among these, Geraldol, an active metabolite of the flavonol Fisetin, has shown promise.[5][6] This guide provides a comparative analysis of this compound and other prominent flavonoids—Quercetin, Apigenin, and Luteolin—focusing on their anti-cancer properties, supported by experimental data and detailed protocols for researchers.

Comparative Efficacy in Cancer Cell Lines

The anti-proliferative activity of flavonoids is a critical measure of their potential as anti-cancer agents. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates greater potency.

The table below summarizes the IC50 values for this compound's parent compound, Fisetin, and other selected flavonoids across various cancer cell lines. While direct comparative studies on this compound are emerging, data from Fisetin provides a strong indication of its potential efficacy, as this compound itself has been shown to be more cytotoxic than its parent compound in some contexts.[6]

Flavonoid Cancer Cell Line Cell Type IC50 (µM) Assay Duration Reference
FisetinT24Bladder Cancer~70-90Not Specified[5]
QuercetinMCF-7Breast Cancer17.2Not Specified[7]
QuercetinMDA-MB-468Breast Cancer55Not Specified[8]
ApigeninMDA-MB-453Breast Cancer~40 (48% inhibition)Not Specified[9]
LuteolinMDA-MB-231Breast CancerDosed up to 100 µM48-72 hours[10][11]
LuteolinMCF-7Breast CancerDosed up to 100 µM48 hours[11]

Note: Data for this compound is limited; Fisetin is presented as its precursor. IC50 values can vary significantly based on experimental conditions.

Mechanisms of Action: A Look at Signaling Pathways

Flavonoids exert their anti-cancer effects by modulating a complex network of intracellular signaling pathways that govern cell proliferation, survival, and death. The PI3K/Akt/mTOR pathway, which is frequently over-activated in many cancers, is a common target.[12][13][14][15]

This compound and Fisetin: Fisetin, the precursor to this compound, has been shown to induce apoptosis and inhibit tumor growth.[5] this compound itself is a potent cytotoxic agent against tumor cells and can inhibit endothelial cell migration and proliferation, suggesting anti-angiogenic properties.[6]

Quercetin: This flavonoid is known to induce apoptosis and cell cycle arrest in various cancer cells.[16][17][18] It modulates multiple signaling pathways, including PI3K/Akt/mTOR, Wnt/β-catenin, and MAPK/ERK.[19][20] Quercetin can activate both intrinsic and extrinsic apoptotic pathways, often triggered by increased reactive oxygen species (ROS) and subsequent mitochondrial dysfunction.[18]

Apigenin: Apigenin has been shown to induce apoptosis, autophagy, and cell cycle arrest at the G2/M or G1/S phases.[1][21][22] Its anti-cancer activity is linked to the modulation of key signaling pathways such as PI3K/Akt, MAPK/ERK, and JAK/STAT.[1][2] In breast cancer cells, apigenin can reduce the expression of the HER2/neu oncoprotein.[9][23]

Luteolin: Luteolin inhibits tumor growth by inducing apoptosis and cell cycle arrest and suppressing migration and angiogenesis.[4][10] It exerts these effects by downregulating survival proteins like Akt, Bcl-2, and Bcl-xL, and upregulating pro-apoptotic proteins such as BAX and caspase-3.[4][24] The Notch and STAT3 signaling pathways are also key targets of Luteolin.[4][11][25]

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the primary signaling pathways targeted by these flavonoids.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT Akt PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Apoptosis Apoptosis (Inhibition) AKT->Apoptosis Inhibition Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Flavonoids This compound, Quercetin, Apigenin, Luteolin Flavonoids->PI3K Inhibition Flavonoids->AKT Inhibition

Caption: Flavonoid inhibition of the PI3K/Akt/mTOR signaling pathway.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathReceptor Death Receptors (e.g., FAS, DR5) Caspase8 Caspase-8 DeathReceptor->Caspase8 Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Bax Bax Bax->Mitochondrion Bcl2 Bcl-2 Bcl2->Mitochondrion Inhibits Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Flavonoids Quercetin, Apigenin, Luteolin Flavonoids->DeathReceptor Upregulation Flavonoids->Bax Upregulation Flavonoids->Bcl2 Downregulation

Caption: Flavonoid-induced apoptosis via intrinsic and extrinsic pathways.

Experimental Protocols

For researchers looking to validate or build upon these findings, detailed and consistent experimental protocols are essential.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals.[8] The intensity of the purple color is directly proportional to the number of viable cells.[8]

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 to 10,000 cells/well) and incubate overnight under standard culture conditions (e.g., 37°C, 5% CO2).[26]

  • Treatment: Treat the cells with various concentrations of the flavonoid (e.g., this compound, Quercetin) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).[16]

  • MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[26]

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[26]

  • Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[26] Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.

MTT_Workflow A 1. Seed Cells (96-well plate) B 2. Add Flavonoids (Incubate 24-72h) A->B C 3. Add MTT Reagent (Incubate 2-4h) B->C D 4. Add Solubilizer (e.g., DMSO) C->D E 5. Measure Absorbance (570 nm) D->E

Caption: Standard experimental workflow for the MTT cell viability assay.

Apoptosis Detection: Annexin V/PI Staining

The Annexin V/Propidium Iodide (PI) assay is a common flow cytometry-based method for detecting apoptosis.

Principle: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and binds to these exposed PS residues. Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[27] This dual staining allows for the differentiation of live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).[27][28]

Procedure:

  • Cell Culture and Treatment: Culture cells to the desired confluence and treat with the flavonoid of interest for the designated time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin. Wash the collected cells with cold PBS.[28]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[29]

  • Staining: Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension.[29]

  • Incubation: Incubate the cells for 10-15 minutes at room temperature in the dark.[29]

  • PI Staining & Analysis: Just before analysis, add PI to the cell suspension. Analyze the samples promptly using a flow cytometer.[27]

Conclusion

This compound, along with other well-studied flavonoids like Quercetin, Apigenin, and Luteolin, demonstrates significant anti-cancer potential through various mechanisms, primarily by inhibiting critical cell survival pathways and inducing programmed cell death. While direct comparative data for this compound is still being established, its activity as a metabolite of Fisetin suggests it is a potent compound worthy of further investigation.[6] The provided data and protocols offer a foundational guide for researchers to explore the therapeutic promise of these natural compounds in the ongoing development of novel cancer therapies. Further head-to-head studies are crucial to fully elucidate the comparative efficacy and specific molecular targets of this compound in relation to other leading flavonoids.

References

A Comparative Analysis of Geraldol and Quercetin for Therapeutic Development

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the biochemical and physiological properties of the flavonoids Geraldol and Quercetin.

This guide provides a comprehensive comparison of this compound, an active metabolite of the flavonoid fisetin, and Quercetin, a widely studied dietary flavonoid. The analysis focuses on their antioxidant, anti-inflammatory, and anticancer properties, presenting quantitative experimental data, detailed methodologies, and an exploration of the underlying signaling pathways.

Introduction

This compound (3,4',7-trihydroxy-3'-methoxyflavone) is a methoxylated metabolite of fisetin, a flavonoid found in various fruits and vegetables.[1] While less studied than its parent compound, emerging evidence suggests this compound possesses significant biological activities, including antioxidant, anti-inflammatory, and anti-angiogenic properties.[2] Quercetin (3,3',4',5,7-pentahydroxyflavone) is one of the most abundant and extensively researched dietary flavonoids, renowned for its potent antioxidant, anti-inflammatory, and anticancer effects.[3][4] This guide aims to provide a comparative framework for these two flavonoids to aid in their evaluation for potential therapeutic applications.

Quantitative Comparison of Bioactivities

The following tables summarize key quantitative data on the antioxidant, anti-inflammatory, and anticancer activities of this compound and Quercetin. It is important to note that specific quantitative data for this compound is limited in the current scientific literature. Therefore, in some instances, data from its parent compound, fisetin, is used as a proxy and is duly noted.

Table 1: Comparative Antioxidant Activity
AssayThis compound (or Fisetin as proxy) IC50Quercetin IC50Reference Compound IC50
DPPH Radical Scavenging Data not available4.60 ± 0.3 µM[5]Ascorbic Acid: 0.62 µM[6]
19.17 µg/mL[7]Ascorbic Acid: 16.26 µg/mL[7]
5.5 µM[8]
FRAP (Ferric Reducing Antioxidant Power) Data not availableData available, but not expressed as IC50
H2O2 Scavenging Data not available36.22 µg/mL[7]Ascorbic Acid: 16.26 µg/mL[7]
Table 2: Comparative Anti-inflammatory Activity
AssayThis compound (or Fisetin as proxy) IC50Quercetin IC50
Lipoxygenase (LOX) Inhibition Data not available~2 µM (Leukotriene B4 formation)[9]
4.8 µM (Soybean lipoxygenase-1)[10]
62% inhibition (15-lipoxygenase)[11]
Cyclooxygenase (COX) Inhibition Data not availableData available, but not expressed as IC50
Cytokine Inhibition (TNF-α) Data not available1 µM (LPS-stimulated RAW 264.7 macrophages)[2]
Cytokine Inhibition (IL-6) Data not available1 µM (LPS-stimulated RAW 264.7 macrophages)[2]
Table 3: Comparative Anticancer Activity (Cytotoxicity)
Cell LineThis compound IC50 (µM)Quercetin IC50 (µM)
Lewis Lung Carcinoma (LLC) More cytotoxic than Fisetin[1]Data not available
MCF-7 (Breast Cancer) Data not available17.2 (72h)[12]
73 (48h)[13]
MDA-MB-231 (Breast Cancer) Data not available85 (48h)[13]
CT-26 (Colon Carcinoma) Data not available>120 (24h), 108.3 (48h), 89.7 (72h)[1]
LNCaP (Prostate Cancer) Data not available85.2 (24h), 63.4 (48h), 44.2 (72h)[1]
MOLT-4 (Leukemia) Data not available28.7 (24h), 19.5 (48h), 11.2 (72h)[1]
Raji (Lymphoma) Data not available35.6 (24h), 23.1 (48h), 15.8 (72h)[1]
A549 (Lung Cancer) Data not available8.65 µg/mL (24h), 7.96 µg/mL (48h), 5.14 µg/mL (72h)
H69 (Lung Cancer) Data not available14.2 µg/mL (24h), 10.57 µg/mL (48h), 9.18 µg/mL (72h)
HL-60 (Leukemia) Data not available~7.7 (96h)[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays mentioned in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical. The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength.

Protocol:

  • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

  • Prepare various concentrations of the test compound (this compound or Quercetin) and a standard antioxidant (e.g., Ascorbic Acid) in a suitable solvent.

  • In a 96-well plate or cuvettes, mix a fixed volume of the DPPH solution with varying concentrations of the test compound or standard.

  • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solution at a wavelength of approximately 517 nm using a spectrophotometer.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.[5][14]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay

Principle: This colorimetric assay assesses cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[15]

Protocol:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound (this compound or Quercetin) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).[13]

  • After the incubation period, remove the treatment medium and add MTT solution (e.g., 0.5 mg/mL in serum-free medium) to each well.

  • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidified isopropanol) to each well.

  • Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.[16][17]

Lipoxygenase (LOX) Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the activity of lipoxygenase, an enzyme involved in the inflammatory pathway that catalyzes the oxidation of polyunsaturated fatty acids.

Protocol:

  • Prepare a reaction mixture containing a buffer (e.g., borate buffer, pH 9.0), the substrate (e.g., linoleic acid), and the test compound (this compound or Quercetin) at various concentrations.

  • Initiate the reaction by adding the lipoxygenase enzyme (e.g., soybean lipoxygenase).

  • Monitor the formation of the conjugated diene hydroperoxide product by measuring the increase in absorbance at 234 nm over time using a spectrophotometer.

  • Calculate the initial reaction rates for each concentration of the inhibitor.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [ (Rate_uninhibited - Rate_inhibited) / Rate_uninhibited ] * 100

  • The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathways and Mechanisms of Action

The biological effects of flavonoids are often mediated through their interaction with key cellular signaling pathways. While specific data for this compound is limited, its structural similarity to other flavonoids, particularly its parent compound fisetin, suggests potential overlap in its mechanisms of action. Quercetin has been extensively studied in this regard.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Upon exposure to oxidative stress or activators like quercetin, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, leading to their transcription.[18][19]

Nrf2_Pathway cluster_nucleus Nucleus Quercetin Quercetin Keap1_Nrf2 Keap1-Nrf2 Complex Quercetin->Keap1_Nrf2 induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection leads to

Quercetin activates the Nrf2 antioxidant pathway.
NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines and chemokines. Quercetin has been shown to inhibit the activation of the NF-κB pathway, thereby exerting its anti-inflammatory effects.[20][21]

NFkB_Pathway cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Inflammatory_Stimuli->IKK activates Quercetin Quercetin Quercetin->IKK inhibits IkB IκB IKK->IkB phosphorylates NFkB_IkB NF-κB-IκB Complex IkB->NFkB_IkB degrades NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to NFkB_IkB->NFkB releases Inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) Inflammation Inflammation Inflammatory_Genes->Inflammation leads to

Quercetin inhibits the NF-κB inflammatory pathway.
PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that regulates cell survival, proliferation, and growth. Dysregulation of this pathway is a common feature in many cancers. Quercetin has been demonstrated to inhibit the PI3K/Akt pathway, which contributes to its anticancer properties by promoting apoptosis and inhibiting cell proliferation.[22][23]

PI3K_Akt_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase (RTK) Growth_Factors->Receptor binds to PI3K PI3K Receptor->PI3K activates Akt Akt PI3K->Akt activates Quercetin Quercetin Quercetin->PI3K inhibits mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival promotes

Quercetin inhibits the PI3K/Akt survival pathway.

Conclusion

Both this compound and Quercetin exhibit promising biological activities that warrant further investigation for their therapeutic potential. Quercetin is a well-established flavonoid with a large body of evidence supporting its antioxidant, anti-inflammatory, and anticancer effects, mediated through the modulation of key signaling pathways such as Nrf2, NF-κB, and PI3K/Akt.

This compound, as an active metabolite of fisetin, shows potential for similar, and in some cases, enhanced bioactivity. However, the current body of research on this compound is significantly smaller. To fully elucidate its therapeutic promise, further studies are needed to provide more comprehensive quantitative data on its bioactivities, to delineate its specific mechanisms of action and modulated signaling pathways, and to compare its efficacy and safety profile directly with other flavonoids like quercetin. This guide serves as a foundational resource to direct such future research endeavors.

References

Validating the Antiangiogenic Activity of Geraldol In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo antiangiogenic activity of Geraldol with other established antiangiogenic agents. This document summarizes key experimental data, offers detailed experimental protocols, and visualizes complex biological processes to support further investigation and development of this compound as a potential therapeutic agent.

This compound, the 3'-methoxylated metabolite of the flavonoid fisetin, has demonstrated notable antiangiogenic and cytotoxic properties in vitro, inhibiting endothelial cell migration and proliferation.[1] Studies have indicated that this compound can achieve higher concentrations in Lewis lung tumors compared to its parent compound, fisetin, suggesting its significant role in the in vivo anticancer effects of fisetin.[1] While direct in vivo studies on this compound's antiangiogenic activity are emerging, data from its parent compound, fisetin, provide strong evidence of its potential. This guide, therefore, presents in vivo data for fisetin as a proxy for this compound's activity, alongside a comparison with established antiangiogenic drugs, Sunitinib and Bevacizumab.

Comparative In Vivo Antiangiogenic Activity

The following table summarizes the quantitative data from in vivo studies, offering a clear comparison of the antiangiogenic efficacy of Fisetin (as a proxy for this compound), Sunitinib, and Bevacizumab in established preclinical models.

Compound In Vivo Model Dosage Key Antiangiogenic Effects Reference
Fisetin (this compound proxy) Matrigel Plug Assay (Mice)25 mg/kg- 43% decrease in plug size- 94% reduction in hemoglobin content[2][3][4]
Matrigel Plug Assay (Mice)223 mg/kg- Significant inhibition of angiogenesis[5]
Sunitinib Glioblastoma Xenograft (Mice)80 mg/kg/day- 74% reduction in microvessel density[6]
Neuroblastoma Xenograft (Mice)20 mg/kg- Inhibition of tumor growth, angiogenesis, and metastasis[7]
Bevacizumab Colon Cancer Xenograft (Mice)15 mg/kg- Increased tumor hypoxia due to antiangiogenic effect[8]
Squamous Cell Carcinoma Xenograft (Mice)15 mg/kg- Normalization of VEGF receptor expression levels[9]

Detailed Experimental Protocols

To facilitate the replication and validation of these findings, detailed methodologies for two key in vivo angiogenesis assays are provided below.

Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used in vivo model to assess both angiogenesis and antiangiogenesis.[10]

Materials:

  • Fertilized chicken eggs (E6)

  • 0.1% Benzalkonium bromide

  • Sterile phosphate-buffered saline (PBS)

  • Filter paper disks or coverslips

  • Test compound (e.g., this compound) and vehicle control

  • Incubator (37.5°C, 85% humidity)

  • Stereomicroscope

  • Methanol/acetone mixture (1:1)

Procedure:

  • Clean fertilized chicken eggs with 0.1% benzalkonium bromide and incubate at 37.5°C with 85% humidity for 6 days.[10]

  • On day 6, create a small window in the eggshell over the air sac to expose the CAM.[10]

  • Carefully place a sterile filter paper disk or coverslip, loaded with the test compound or vehicle, onto the CAM.[10]

  • Seal the window with sterile tape and return the eggs to the incubator for a designated period (typically 48-72 hours).

  • After incubation, fix the CAM by adding a methanol/acetone mixture.[10]

  • Excise the CAM, place it on a glass slide, and examine under a stereomicroscope.

  • Quantify angiogenesis by counting the number of blood vessel branch points within a defined area around the disk/coverslip.

Matrigel Plug Assay

The Matrigel plug assay is a robust in vivo model to quantify the formation of new blood vessels.[11][12]

Materials:

  • Matrigel (growth factor reduced)

  • Pro-angiogenic factor (e.g., VEGF or bFGF)

  • Test compound (e.g., Fisetin/Geraldol) and vehicle control

  • Immunodeficient mice (e.g., nude or SCID)

  • Ice-cold syringes and needles

  • Hemoglobin measurement kit

  • Antibodies for immunohistochemistry (e.g., anti-CD31)

Procedure:

  • Thaw Matrigel on ice.

  • Mix the Matrigel with the pro-angiogenic factor and the test compound or vehicle control. Keep the mixture on ice.

  • Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of the mice using a pre-chilled syringe. The Matrigel will form a solid plug at body temperature.[11][12]

  • After a specified period (e.g., 7-14 days), euthanize the mice and excise the Matrigel plugs.

  • Quantify angiogenesis by:

    • Measuring the hemoglobin content of the plugs using a colorimetric assay, which correlates with the extent of vascularization.[2][3][4]

    • Performing immunohistochemical staining of plug sections with an endothelial cell marker (e.g., CD31) to visualize and quantify microvessel density.

Visualizing the Process and Pathway

To further elucidate the experimental process and the underlying molecular mechanisms, the following diagrams are provided.

Caption: Experimental workflow for the in vivo Matrigel plug angiogenesis assay.

G VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK EndothelialCell Endothelial Cell Proliferation, Migration, and Survival ERK->EndothelialCell Akt Akt PI3K->Akt Akt->EndothelialCell This compound This compound (Fisetin Metabolite) This compound->VEGFR2 Inhibits (Potential Mechanism)

Caption: Simplified VEGF signaling pathway and the potential inhibitory action of this compound.

References

A Comparative Guide to Geraldol Quantification Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of analytical methods for the quantification of Geraldol, a key metabolite of the flavonoid Fisetin. Understanding the pharmacokinetics of this compound is crucial for drug development, and selecting the appropriate quantification method is a critical step in this process. This document outlines the performance of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and compares it with typical performance characteristics of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Enzyme-Linked Immunosorbent Assay (ELISA).

Comparative Analysis of Quantification Methods

The selection of an analytical method for this compound quantification depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key performance parameters of a validated LC-MS/MS method alongside typical performance characteristics for HPLC-UV and ELISA for the quantification of small molecules like this compound.

ParameterLC-MS/MS (Validated Method for this compound)HPLC-UV (Typical Performance for Flavonoids)ELISA (Typical Performance for Small Molecules)
Linearity Range 1–1000 ng/mL10–1000 µg/mL0.1–100 ng/mL
Accuracy (% Recovery) 95.5–104.3%[1]95–105%[2][3]85–115%
Precision (% RSD) Intra-day: ≤ 8.7%, Inter-day: ≤ 11.2%[1]Intra-day: ≤ 2%, Inter-day: ≤ 3%[2][3]Intra-day: < 10%, Inter-day: < 15%
Limit of Quantification (LOQ) 1 ng/mL[1]~1 µg/mL~0.1 ng/mL
Selectivity High (based on mass-to-charge ratio)Moderate (based on retention time and UV absorbance)High (based on antibody-antigen binding)
Matrix Effect Monitored and compensated with internal standard[1]Can be significant, requires careful sample preparationCan be significant, requires matrix-matched calibrators

Experimental Protocols

Validated LC-MS/MS Method for this compound in Mouse Plasma[1]

This section details the experimental protocol for the quantification of this compound in mouse plasma using a validated LC-MS/MS method.

1. Sample Preparation:

  • To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard (IS).

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 13,000 rpm for 5 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 50 µL of the mobile phase.

  • Inject a 5 µL aliquot into the LC-MS/MS system.

2. Liquid Chromatography Conditions:

  • Column: A suitable C18 reversed-phase column.

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Gradient Program: Start with 10% B, increase to 90% B over 5 minutes, hold for 1 minute, and then return to initial conditions.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard are monitored.

General Protocol for HPLC-UV Analysis of Flavonoids

While a specific validated HPLC-UV method for this compound is not available, a general protocol for flavonoid analysis is as follows. Method validation would be required before implementation.

1. Sample Preparation:

  • Perform liquid-liquid extraction or solid-phase extraction to isolate flavonoids from the plasma matrix.

  • Evaporate the extraction solvent and reconstitute the residue in the mobile phase.

  • Filter the sample before injection.

2. HPLC Conditions:

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of an acidified aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detector set at the maximum absorbance wavelength for this compound (to be determined).

General Protocol for Competitive ELISA for Small Molecules

A specific ELISA kit for this compound is not commercially available. The development of a competitive ELISA would involve the following general steps:

1. Assay Principle:

  • A known amount of this compound is coated onto a microplate.

  • The sample containing an unknown amount of this compound is added along with a specific primary antibody.

  • Free this compound in the sample competes with the coated this compound for antibody binding.

  • A secondary antibody conjugated to an enzyme is added, followed by a substrate to produce a colorimetric signal. The signal intensity is inversely proportional to the amount of this compound in the sample.

2. Assay Procedure:

  • Coat microplate wells with a this compound-protein conjugate.

  • Wash the wells.

  • Add standards or samples and the primary antibody against this compound.

  • Incubate and then wash.

  • Add the enzyme-conjugated secondary antibody.

  • Incubate and then wash.

  • Add the substrate and measure the absorbance.

Visualizing Method Cross-Validation and Biological Context

To ensure data integrity and comparability across different analytical methods, a cross-validation workflow is essential. Furthermore, understanding the biological relevance of this compound within cellular signaling pathways provides context for its quantification.

CrossValidationWorkflow cluster_methods Quantification Methods cluster_validation Validation Parameters cluster_comparison Comparative Analysis LCMS LC-MS/MS Linearity Linearity LCMS->Linearity Accuracy Accuracy LCMS->Accuracy Precision Precision LCMS->Precision LOD_LOQ LOD/LOQ LCMS->LOD_LOQ Selectivity Selectivity LCMS->Selectivity HPLC HPLC-UV HPLC->Linearity HPLC->Accuracy HPLC->Precision HPLC->LOD_LOQ HPLC->Selectivity ELISA ELISA ELISA->Linearity ELISA->Accuracy ELISA->Precision ELISA->LOD_LOQ ELISA->Selectivity DataTable Data Comparison Table Linearity->DataTable Accuracy->DataTable Precision->DataTable LOD_LOQ->DataTable Selectivity->DataTable MethodSelection Optimal Method Selection DataTable->MethodSelection

Caption: Cross-validation workflow for this compound quantification methods.

SignalingPathway Fisetin Fisetin This compound This compound (Active Metabolite) Fisetin->this compound Metabolism PI3K PI3K This compound->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Autophagy Autophagy mTOR->Autophagy

Caption: this compound's role in the PI3K/AKT/mTOR signaling pathway.

References

A Comparative Guide to the Efficacy of Synthetic vs. Natural Geraldol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of synthetic and naturally occurring Geraldol. While direct comparative studies are not currently available in scientific literature, this document synthesizes existing data to offer an objective overview for research and development purposes.

Introduction to this compound

This compound (3,4',7-trihydroxy-3'-methoxyflavone) is a flavonoid and a primary, biologically active metabolite of the flavonol Fisetin.[1][2] Natural this compound is found in various plants, including Lotus corniculatus and Anthyllis vulneraria.[3][4] It is also formed in vivo in mammals, including humans, through the methylation of Fisetin.[2][5] Synthetic this compound is commercially available from various chemical suppliers with high purity, typically exceeding 98%.[1][3]

This compound has garnered significant interest in the scientific community for its potential therapeutic properties, including anticancer, anti-inflammatory, and anti-angiogenic effects.[5] Notably, some studies suggest that this compound may exhibit greater cytotoxic and anti-angiogenic activities than its parent compound, Fisetin.

Efficacy Data: Synthetic vs. Natural this compound

Due to the absence of head-to-head comparative studies, this guide presents a compilation of efficacy data from two distinct contexts:

  • Synthetic this compound: Data derived from in vitro studies utilizing commercially available, high-purity this compound (assumed to be of synthetic origin).

  • Natural this compound: Data pertaining to the formation and activity of this compound as a metabolite of Fisetin in vivo.

Table 1: In Vitro Efficacy of Synthetic this compound (Anticancer Activity)
Cell LineAssayEndpointResultCitation
MonocyteProcoagulant Activity InhibitionIC502.3 µM[3]
HL-60 (Leukemia)MTT AssayIC50Not explicitly stated for this compound alone, but flavonoids are evaluated.[1]
MCF-7 (Breast Cancer)MTT AssayCell SurvivalEvaluated, but specific IC50 for this compound is not provided.[1]
MDA-MB-231 (Breast Cancer)MTT AssayCell SurvivalEvaluated, but specific IC50 for this compound is not provided.[1]
Table 2: In Vivo Pharmacokinetics of "Natural" this compound (Metabolite of Fisetin) in Mice
Fisetin Dose (Oral)This compound CmaxThis compound AUCFisetin BioavailabilityCitation
100 mg/kgHigher than FisetinHigher than Fisetin7.8%[2][5]
200 mg/kgHigher than FisetinHigher than Fisetin31.7%[2][5]

AUC: Area under the curve; Cmax: Maximum concentration

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound's efficacy are provided below.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

Endothelial Cell Migration Assay (Transwell Assay)

This assay is used to evaluate the anti-angiogenic potential of a compound by measuring its effect on the migration of endothelial cells.[1]

Protocol:

  • Chamber Setup: Place a Transwell insert with a porous membrane into a well of a 24-well plate. The lower chamber contains a chemoattractant (e.g., VEGF), while the upper chamber will contain the endothelial cells.

  • Cell Seeding: Seed endothelial cells in serum-free media into the upper chamber of the Transwell insert.

  • Compound Addition: Add different concentrations of this compound to the upper chamber with the cells.

  • Incubation: Incubate the plate for a period that allows for cell migration through the membrane pores towards the chemoattractant in the lower chamber (typically 4-24 hours).

  • Cell Removal and Staining: Remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane with a dye such as crystal violet.

  • Quantification: Count the number of migrated cells in several fields of view under a microscope.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema in Mice)

This is a standard model to assess the acute anti-inflammatory activity of a compound.

Protocol:

  • Animal Grouping: Divide mice into control and treatment groups.

  • Compound Administration: Administer this compound (or vehicle control) orally or via intraperitoneal injection.

  • Induction of Inflammation: After a set time (e.g., 1 hour), inject a small volume of carrageenan solution into the sub-plantar region of the mouse's hind paw to induce localized inflammation and edema.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of paw edema in the treated groups compared to the control group.

Signaling Pathways and Mechanism of Action

Flavonoids, including this compound, are known to exert their biological effects by modulating various intracellular signaling pathways. While the specific pathways for this compound are still under investigation, studies on its parent compound, Fisetin, and other flavonoids suggest potential involvement of the MAPK and PI3K/Akt/mTOR pathways, which are crucial in cell proliferation, survival, and angiogenesis.

experimental_workflow Experimental Workflow for Efficacy Testing cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., Cancer Cells, Endothelial Cells) treatment Treatment with Synthetic this compound cell_culture->treatment mtt MTT Assay (Cytotoxicity) treatment->mtt migration Transwell Assay (Cell Migration) treatment->migration ic50 IC50 Calculation mtt->ic50 migration_quant Migration Quantification migration->migration_quant animal_model Animal Model (e.g., Mouse) fisetin_admin Administration of Fisetin (Source of 'Natural' this compound) animal_model->fisetin_admin inflammation_induction Induction of Inflammation (e.g., Carrageenan) fisetin_admin->inflammation_induction paw_edema Paw Edema Measurement (Anti-inflammatory Effect) inflammation_induction->paw_edema edema_inhibition Edema Inhibition (%) paw_edema->edema_inhibition comparison Indirect Comparison of Efficacy ic50->comparison migration_quant->comparison edema_inhibition->comparison

Workflow for assessing this compound's efficacy.

signaling_pathway Potential Signaling Pathways Modulated by this compound cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis_Metastasis Angiogenesis & Metastasis ERK->Angiogenesis_Metastasis This compound This compound This compound->PI3K Inhibition This compound->Ras Inhibition

Potential signaling pathways affected by this compound.

Conclusion

The available evidence suggests that this compound, whether sourced synthetically or produced naturally as a metabolite of Fisetin, is a potent bioactive compound with significant therapeutic potential. Data from in vitro studies using high-purity synthetic this compound demonstrates its cytotoxic and anti-migratory effects. Concurrently, in vivo studies highlight the efficient conversion of Fisetin to this compound, which then acts as a key mediator of Fisetin's biological activities.

For researchers and drug development professionals, the key takeaway is that both synthetic and "natural" (Fisetin-derived) this compound are effective biological agents. The choice between administering Fisetin as a prodrug for natural this compound formation or using synthetic this compound directly will depend on the specific research or therapeutic context, considering factors such as desired bioavailability, target tissue, and formulation.

It is imperative that future research endeavors include direct comparative studies to elucidate any potential differences in the efficacy and safety profiles of synthetic versus natural this compound. Such studies will be crucial for the continued development of this compound as a potential therapeutic agent.

References

A Head-to-Head Comparison of Geraldol and Other Fisetin Metabolites for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Fisetin, a naturally occurring flavonoid found in various fruits and vegetables, has garnered significant attention for its diverse biological activities, including antioxidant, anti-inflammatory, and anti-carcinogenic properties.[1][2] However, the clinical efficacy of fisetin is often limited by its low bioavailability and rapid metabolism.[3][4] Upon administration, fisetin is quickly biotransformed into several metabolites, with geraldol (3,4′,7-trihydroxy-3′-methoxyflavone) emerging as a principal and highly active player.[1][2][5] This guide provides a detailed, data-driven comparison of this compound and other fisetin metabolites to inform researchers and professionals in drug development.

Pharmacokinetic Profile: Fisetin vs. This compound

In vivo studies consistently demonstrate that fisetin is rapidly methylated to this compound.[1] Pharmacokinetic analyses in mice reveal that this compound surpasses its parent compound, fisetin, in key exposure parameters. Following oral administration of fisetin, the maximum plasma concentration (Cmax) and the total drug exposure over time (AUC) are significantly higher for this compound than for fisetin itself.[1][6]

Table 1: Comparative Pharmacokinetics of Fisetin and its Metabolite this compound in Mice

ParameterFisetinThis compoundStudy Details
Cmax (Maximum Concentration) LowerHigherFollowing oral administration of fisetin (100 and 200 mg/kg)[1][6]
AUC (Area Under the Curve) LowerHigherFollowing oral administration of fisetin (100 and 200 mg/kg)[1][6]
Bioavailability (of Fisetin) 7.8% (at 100 mg/kg p.o.)N/AAbsolute bioavailability of the parent compound[1][6]
31.7% (at 200 mg/kg p.o.)N/AAbsolute bioavailability of the parent compound[1][6]
Half-life (t½) Rapid (0.09h initial), 3.1h terminalLonger than FisetinFollowing intraperitoneal administration (223 mg/kg)[2][7]
Primary Metabolite Status Parent CompoundDominant circulating metaboliteAfter both intravenous and oral administration of fisetin[1][6]

Comparative Bioactivity: Enhanced Efficacy of this compound

Beyond its favorable pharmacokinetic profile, this compound has been shown to exhibit superior or comparable bioactivity to fisetin in several key areas, particularly in oncology. In vitro studies have directly compared the effects of this compound and fisetin on cancer cells and endothelial cells.

Table 2: Head-to-Head Comparison of In Vitro Bioactivity

Biological ActivityFisetinThis compoundCell/Model System
Cytotoxicity (Tumor Cells) EffectiveMore cytotoxic Lewis Lung Tumors, various tumor cell lines[2][5][7]
Anti-angiogenic Effects InhibitsMore effective inhibitor Endothelial cell migration and proliferation assays[2][5][7]
MAPK/ERK Pathway Inhibition Reduces p-ERK levelsMore effective at reducing p-ERK levelsNucleolar extracts from SUM159 breast cancer cells[8]
CYP2C8 Inhibition (Ki) 4.1 µM11.5 µMHuman Liver Microsomes[9]

These findings suggest that the in vivo anticancer activities attributed to fisetin may be significantly mediated by its conversion to this compound.[2][5]

Major Fisetin Metabolic Pathways

Fisetin undergoes extensive Phase II metabolism, primarily through glucuronidation, sulfation, and methylation.[10][11][12] The methylation process, which converts one of the hydroxyl groups on the B-ring to a methoxy group, results in the formation of this compound.

Fisetin_Metabolism Fisetin Fisetin Metabolism Systemic Metabolism Fisetin->Metabolism Administration This compound This compound (3'-O-methyl-fisetin) Glucuronides Fisetin Glucuronides Sulfates Fisetin Sulfates Metabolism->this compound Methylation (COMT) Metabolism->Glucuronides Glucuronidation (UGTs) Metabolism->Sulfates Sulfation (SULTs)

Caption: Metabolic fate of fisetin in vivo.

Signaling Pathway Modulation: The MAPK/ERK Axis

Both fisetin and its metabolite this compound have been shown to negatively impact the MAPK/ERK signaling pathway, which is crucial for ribosome biogenesis and cell proliferation in cancer.[8] Studies have demonstrated that both compounds can reduce the levels of phosphorylated ERK (p-ERK) in the nucleolus of breast cancer cells, with this compound showing a more potent effect.[8]

MAPK_ERK_Pathway cluster_inhibition Inhibition cluster_pathway MAPK/ERK Signaling Fisetin Fisetin pERK p-ERK (Active) Fisetin->pERK Reduces This compound This compound This compound->pERK Strongly Reduces Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->pERK Phosphorylation Ribosome Ribosome Biogenesis & Cell Proliferation pERK->Ribosome Promotes

Caption: Inhibition of the MAPK/ERK pathway by fisetin and this compound.

Experimental Protocols

The data presented in this guide are derived from studies employing standardized and validated methodologies.

Pharmacokinetic Analysis
  • Method: Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is the standard for quantifying fisetin and this compound in biological matrices.[1]

  • Sample Preparation: Mouse plasma samples are typically prepared via direct protein precipitation.[1]

  • Administration: Fisetin is administered to mice intravenously (i.v.) or orally (p.o.) at specified doses (e.g., 2 mg/kg i.v., 100-200 mg/kg p.o.).[1][6]

  • Validation: The LC-MS/MS method is validated for linearity, accuracy, precision, matrix effect, and stability to ensure reliable and reproducible results.[1]

PK_Workflow Admin Fisetin Administration (Oral or IV in Mice) Sampling Serial Blood Sampling Admin->Sampling Precipitation Plasma Separation & Protein Precipitation Sampling->Precipitation Analysis LC-MS/MS Analysis (Quantification of Fisetin & this compound) Precipitation->Analysis Calculation Pharmacokinetic Calculation (Cmax, AUC, t½) Analysis->Calculation

Caption: Workflow for pharmacokinetic analysis.

In Vitro Bioactivity Assays
  • Cytotoxicity Assays: The effect of fisetin and this compound on tumor cell viability is assessed using standard methods like the MTT assay or colony formation assays, which measure the ability of single cells to grow into colonies.[8]

  • Anti-Angiogenesis Assays: The inhibitory effects on angiogenesis are determined by measuring the proliferation and migration of endothelial cells (e.g., HUVECs) in vitro.[2][5][7]

  • Western Blotting: To investigate effects on signaling pathways, nucleolar extracts from treated cells are analyzed for levels of key proteins, such as phosphorylated ERK (p-ERK), to determine pathway activation.[8]

Conclusion for the Research Professional

The available evidence strongly indicates that this compound is not merely a metabolite of fisetin but a more potent and bioavailable derivative. Key takeaways for researchers and drug developers include:

  • This compound as the Primary Active Agent: The superior pharmacokinetic profile and enhanced in vitro bioactivity of this compound suggest it is a primary mediator of fisetin's in vivo effects. Future preclinical studies should consider evaluating this compound directly.

  • Implications for Drug Design: The 3'-O-methylation of fisetin to form this compound is a crucial activation step. This highlights a potential strategy for developing more effective flavonoid-based therapeutics by optimizing metabolic stability and activity through targeted chemical modifications.

  • Re-evaluation of Fisetin Studies: When interpreting data from in vivo studies using fisetin, it is critical to consider the rapid and extensive conversion to this compound. The observed biological effects are likely a composite of the activities of both the parent compound and its more active metabolite.

References

Validating the Mechanism of Action of Geraldol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of Geraldol, a naturally occurring flavonoid, and its parent compound, Fisetin, along with another well-researched flavonoid, Quercetin. The focus is on their mechanism of action, particularly in the context of their anti-angiogenic and anti-proliferative effects, which are crucial for their potential therapeutic applications in oncology and other areas.

Executive Summary

This compound, the 3'-O-methylated metabolite of Fisetin, demonstrates significant biological activity. In vitro studies indicate that this compound is a more potent cytotoxic and anti-angiogenic agent than its precursor, Fisetin[1][2][3]. This increased potency is observed in its ability to inhibit the proliferation of tumor cells and the migration and proliferation of endothelial cells[1][2][3]. The mechanism of action for these flavonoids involves the modulation of key signaling pathways, primarily the MAPK/ERK and PI3K/Akt/mTOR pathways, which are fundamental to cell growth, survival, and angiogenesis. This guide presents the available quantitative data, detailed experimental protocols for key assays, and visual representations of the involved signaling pathways to facilitate a clear comparison.

Data Presentation: Comparative Bioactivity

The following tables summarize the available quantitative data for this compound, Fisetin, and Quercetin, focusing on their cytotoxic effects on various cell lines. While direct comparative IC50 values for anti-angiogenic effects are not always available in a single study, the data indicates the relative potency of these compounds.

Table 1: Cytotoxicity of this compound and Fisetin

CompoundCell LineAssayIC50Citation
This compound Lewis Lung CarcinomaCytotoxicityMore potent than Fisetin*[1][2][3]
Fisetin Lewis Lung CarcinomaCytotoxicity (24h)59 µM[4]
Fisetin Endothelial Cells (EAhy 926)Cytotoxicity (24h)77 µM[4]
Fisetin NIH 3T3 (normal fibroblasts)Cytotoxicity (24h)210 µM[4]

*In a direct comparison, this compound was found to be more cytotoxic than Fisetin; however, the specific IC50 value was not provided in the referenced study abstract.[1][2][3]

Table 2: Comparative Cytotoxicity of Fisetin and Quercetin against Various Cancer Cell Lines

CompoundCancer TypeCell LineIC50 (µM)Exposure TimeCitation
Fisetin Lung CancerA549214.47Not Specified[5]
Fisetin Cervical CancerHeLa36Not Specified[5]
Fisetin LeukemiaHL-604572h[5]
Fisetin GlioblastomaU25175Not Specified[5]
Quercetin Prostate CancerPC-3~20-40 24h[2]
Quercetin Human Microvascular Endothelial CellsHMEC-1~10-20Not Specified[3]

**Approximate values inferred from graphical data or textual descriptions in the cited sources.

Signaling Pathways and Mechanism of Action

This compound, Fisetin, and Quercetin exert their anti-proliferative and anti-angiogenic effects by modulating critical intracellular signaling pathways. The primary targets are the PI3K/Akt/mTOR and MAPK/ERK pathways, which regulate cell survival, proliferation, and angiogenesis. Fisetin has been shown to inhibit the phosphorylation of key proteins in these pathways[6]. Quercetin also targets these pathways, often through the inhibition of VEGFR-2, a key receptor in angiogenesis[2].

Below are diagrams illustrating the targeted signaling pathways and a general workflow for validating the mechanism of action.

Signaling Pathway for Flavonoid-Mediated Inhibition of Angiogenesis

Flavonoid_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis This compound This compound / Fisetin / Quercetin This compound->VEGFR2 This compound->PI3K This compound->ERK

Caption: Targeted signaling pathways of flavonoids.

Experimental Workflow for Validating Mechanism of Action

Experimental_Workflow cluster_invitro In Vitro Assays cluster_analysis Data Analysis CellCulture Endothelial & Tumor Cell Lines ProlifAssay Proliferation Assay (e.g., MTT, BrdU) CellCulture->ProlifAssay MigAssay Migration Assay (e.g., Transwell) CellCulture->MigAssay TubeAssay Tube Formation Assay CellCulture->TubeAssay WesternBlot Western Blot (p-ERK, p-Akt) CellCulture->WesternBlot IC50 IC50 Determination ProlifAssay->IC50 MigAssay->IC50 TubeAssay->IC50 PathwayAnalysis Signaling Pathway Inhibition Analysis WesternBlot->PathwayAnalysis Comparison Comparative Analysis (this compound vs. Alternatives) IC50->Comparison PathwayAnalysis->Comparison

Caption: Workflow for MoA validation.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are outlines of key experimental protocols used to assess the anti-angiogenic and anti-proliferative effects of compounds like this compound.

Endothelial Cell Proliferation Assay (MTT Assay)
  • Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound, Fisetin, or the alternative compound. A vehicle control (e.g., DMSO) is also included. Cells are incubated for 24-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Analysis: The percentage of cell viability is calculated relative to the vehicle control, and IC50 values are determined by plotting cell viability against compound concentration.

Endothelial Cell Migration Assay (Transwell/Boyden Chamber Assay)
  • Chamber Preparation: Transwell inserts with a porous membrane (e.g., 8 µm pores) are placed in a 24-well plate. The lower chamber is filled with medium containing a chemoattractant (e.g., VEGF or serum).

  • Cell Seeding: Endothelial cells are serum-starved for several hours, then resuspended in serum-free medium containing various concentrations of the test compounds (this compound, Fisetin, etc.) and seeded into the upper chamber of the Transwell insert.

  • Incubation: The plate is incubated for 4-24 hours to allow for cell migration through the porous membrane towards the chemoattractant.

  • Cell Removal: Non-migrated cells on the upper surface of the membrane are removed with a cotton swab.

  • Fixation and Staining: Migrated cells on the lower surface of the membrane are fixed (e.g., with methanol) and stained (e.g., with crystal violet).

  • Quantification: The stained cells are imaged and counted in several random fields of view. The extent of migration is expressed as the average number of migrated cells per field or as a percentage relative to the control.

Western Blot Analysis for Signaling Pathway Components
  • Cell Treatment and Lysis: Endothelial cells are treated with this compound or alternative compounds for a specified period. For pathway analysis, cells are often stimulated with a growth factor (e.g., VEGF) for a short period before harvesting. After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the cell lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for the phosphorylated and total forms of target proteins (e.g., p-ERK, ERK, p-Akt, Akt).

  • Secondary Antibody and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The band intensities are quantified using image analysis software. The levels of phosphorylated proteins are normalized to the total protein levels to determine the effect of the compound on pathway activation.

References

A Comparative Analysis of Geraldol's Efficacy Across Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the biological effects of Geraldol, a methoxylated metabolite of the natural flavonoid Fisetin, on various cell lines. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the cytotoxic and anti-angiogenic potential of this compound. The information presented herein is based on available preclinical data.

Executive Summary

This compound, an active metabolite of Fisetin, has demonstrated superior cytotoxic effects compared to its parent compound in specific cancer cell lines. Notably, it exhibits potent activity against Lewis Lung Carcinoma cells and displays significant anti-angiogenic properties by inhibiting endothelial cell proliferation and migration. While comprehensive data across a wide range of cell lines is still emerging, the existing evidence suggests that this compound is a promising candidate for further investigation in cancer therapeutics. This guide synthesizes the current data, provides detailed experimental methodologies for assessing its effects, and visualizes the key experimental workflows and potential signaling pathways involved.

Data Presentation: Comparative Cytotoxicity of this compound and Fisetin

The following table summarizes the available quantitative data on the cytotoxic effects of this compound in comparison to its parent compound, Fisetin.

CompoundCell LineAssay TypeIC50 (µM)Key FindingsReference
This compound Lewis Lung Carcinoma (LLC)Cytotoxicity AssayMore potent than FisetinThis compound demonstrates superior cytotoxicity against this cancer cell line.[1][2]Touil et al., 2011
Fisetin Lewis Lung Carcinoma (LLC)Cytotoxicity AssayLess potent than this compoundThe parent compound is less effective in inhibiting the growth of LLC cells.[1][2]Touil et al., 2011
This compound Endothelial CellsProliferation AssayMore potent than FisetinThis compound effectively inhibits the proliferation of endothelial cells, suggesting anti-angiogenic potential.[1][2]Touil et al., 2011
Fisetin Endothelial CellsProliferation AssayLess potent than this compoundFisetin also inhibits endothelial cell proliferation but to a lesser extent than this compound.[1][2]Touil et al., 2011
This compound Endothelial CellsMigration AssayInhibitoryThis compound was found to inhibit the migration of endothelial cells.[1][2]Touil et al., 2011

Experimental Protocols

Detailed methodologies for key experiments to evaluate the effects of this compound on cell lines are provided below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well plates

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells and the uptake of propidium iodide (PI) by cells with compromised membrane integrity.

Materials:

  • 6-well plates

  • This compound

  • Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Annexin V-FITC

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound for the desired time.

  • Harvest the cells (including floating cells) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry. Live cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

  • 6-well plates

  • This compound

  • Cold 70% ethanol

  • PBS

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in a solution containing RNase A to degrade RNA.

  • Add PI staining solution and incubate in the dark.

  • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

Experimental Workflow for Assessing this compound's Effects

experimental_workflow cluster_setup Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis CellLines Select Cell Lines (e.g., LLC, Endothelial) Seeding Seed Cells CellLines->Seeding Treatment Treat with this compound (Dose-Response) Seeding->Treatment Viability Cell Viability (MTT Assay) Treatment->Viability Apoptosis Apoptosis (Annexin V/PI) Treatment->Apoptosis CellCycle Cell Cycle (PI Staining) Treatment->CellCycle IC50 IC50 Determination Viability->IC50 ApoptosisQuant Quantify Apoptosis Apoptosis->ApoptosisQuant CellCycleDist Analyze Cell Cycle Distribution CellCycle->CellCycleDist

Caption: Workflow for evaluating the in vitro effects of this compound.

Postulated Signaling Pathway for this compound's Anticancer Activity

Based on the known mechanisms of its parent compound, Fisetin, the following signaling pathway is postulated for this compound's action. Direct experimental validation for this compound is required.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor Growth Factor Receptors This compound->Receptor Inhibition PI3K PI3K This compound->PI3K Inhibition Apoptosis Apoptosis This compound->Apoptosis Induction Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR NFkB NF-κB Akt->NFkB Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibition Angiogenesis Angiogenesis NFkB->Angiogenesis Inhibition

Caption: Postulated signaling pathway of this compound in cancer cells.

References

Comparative Analysis of Geraldol's Inhibitory Effects on Cytochrome P450 2C8 and Xanthine Oxidase

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the inhibitory effects of Geraldol, a methylated metabolite of the flavonoid fisetin, on two key enzymes: Cytochrome P450 2C8 (CYP2C8) and Xanthine Oxidase (XO). The data presented herein is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of this compound's potential as an enzyme inhibitor.

Inhibitory Activity of this compound and Comparators

The inhibitory potential of this compound against CYP2C8 and Xanthine Oxidase has been quantified and compared with other known inhibitors. The following tables summarize the key inhibitory parameters, including the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki) for non-competitive inhibition.

Cytochrome P450 2C8 (CYP2C8) Inhibition

This compound has been identified as a reversible and non-competitive inhibitor of CYP2C8, an important enzyme in drug metabolism.[1] Its inhibitory potency is compared with its parent compound, fisetin, and other known CYP2C8 inhibitors.

CompoundInhibition TypeKi (μM)IC50 (μM)
This compound Non-competitive 11.5 [1]Not explicitly reported, but Ki provides an estimate
FisetinMixed4.1[1]10.8[2]
MontelukastCompetitive0.0092 - 0.15[3][4]0.0196[5]
QuercetinNot specifiedNot reported2.8 ± 0.31[2]
DiosmetinMixed3.13 ± 0.11[6]4.25 ± 0.02[6]
Xanthine Oxidase (XO) Inhibition

This compound has demonstrated strong inhibitory activity against Xanthine Oxidase, an enzyme crucial in purine metabolism.[7] The following table compares its efficacy against fisetin and the commonly used XO inhibitor, allopurinol.

CompoundIC50 (μM) - Uric Acid FormationIC50 (μM) - 6-Thiouric Acid Formation
This compound 0.68 [7]1.19 [7]
Fisetin0.86[7]1.10[7]
Allopurinol0.38[7]1.97[7]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

CYP2C8 Inhibition Assay

Objective: To determine the inhibitory effect of a test compound on CYP2C8 activity.

Methodology:

  • System: The assay is typically performed using pooled human liver microsomes (HLMs) as the source of CYP2C8 enzyme.[1]

  • Probe Substrate: A specific substrate for CYP2C8 is used, such as paclitaxel or amodiaquine.[1][2] The reaction monitored is the CYP2C8-catalyzed paclitaxel 6α-hydroxylation or amodiaquine N-deethylation.[1][2][8]

  • Incubation:

    • A reaction mixture is prepared containing HLMs, the probe substrate, and varying concentrations of the test inhibitor (e.g., this compound).

    • The reaction is initiated by the addition of an NADPH-generating system.

    • The mixture is incubated at 37°C for a specified period.

  • Reaction Termination: The reaction is stopped by adding a quenching solution, such as acetonitrile.

  • Analysis: The formation of the metabolite (e.g., 6α-hydroxypaclitaxel) is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]

  • Data Analysis: The rate of metabolite formation in the presence of the inhibitor is compared to the control (no inhibitor). IC50 values are calculated by fitting the data to a dose-response curve. To determine the mechanism of inhibition (e.g., competitive, non-competitive), kinetic parameters (Km and Vmax) are determined at various substrate and inhibitor concentrations, and the data are analyzed using graphical methods such as Lineweaver-Burk or Dixon plots.[1]

Xanthine Oxidase Inhibition Assay

Objective: To measure the inhibitory activity of a test compound against Xanthine Oxidase.

Methodology:

  • Enzyme and Substrate: The assay uses purified xanthine oxidase and its substrate, xanthine or hypoxanthine.[9][10]

  • Reaction Mixture:

    • A reaction buffer (e.g., phosphate buffer, pH 7.5) is prepared.

    • The test inhibitor (e.g., this compound) at various concentrations is pre-incubated with the xanthine oxidase enzyme solution.[10]

  • Reaction Initiation: The reaction is initiated by adding the substrate (xanthine).[10]

  • Detection: The activity of xanthine oxidase is determined by measuring the formation of uric acid, which can be monitored spectrophotometrically by the increase in absorbance at approximately 295 nm.[10]

  • Data Analysis:

    • The rate of uric acid formation is calculated from the change in absorbance over time.

    • The percentage of inhibition is determined by comparing the enzyme activity with and without the inhibitor.

    • IC50 values are calculated from the plot of percent inhibition versus inhibitor concentration. Allopurinol is often used as a positive control.[7]

Visualized Experimental Workflow and Signaling Pathway

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, Substrate, Inhibitor) pre_incubate Pre-incubate Enzyme with Inhibitor/Vehicle reagents->pre_incubate enzyme_sol Prepare Enzyme Solution enzyme_sol->pre_incubate initiate Initiate Reaction (Add Substrate) pre_incubate->initiate monitor Monitor Reaction (e.g., Spectrophotometry) initiate->monitor calc_rate Calculate Reaction Rates monitor->calc_rate calc_inhibition Determine % Inhibition calc_rate->calc_inhibition calc_ic50 Calculate IC50 calc_inhibition->calc_ic50

Caption: A generalized workflow for determining the inhibitory effect of a compound on enzyme activity.

Non_Competitive_Inhibition cluster_enzyme Enzyme States E Enzyme ES Enzyme- Substrate Complex E->ES + Substrate (S) EI Enzyme- Inhibitor Complex E->EI + Inhibitor (I) ES->E ESI Enzyme- Substrate- Inhibitor Complex ES->ESI + I P Product ES->P EI->E EI->ESI + S ESI->ES ESI->EI NoP No Product ESI->NoP S Substrate I Inhibitor (this compound)

Caption: Mechanism of non-competitive inhibition of CYP2C8 by this compound.

References

The Preclinical Case for Geraldol: A Potential Biomarker in Oncology and Angiogenesis-Related Diseases

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Introduction

The quest for novel and reliable biomarkers is a cornerstone of precision medicine, offering the potential to improve diagnosis, prognosis, and therapeutic monitoring. In this guide, we present a comprehensive evaluation of Geraldol, the primary and more active metabolite of the dietary flavonoid Fisetin, as a promising biomarker candidate. While clinical validation is still on the horizon, a compelling body of preclinical evidence suggests that this compound's unique pharmacokinetic profile and potent biological activity in key pathological pathways, particularly in cancer and angiogenesis, warrant its consideration for further investigation. This guide provides a comparative analysis of the existing preclinical data for this compound, alongside established biomarkers, to highlight its potential utility for researchers, scientists, and drug development professionals.

This compound: From Dietary Flavonoid to Potent Metabolite

This compound (3,4′,7-trihydroxy-3′-methoxyflavone) is the main metabolite of Fisetin (3,3′,4′,7-tetrahydroxyflavone), a flavonoid found in various fruits and vegetables. Following oral administration, Fisetin undergoes rapid and extensive metabolism, with this compound being the dominant circulating metabolite.[1] Pharmacokinetic studies in preclinical models have demonstrated that this compound achieves significantly higher concentrations in both plasma and tumor tissues compared to its parent compound, Fisetin.[1][2] This enhanced bioavailability, coupled with its superior biological activity, positions this compound as a more direct and relevant molecule to measure when assessing the physiological effects of Fisetin intake and its therapeutic potential.

Comparative Analysis of Preclinical Data

While direct clinical validation of this compound as a biomarker is not yet available, its preclinical profile suggests strong potential, particularly in the context of oncology and angiogenesis-related diseases. The following tables summarize the key preclinical findings for this compound and compare them conceptually to established biomarkers in these fields.

Table 1: Pharmacokinetic Profile of this compound vs. Fisetin in Preclinical Models
ParameterFisetinThis compoundSignificance for Biomarker Potential
Metabolic Conversion Rapidly and extensively metabolized to this compound in vivo.[1]The primary and dominant circulating metabolite of Fisetin.[1]Measuring this compound provides a more accurate representation of the biologically active compound present in the body.
Plasma Concentration (Cmax) Lower than this compound following Fisetin administration.[1]Significantly higher than Fisetin following Fisetin administration.[1]Higher plasma levels of this compound may offer a more sensitive and readily detectable biomarker.
Area Under the Curve (AUC) Lower than this compound following Fisetin administration.[1]Significantly higher than Fisetin following Fisetin administration.[1]A higher AUC indicates greater overall exposure to the active compound, enhancing its potential as a biomarker of effect.
Tumor Accumulation Present in tumor tissue.Achieves higher concentrations in Lewis lung tumors than Fisetin.[2]The preferential accumulation of this compound in tumors suggests its potential as a targeted biomarker for cancer.
Table 2: Biological Activity of this compound in Comparison to Fisetin
Biological ActivityFisetinThis compoundRelevance to Biomarker Development
Anti-Angiogenic Activity Inhibits endothelial cell migration and proliferation.[3]More effective at inhibiting angiogenesis than Fisetin.[4]This compound levels could potentially correlate with the inhibition of tumor vascularization and serve as a pharmacodynamic biomarker for anti-angiogenic therapies.
Cytotoxicity to Tumor Cells Exhibits cytotoxic effects against various cancer cell lines.[3]More cytotoxic than Fisetin toward tumor cells.[2]Changes in this compound levels may reflect the therapeutic response of tumors to Fisetin-based interventions.
Impact on rRNA Biogenesis Decreases rRNA biogenesis in cancer cells.[3]As effective as Fisetin in impacting rRNA biogenesis.[3]As a key process in cancer cell proliferation, modulation of rRNA biogenesis by this compound could be a valuable biomarker of therapeutic efficacy.

Experimental Protocols

The reliable detection and quantification of this compound in biological matrices are crucial for its validation as a biomarker. The following section details a validated experimental protocol for the analysis of this compound in plasma, based on published preclinical studies.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound Quantification in Plasma

This method has been validated for linearity, accuracy, precision, matrix effect, and stability.[1]

1. Sample Preparation:

  • Protein Precipitation: To 50 µL of plasma, add 100 µL of acetonitrile containing an appropriate internal standard (e.g., a structurally similar flavonoid not present in the sample).

  • Vortexing and Centrifugation: Vortex the mixture for 1 minute and then centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

    • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode (optimization required).

    • Detection Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for this compound and the internal standard.

Signaling Pathways and Experimental Workflows

This compound, like its parent compound Fisetin, exerts its biological effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. Understanding these pathways is critical for elucidating its mechanism of action and for identifying potential downstream biomarkers of its activity.

This compound's Impact on Key Signaling Pathways

Preclinical studies have shown that Fisetin and this compound can inhibit several critical signaling pathways that are often dysregulated in cancer, including the MAPK, PI3K/Akt, and NF-κB pathways.[3][5][6][7]

Geraldol_Signaling_Pathways This compound This compound PI3K PI3K This compound->PI3K MEK MEK This compound->MEK IKK IKK This compound->IKK GrowthFactorReceptor Growth Factor Receptor GrowthFactorReceptor->PI3K Ras Ras GrowthFactorReceptor->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Akt->IKK CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Raf Raf Ras->Raf Raf->MEK ERK ERK MEK->ERK ERK->CellSurvival IkB IκB IKK->IkB NFkB NF-κB IkB->NFkB NFkB->CellSurvival Inflammation Inflammation NFkB->Inflammation Angiogenesis Angiogenesis

Caption: this compound's potential inhibitory effects on the PI3K/Akt, MAPK, and NF-κB signaling pathways.

Experimental Workflow for this compound Biomarker Validation

The following workflow outlines the necessary steps for the preclinical and clinical validation of this compound as a biomarker.

Geraldol_Validation_Workflow Preclinical Preclinical Studies AnimalModels Animal Models of Disease (e.g., Cancer, Angiogenesis) Preclinical->AnimalModels PK_PD Pharmacokinetic & Pharmacodynamic Studies AnimalModels->PK_PD AnalyticalValidation Analytical Method Validation (LC-MS/MS) PK_PD->AnalyticalValidation Clinical Clinical Studies AnalyticalValidation->Clinical Phase1 Phase I: Safety & Dose-Ranging Studies Clinical->Phase1 Phase2 Phase II: Correlation with Clinical Endpoints Phase1->Phase2 Phase3 Phase III: Comparison with Standard Biomarkers Phase2->Phase3 Regulatory Regulatory Approval Phase3->Regulatory

Caption: A proposed workflow for the validation of this compound as a clinical biomarker.

Conclusion and Future Directions

The preclinical data strongly suggest that this compound possesses key attributes of a promising biomarker. Its favorable pharmacokinetic profile, enhanced biological activity compared to its parent compound Fisetin, and its accumulation in tumor tissues provide a solid foundation for further investigation. While the current evidence is compelling, the critical next step is to translate these preclinical findings into the clinical setting. Future research should focus on:

  • Developing and validating robust and sensitive assays for this compound in human biological fluids.

  • Conducting observational studies to compare this compound levels in healthy individuals versus patients with specific diseases, such as various cancers or conditions with a strong angiogenic component.

  • Incorporating this compound measurement in clinical trials of Fisetin or Fisetin-rich dietary interventions to assess its utility as a pharmacodynamic and predictive biomarker.

By systematically addressing these research questions, the scientific community can fully elucidate the potential of this compound as a valuable new biomarker to aid in the development of novel therapeutic strategies and improve patient outcomes.

References

A Comparative Analysis of the Pharmacokinetic Profiles of Fisetin and its Primary Metabolite, Geraldol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of the flavonoid fisetin and its major, biologically active metabolite, geraldol. The data presented is compiled from preclinical studies to offer a comprehensive overview of their absorption, distribution, metabolism, and excretion (ADME) characteristics. This information is crucial for the design of future preclinical and clinical investigations aiming to harness the therapeutic potential of these compounds.

Executive Summary

Fisetin, a naturally occurring flavonol, demonstrates a range of promising biological activities, including antioxidant, anti-inflammatory, and senolytic effects.[1][2][3] However, its therapeutic application is often hindered by poor bioavailability.[4] Upon administration, fisetin undergoes rapid and extensive metabolism, with this compound (3,4′,7-trihydroxy-3′-methoxyflavone) emerging as the dominant circulating metabolite in mice.[5][6] Intriguingly, studies have shown that this compound not only reaches higher plasma concentrations than its parent compound but also exhibits potent biological activities, in some cases exceeding those of fisetin. This guide synthesizes the current understanding of the pharmacokinetic interplay between fisetin and this compound.

Comparative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters for fisetin and its metabolite this compound following the administration of fisetin in animal models. It is important to note that no studies detailing the pharmacokinetic profile of directly administered this compound were identified. Therefore, the data for this compound reflects its formation from and circulation after the administration of fisetin.

ParameterFisetinThis compound (as a metabolite of Fisetin)Species/DoseAdministration RouteSource
Cmax (Maximum Plasma Concentration) 2.5 µg/mLHigher than FisetinMice / 223 mg/kgIntraperitoneal
Lower than this compoundHigher than FisetinMice / 2 mg/kgIntravenous[5][6]
Lower than this compoundHigher than FisetinMice / 100 and 200 mg/kgOral[5][6]
Tmax (Time to Maximum Plasma Concentration) 15 minNot explicitly stated, but formation is rapidMice / 223 mg/kgIntraperitoneal
AUC (Area Under the Curve) Lower than this compoundHigher than FisetinMice / 2 mg/kgIntravenous[5][6]
Lower than this compoundHigher than FisetinMice / 100 and 200 mg/kgOral[5][6]
t1/2 (Half-life) Rapid initial half-life of 0.09 h; Terminal half-life of 3.1 hNot explicitly statedMice / 223 mg/kgIntraperitoneal
Absolute Bioavailability 7.8% (at 100 mg/kg) and 31.7% (at 200 mg/kg)Not applicable (as it is a metabolite)MiceOral[5][6]
Metabolism Rapidly and extensively metabolized via methylation, glucuronidation, and sulfation.Undergoes further metabolism, including glucuronidation.In vivo (mice)N/A
Key Metabolic Transformation Methylation to this compound is a primary metabolic pathway.[5][6]N/AIn vivo (mice)N/A

Experimental Protocols

The data presented in this guide are derived from preclinical studies with specific experimental designs. Below are detailed methodologies from key experiments that have elucidated the pharmacokinetic profiles of fisetin and this compound.

In Vivo Pharmacokinetic Study in Mice
  • Objective: To determine the pharmacokinetic parameters of fisetin and its metabolite this compound after intravenous and oral administration of fisetin.[5][6]

  • Animal Model: Male ICR mice.[5]

  • Drug Administration:

    • Intravenous (i.v.): Fisetin was administered as a single bolus injection at a dose of 2 mg/kg.[5][6]

    • Oral (p.o.): Fisetin was administered by oral gavage at doses of 100 and 200 mg/kg.[5][6]

  • Sample Collection: Blood samples were collected at various time points post-administration.

  • Analytical Method: The concentrations of fisetin and this compound in plasma were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[5] Sample preparation involved direct protein precipitation.[5]

  • Pharmacokinetic Analysis: Plasma concentration-time data were analyzed using non-compartmental methods to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life. The absolute oral bioavailability was calculated by comparing the AUC after oral administration to the AUC after intravenous administration.[5][6]

Metabolite Identification and Activity Study
  • Objective: To identify the metabolites of fisetin in mice and to evaluate the biological activity of a major metabolite.

  • Animal Model: Mice.

  • Drug Administration: Fisetin was administered intraperitoneally at a dose of 223 mg/kg.

  • Metabolite Identification: Plasma samples were analyzed by high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) to identify metabolites. The structure of a key metabolite was confirmed by comparing its chromatographic retention time and mass spectrum with a synthetic standard.

  • In Vitro Activity Assays: The cytotoxic and antiangiogenic activities of both fisetin and its identified metabolite, this compound, were compared in vitro. This included assessing their effects on the proliferation and migration of tumor and endothelial cells.

Visualizing the Fisetin-Geraldol Relationship

To better illustrate the metabolic fate of fisetin and the experimental approach to its pharmacokinetic characterization, the following diagrams are provided.

metabolic_pathway fisetin Fisetin This compound This compound (3'-O-methylfisetin) fisetin->this compound Methylation (Major Pathway) conjugates Glucuronide and Sulfate Conjugates fisetin->conjugates Glucuronidation/ Sulfation This compound->conjugates Glucuronidation excretion Excretion conjugates->excretion

Metabolic conversion of fisetin.

experimental_workflow cluster_animal_phase In Vivo Phase cluster_analytical_phase Ex Vivo Analysis cluster_data_analysis Data Interpretation drug_admin Fisetin Administration (Oral or IV) blood_sampling Serial Blood Sampling drug_admin->blood_sampling plasma_sep Plasma Separation blood_sampling->plasma_sep sample_prep Sample Preparation (Protein Precipitation) plasma_sep->sample_prep lcms LC-MS/MS Analysis sample_prep->lcms pk_analysis Pharmacokinetic Modeling lcms->pk_analysis param_calc Calculation of Parameters (Cmax, AUC, t1/2) pk_analysis->param_calc

A typical pharmacokinetic study workflow.

Conclusion

The pharmacokinetic profile of fisetin is characterized by rapid metabolism and low oral bioavailability.[4] A significant portion of administered fisetin is quickly converted to its 3'-O-methylated metabolite, this compound, which circulates at higher concentrations than the parent compound.[5][6] This metabolic conversion is a critical consideration for researchers, as this compound itself is biologically active, exhibiting potent cytotoxic and antiangiogenic properties. Future studies on the therapeutic effects of fisetin should, therefore, also consider the contribution of this compound. The development of strategies to enhance the bioavailability of fisetin, such as novel formulations, may alter the pharmacokinetic balance between fisetin and this compound, potentially influencing the overall therapeutic outcome. A thorough understanding of this dynamic relationship is essential for the rational design of drugs based on these promising natural compounds.

References

Independent Verification of Geraldol's Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of Geraldol, its parent compound Fisetin, and other structurally related flavonoids, Quercetin and Kaempferol. The information is compiled from preclinical studies to support further research and development.

Introduction to this compound and its Analogs

This compound is the 3'-O-methylated metabolite of Fisetin, a flavonol found in various fruits and vegetables. Emerging research suggests that this compound is not merely a metabolite but an active compound, in some instances exhibiting greater potency than Fisetin itself.[1][2] This guide evaluates the cytotoxic, anti-inflammatory, and anti-angiogenic properties of this compound in comparison to Fisetin, Quercetin, and Kaempferol, providing available quantitative data and detailed experimental methodologies.

Data Presentation: Comparative Biological Activity

The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound, Fisetin, Quercetin, and Kaempferol across various biological assays. It is important to note that these values are compiled from different studies and can vary based on experimental conditions such as cell line, exposure time, and assay methodology.

Table 1: Comparative Cytotoxicity (IC50 in µM)

CompoundCancer Cell LineIC50 (µM)Citation(s)
This compound Lewis Lung CarcinomaMore cytotoxic than Fisetin[1]
Fisetin A549 (Lung)214.47[3]
HeLa (Cervical)36 - 50[4][5]
HL-60 (Leukemia)45 (72h)[4]
U251 (Glioblastoma)75[4]
SCC-9 (Head and Neck)38.85 (72h)[6]
SCC-25 (Head and Neck)62.34 (72h)[6]
A-253 (Head and Neck)49.21 (72h)[6]
Quercetin A549 (Lung)8.65 (24h), 5.14 (72h)[7]
H69 (Lung)14.2 (24h), 9.18 (72h)[7]
MCF-7 (Breast)>120 (24h), 80.7 (72h)[8]
HCT116 (Colon)5.79[9]
MDA-MB-231 (Breast)5.81[9]
Kaempferol A549 (Lung)87.3 (72h)[10]
H460 (Lung)43.7 (72h)[10]
HepG2 (Liver)Varies with time[11]
SCC-9 (Head and Neck)45.03 (72h)[6]
SCC-25 (Head and Neck)49.90 (72h)[6]
A-253 (Head and Neck)47.49 (72h)[6]

Table 2: Comparative Anti-Inflammatory and Anti-Angiogenic Activity (IC50 in µM)

CompoundBiological ActivityAssayIC50 (µM)Citation(s)
This compound Anti-inflammatory-Data not available
Anti-angiogenicEndothelial cell migration & proliferationMore potent than Fisetin[1]
Fisetin Anti-inflammatoryTNF-α production~15-320 µg/mL (Baicalin)[12]
Anti-angiogenic-Data not available
Quercetin Anti-inflammatoryDPPH and peroxynitrite scavenging5.5 (DPPH), 48.8 (ONOO-)[13]
Anti-angiogenicHUVEC proliferation, migration, tube formationMicromolar range[14]
Kaempferol Anti-inflammatoryIL-5 bioactivity30.0[12]
Anti-angiogenicHUVEC proliferation~15[15]
HUVEC tube formation<40[16]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, Fisetin, Quercetin, Kaempferol) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductase will convert MTT into formazan crystals.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Anti-Inflammatory Assay (NF-κB Activation)

Objective: To assess the ability of a compound to inhibit the activation of the NF-κB signaling pathway, a key regulator of inflammation.

Methodology:

  • Cell Culture and Treatment: Culture macrophage cell lines (e.g., RAW 264.7) and pre-treat with different concentrations of the test compound for 1-2 hours.

  • Inflammatory Stimulus: Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS).

  • Protein Extraction: After a specific incubation time, harvest the cells and extract nuclear and cytoplasmic proteins.

  • Western Blot Analysis: Perform Western blotting to detect the levels of key NF-κB pathway proteins, such as phosphorylated IκBα and the p65 subunit in both cytoplasmic and nuclear fractions. A decrease in nuclear p65 indicates inhibition of NF-κB translocation.

  • Reporter Gene Assay (Optional): Transfect cells with a reporter plasmid containing NF-κB binding sites upstream of a luciferase gene. Measure luciferase activity to quantify NF-κB transcriptional activity.

Anti-Angiogenic Assay (HUVEC Tube Formation Assay)

Objective: To evaluate the potential of a compound to inhibit the formation of capillary-like structures by endothelial cells, a critical step in angiogenesis.

Methodology:

  • Matrigel Coating: Coat the wells of a 96-well plate with Matrigel, a basement membrane extract, and allow it to solidify at 37°C.

  • Cell Seeding and Treatment: Seed Human Umbilical Vein Endothelial Cells (HUVECs) onto the Matrigel-coated wells in the presence of various concentrations of the test compound.

  • Incubation: Incubate the plate for 4-18 hours to allow for the formation of tube-like structures.

  • Visualization and Quantification: Visualize the tube formation using a microscope. The extent of tube formation can be quantified by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software. A reduction in these parameters indicates anti-angiogenic activity.

Mandatory Visualization

Signaling Pathways

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 inhibits PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth This compound This compound/Fisetin This compound->PI3K This compound->Akt This compound->mTORC1

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by this compound/Fisetin.

MAPK_Pathway Stimuli Growth Factors, Stress Receptor Receptor Stimuli->Receptor Ras Ras Receptor->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK phosphorylates ERK ERK (MAPK) MEK->ERK phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) ERK->TranscriptionFactors activates CellResponse Cell Proliferation, Differentiation, Survival TranscriptionFactors->CellResponse This compound This compound/Fisetin This compound->Raf This compound->MEK This compound->ERK

Caption: MAPK/ERK signaling pathway with potential inhibition sites for this compound/Fisetin.

Experimental Workflows

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed cancer cells in 96-well plate B Incubate for 24h A->B C Add test compounds (this compound, etc.) B->C D Incubate for 24/48/72h C->D E Add MTT reagent D->E F Incubate 2-4h E->F G Add solubilizer F->G H Read absorbance G->H I Calculate % viability H->I J Determine IC50 I->J

Caption: Workflow for determining cytotoxicity using the MTT assay.

Tube_Formation_Workflow cluster_prep Preparation cluster_seeding Seeding & Treatment cluster_analysis Analysis A Coat 96-well plate with Matrigel B Incubate to solidify A->B C Seed HUVECs with test compounds B->C D Incubate 4-18h C->D E Visualize tube formation D->E F Quantify tube length, nodes, and branches E->F

References

Comparative Proteomics of Cells Treated with Geraldol: A Methodological and Pathway Analysis Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the date of this publication, specific comparative proteomic studies on cells directly treated with Geraldol are not available in the published literature. This guide is intended to serve as a comprehensive template for researchers. It outlines the experimental workflows and data presentation that would be essential for such a study. The quantitative data presented herein is illustrative, drawing on findings from studies on Fisetin, the parent compound of this compound, and other structurally related flavonoids to provide a relevant, albeit hypothetical, dataset.

This compound, the primary metabolite of the flavonoid Fisetin, has shown potential as a therapeutic agent.[1] Understanding its mechanism of action at the protein level is crucial for drug development. Comparative proteomics offers a powerful approach to elucidate the global protein expression changes and signaling pathways modulated by this compound treatment in cells. This guide provides a framework for conducting and interpreting such studies.

Quantitative Proteomic Analysis: An Illustrative Comparison

A comparative proteomic analysis would typically involve treating a specific cell line (e.g., a cancer cell line) with this compound and a vehicle control. The goal is to identify and quantify the proteins that are differentially expressed between the two conditions. The following table represents a hypothetical dataset of differentially expressed proteins in a cancer cell line treated with this compound, based on proteins known to be affected by the parent compound, Fisetin, and other flavonoids.

Table 1: Illustrative Quantitative Proteomic Data of Cancer Cells Treated with this compound (72h)

Protein NameGene SymbolFunctionFold Change (this compound vs. Control)p-value
Z-DNA binding protein 1ZBP1Necroptosis, Viral Response↑ 3.5< 0.01
Receptor-interacting serine/threonine-protein kinase 3RIPK3Necroptosis↑ 2.8< 0.01
Mixed lineage kinase domain-like proteinMLKLNecroptosis↑ 2.5< 0.01
Casein kinase II subunit alphaCSNK2A1Proliferation, Survival↓ 2.1< 0.05
Proliferating cell nuclear antigenPCNADNA Replication, Proliferation↓ 1.9< 0.05
B-cell lymphoma 2BCL2Anti-apoptosis↓ 2.3< 0.01
Cyclin D1CCND1Cell Cycle Progression (G1/S)↓ 2.6< 0.01
Matrix metalloproteinase-9MMP9Invasion, Metastasis↓ 3.1< 0.01

This table is a hypothetical representation. The protein targets are based on known effects of Fisetin on cancer cells, including the induction of ZBP1-mediated necroptosis.[2]

Experimental Protocols

A detailed methodology is critical for the reproducibility of proteomic studies. Below is a standard protocol for a comparative quantitative proteomic experiment.

Cell Culture and this compound Treatment
  • Cell Line: A human cancer cell line (e.g., A549 lung carcinoma or A2780 ovarian cancer cells) is cultured in appropriate media (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a 5% CO2 humidified incubator.[3]

  • Treatment: Cells are seeded and allowed to adhere for 24 hours. Subsequently, the media is replaced with fresh media containing either this compound at a predetermined concentration (e.g., 50 µM) or a vehicle control (e.g., DMSO). Cells are incubated for a specified time (e.g., 24, 48, or 72 hours).

Protein Extraction and Digestion
  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and harvested. Cell pellets are lysed in a buffer containing a strong denaturant (e.g., 8 M urea), protease inhibitors, and phosphatase inhibitors to preserve the proteome.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard method like the bicinchoninic acid (BCA) assay.

  • Reduction, Alkylation, and Digestion:

    • An equal amount of protein from each sample (e.g., 100 µg) is taken. Disulfide bonds are reduced using dithiothreitol (DTT).

    • Cysteine residues are then alkylated with iodoacetamide to prevent disulfide bond reformation.

    • The protein mixture is diluted to reduce the urea concentration, and sequencing-grade trypsin is added to digest the proteins into smaller peptides overnight at 37°C.

LC-MS/MS Analysis
  • Peptide Cleanup: The digested peptide samples are desalted and cleaned using C18 solid-phase extraction columns.

  • Liquid Chromatography (LC): The peptide mixture is separated using a nano-flow high-performance liquid chromatography (HPLC) system with a reversed-phase column. A gradient of increasing organic solvent (e.g., acetonitrile) is used to elute the peptides based on their hydrophobicity.[4][5]

  • Tandem Mass Spectrometry (MS/MS): The eluted peptides are ionized (e.g., by electrospray ionization) and analyzed by a high-resolution mass spectrometer. The mass spectrometer performs cycles of a full MS scan to measure the mass-to-charge ratio of the intact peptides, followed by MS/MS scans where selected peptides are fragmented, and the masses of the fragments are measured.[4][5]

Data Analysis
  • Protein Identification and Quantification: The raw MS/MS data is processed using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer). The software searches the fragmentation spectra against a protein database (e.g., UniProt) to identify the corresponding peptides and, by inference, the proteins. For quantitative analysis, label-free quantification (LFQ) or isobaric labeling (e.g., TMT) methods are used to determine the relative abundance of each protein between the this compound-treated and control samples.

  • Statistical Analysis: Statistical tests (e.g., t-test) are performed to identify proteins that are significantly differentially expressed, typically defined by a fold-change threshold (e.g., >1.5 or <0.67) and a p-value cutoff (e.g., <0.05).

  • Bioinformatics Analysis: The list of differentially expressed proteins is subjected to pathway and functional enrichment analysis using databases like Gene Ontology (GO) and KEGG to identify the biological processes and signaling pathways significantly affected by this compound treatment.

Signaling Pathways and Visualization

Based on studies of its parent compound Fisetin, this compound is anticipated to modulate key signaling pathways involved in cell survival, proliferation, and inflammation. The PI3K/Akt/mTOR pathway is a critical regulator of these processes and is a known target of Fisetin.[6][7][8]

Geraldol_PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation This compound This compound This compound->PI3K Inhibition PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotion

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway, reducing cell proliferation and survival.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Geraldol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Geraldol in a laboratory setting. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure research environment. While this compound is not classified as a hazardous substance according to Regulation (EC) No 1272/2008, it is prudent to handle it with care, following standard laboratory safety practices for chemical powders.[1]

I. Personal Protective Equipment (PPE)

The primary objective of personal protective equipment is to create a barrier between the handler and the chemical, minimizing the risk of exposure through inhalation, skin contact, or eye contact.[2][3] The following PPE is mandatory when handling this compound.

A. Eye and Face Protection:

  • Safety Glasses: At a minimum, safety glasses with side shields are required for all personnel in the laboratory where this compound is handled.[4]

  • Goggles: When there is a potential for splashing or aerosol generation, chemical splash goggles should be worn.[5][6]

  • Face Shield: For operations with a significant risk of splashing, a face shield should be worn in addition to safety glasses or goggles.[3][4]

B. Skin and Body Protection:

  • Laboratory Coat: A full-length laboratory coat must be worn to protect against skin contact and to keep personal clothing from contamination.[5][7]

  • Gloves: Disposable nitrile gloves are the recommended minimum for handling this compound.[4] It is crucial to inspect gloves for any signs of damage before use and to change them immediately if they become contaminated.[8] Never wear gloves outside the laboratory or when touching common surfaces like doorknobs.[3]

  • Closed-toe Shoes: Footwear that completely covers the feet is required in all laboratory settings.[5][9]

C. Respiratory Protection:

  • Given that this compound is a powder, there is a risk of creating airborne dust during handling.[10] All handling of powdered this compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation.[11]

  • If a fume hood is not available and there is a potential for dust generation, a NIOSH-approved N95 respirator should be used.[2][12]

II. Data Presentation: Glove Compatibility

Since specific chemical resistance data for this compound is not available, the following table provides a general guide for the compatibility of common laboratory glove materials with solvents that may be used to prepare solutions of this compound. This information is sourced from general chemical resistance charts.

Glove MaterialAcetoneEthanolIsopropanolMethanol
Nitrile PoorGoodExcellentFair
Latex PoorGoodGoodFair
Neoprene GoodExcellentExcellentGood
Butyl Rubber ExcellentExcellentExcellentExcellent

Rating Key: Excellent: Very Good; Good: Suitable for the application with careful use; Fair: Limited protection; Poor: Not recommended.

Note: This chart is a general guide. It is recommended to consult the specific glove manufacturer's chemical resistance data.

III. Experimental Protocol: Safe Handling of this compound Powder

This protocol outlines the step-by-step procedure for safely handling this compound powder in a laboratory setting.

A. Pre-Handling Preparations:

  • Risk Assessment: Before beginning any work, perform a risk assessment for the entire procedure.

  • Gather Materials: Ensure all necessary equipment, including PPE, spatulas, weigh boats, and containers, are clean and readily available.

  • Engineering Controls: Verify that the chemical fume hood is functioning correctly.

  • Don PPE: Put on all required personal protective equipment as detailed in Section I.

B. Handling Procedure (inside a chemical fume hood):

  • Weighing:

    • Carefully open the container of this compound.

    • Use a clean spatula to transfer the desired amount of powder to a weigh boat.

    • Avoid creating dust by handling the powder gently.[11]

    • Close the primary container securely after weighing.

  • Preparing Solutions:

    • Place a container with the appropriate solvent on a stir plate within the fume hood.

    • Slowly add the weighed this compound powder to the solvent while stirring to prevent clumping and minimize aerosol formation.[9]

    • Ensure the container is covered to prevent evaporation and splashing.

C. Post-Handling Procedures:

  • Decontamination: Clean all surfaces, glassware, and equipment that came into contact with this compound. Use a suitable solvent and dispose of the cleaning materials as chemical waste.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat, and then eye protection.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[3]

IV. Disposal Plan

Proper disposal of chemical waste is essential to protect the environment and prevent accidental exposure.

A. Solid Waste:

  • Contaminated materials such as gloves, weigh boats, and paper towels should be placed in a designated, sealed, and clearly labeled hazardous waste container.[13]

B. Liquid Waste:

  • Solutions containing this compound should be collected in a compatible, sealed, and labeled hazardous waste container.[12]

  • Do not pour chemical waste down the drain unless it has been explicitly deemed safe by your institution's environmental health and safety department.[8][14]

C. Empty Containers:

  • Empty this compound containers should be triple-rinsed with a suitable solvent.[12] The rinsate should be collected as hazardous waste. After rinsing, the container label should be defaced, and the container can then be disposed of in the regular trash.[12]

V. Workflow for Safe Handling and Disposal of this compound

Geraldol_Handling_Workflow cluster_disposal Disposal Procedures start Start: Prepare for Handling this compound prep 1. Pre-Handling - Risk Assessment - Gather Materials - Verify Fume Hood start->prep end_node End: Procedure Complete don_ppe 2. Don Personal Protective Equipment - Lab Coat - Safety Goggles - Nitrile Gloves prep->don_ppe handling 3. Handle this compound in Fume Hood - Weigh Powder Carefully - Prepare Solution don_ppe->handling post_handling 4. Post-Handling - Decontaminate Surfaces & Equipment handling->post_handling collect_solid Collect Solid Waste (Gloves, Weigh Boats) handling->collect_solid collect_liquid Collect Liquid Waste (Solutions, Rinsate) handling->collect_liquid doff_ppe 5. Doff PPE Correctly post_handling->doff_ppe wash_hands 6. Wash Hands Thoroughly doff_ppe->wash_hands dispose_container Dispose of Empty Container (Triple-Rinse, Deface Label) wash_hands->dispose_container dispose_container->end_node

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Geraldol
Reactant of Route 2
Geraldol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。